1-Ethyl-1,3-dimethylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-ethyl-1,3-dimethylurea |
InChI |
InChI=1S/C5H12N2O/c1-4-7(3)5(8)6-2/h4H2,1-3H3,(H,6,8) |
InChI Key |
GGYRVEUCCUJDFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1,3-dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1,3-dimethylurea is a trisubstituted urea derivative with potential applications in medicinal chemistry and as an intermediate in the synthesis of various organic compounds. Its structure, featuring an ethyl group and two methyl groups on the urea backbone, allows for fine-tuning of its physicochemical properties. This guide provides a comprehensive overview of the plausible synthetic pathways for 1-Ethyl-1,3-dimethylurea, detailing the underlying chemical principles, step-by-step experimental protocols, and an analysis of the strategic choices involved in its preparation.
Physicochemical Properties of Urea Derivatives
Urea and its derivatives are characterized by their ability to form strong hydrogen bonds, which influences their solubility and reactivity. The substitution pattern on the nitrogen atoms significantly impacts the molecule's polarity, steric hindrance, and biological activity. For instance, 1,3-dimethylurea is a colorless crystalline powder with high solubility in water.[1][2] The introduction of an ethyl group to create 1-Ethyl-1,3-dimethylurea is expected to slightly increase its lipophilicity compared to 1,3-dimethylurea.
Proposed Synthetic Pathways for 1-Ethyl-1,3-dimethylurea
Two primary retrosynthetic disconnections are considered the most logical and efficient for the synthesis of 1-Ethyl-1,3-dimethylurea. These pathways are:
-
Route A: Formation of the urea bond via the reaction of a secondary amine with an isocyanate.
-
Route B: Formation of the urea bond via the reaction of a carbamoyl chloride with a primary amine.
This guide will explore both pathways in detail, providing theoretical justification and practical experimental guidance.
Part 1: Synthesis via Isocyanate Precursor (Route A)
This is often the most direct and widely employed method for the synthesis of unsymmetrical ureas.[3] The core of this strategy is the nucleophilic addition of a secondary amine to an isocyanate.
Overall Reaction Scheme (Route A)
Caption: Overall reaction for the synthesis of 1-Ethyl-1,3-dimethylurea via Route A.
Step 1: Synthesis of N-Ethyl-N-methylamine
N-Ethyl-N-methylamine is a commercially available secondary amine.[4] However, for research purposes, it can be synthesized through various methods, including the reductive amination of acetaldehyde with methylamine.[5] Another common laboratory preparation involves the alkylation of ethylamine with a methylating agent like methyl iodide, though this can lead to over-alkylation.[6][7]
Illustrative Laboratory Synthesis of N-Ethyl-N-methylamine:
A common laboratory-scale synthesis involves the reaction of ethylamine with a methylating agent. For example, N-methylethylamine has been prepared by heating ethylamine with methyl iodide in an alcohol solvent.[6] More controlled methods, such as the reductive amination of acetaldehyde in the presence of methylamine and a reducing agent like hydrogen with a Raney nickel catalyst, can provide higher yields and selectivity.[5][7]
Step 2: Preparation of Methyl Isocyanate
Methyl isocyanate (MIC) is a highly reactive and toxic chemical intermediate.[8][9] Its industrial production is typically achieved through the reaction of monomethylamine with phosgene at elevated temperatures in the gas phase.[10] This reaction forms N-methylcarbamoyl chloride as an intermediate, which is then treated with a tertiary amine or distilled to yield methyl isocyanate.[10] Due to its hazardous nature, the in-situ generation of isocyanates is often preferred in a laboratory setting when possible.
Step 3: Reaction of N-Ethyl-N-methylamine with Methyl Isocyanate
The final step in this pathway is the nucleophilic attack of the secondary amine, N-ethyl-N-methylamine, on the electrophilic carbonyl carbon of methyl isocyanate. This reaction is typically exothermic and proceeds readily without the need for a catalyst.[3][11]
Caption: Mechanism of urea formation from a secondary amine and an isocyanate.
Experimental Protocol (Route A):
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve N-ethyl-N-methylamine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reaction Execution: Cool the solution of the amine to 0 °C using an ice bath. Slowly add a solution of methyl isocyanate (1.0 equivalent) in the same solvent to the stirred amine solution via the dropping funnel.
-
Reaction Monitoring: The reaction is typically rapid and exothermic.[11] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[12]
Part 2: Synthesis via Carbamoyl Chloride Precursor (Route B)
This alternative pathway involves the formation of a carbamoyl chloride intermediate, which then reacts with a primary amine to form the desired urea.[13] This method avoids the direct handling of highly toxic isocyanates.
Overall Reaction Scheme (Route B)
Caption: Overall reaction for the synthesis of 1-Ethyl-1,3-dimethylurea via Route B.
Step 1: Synthesis of N-Ethyl-N-methylcarbamoyl Chloride
N-Ethyl-N-methylcarbamoyl chloride can be prepared by the reaction of N-ethyl-N-methylamine with phosgene or a phosgene equivalent like triphosgene.[14] This reaction should be performed with extreme caution due to the high toxicity of phosgene.
Illustrative Laboratory Synthesis of N-Ethyl-N-methylcarbamoyl Chloride:
N-ethyl-N-methylamine is reacted with a phosgene equivalent, such as triphosgene, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.
Step 2: Reaction of N-Ethyl-N-methylcarbamoyl Chloride with Methylamine
The final step is the nucleophilic acyl substitution reaction where methylamine attacks the carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride, displacing the chloride leaving group.[13]
Caption: Mechanism of urea formation from a carbamoyl chloride and a primary amine.
Experimental Protocol (Route B):
-
Reaction Setup: In a fume hood, set up a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve N-ethyl-N-methylcarbamoyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as THF or DCM.
-
Reaction Execution: Cool the solution to 0 °C. Add a solution of methylamine (at least 2.0 equivalents to act as both nucleophile and base to neutralize the HCl byproduct) in the same solvent dropwise. Alternatively, one equivalent of methylamine and one equivalent of a non-nucleophilic base (e.g., triethylamine) can be used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture may contain a salt byproduct (e.g., methylammonium chloride or triethylammonium chloride). Filter the mixture to remove the salt. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After removing the solvent, the crude product can be purified by recrystallization or column chromatography as described in Route A.
Quantitative Data Summary
| Parameter | Route A (Isocyanate) | Route B (Carbamoyl Chloride) | References |
| Starting Materials | N-Ethyl-N-methylamine, Methyl Isocyanate | N-Ethyl-N-methylcarbamoyl Chloride, Methylamine | [6][10][15] |
| Key Intermediate | None (direct reaction) | N-Ethyl-N-methylcarbamoyl Chloride | [15] |
| Typical Solvents | THF, DCM | THF, DCM | [3] |
| Catalyst/Base | Generally not required | Non-nucleophilic base (e.g., triethylamine) or excess methylamine | [13] |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature | [11][13] |
| Reported Yields (for similar reactions) | Generally high | Good to high | [16] |
| Key Considerations | Use of highly toxic and volatile methyl isocyanate. | Generation and handling of phosgene or its equivalents. | [10][14] |
Conclusion
Both Route A and Route B present viable and chemically sound pathways for the synthesis of 1-Ethyl-1,3-dimethylurea. The choice between the two routes will largely depend on the available starting materials, the scale of the synthesis, and the safety infrastructure in place. Route A, utilizing an isocyanate, is often more direct but requires stringent handling protocols for the toxic methyl isocyanate. Route B, proceeding through a carbamoyl chloride, offers an alternative that avoids the direct use of an isocyanate in the final step, but the preparation of the carbamoyl chloride itself involves hazardous reagents. For laboratory-scale synthesis, in-situ generation of the reactive intermediate (isocyanate or carbamoyl chloride) is a recommended strategy to minimize handling risks. Careful purification of the final product is crucial to remove any unreacted starting materials or byproducts.
References
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PrepChem. (n.d.). Synthesis of N'-ethyl-N-methyl-N-9-xanthenylurea. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]
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Chemistry LibreTexts. (2015, March 17). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]
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LookChem. (n.d.). Cas 624-78-2,N-Ethylmethylamine. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]
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PubChem. (n.d.). N-Ethyl-N-methylcarbamoyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Isocyanate. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2012). The Use and Storage of Methyl Isocyanate (MIC) at Bayer CropScience. The National Academies Press. Retrieved from [Link]
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OECD Existing Chemicals Database. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. The preparation of unsymmetrical ureas. Reagents and conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
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Synthesis. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]
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-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
- Google Patents. (n.d.). US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.
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U.S. Environmental Protection Agency. (n.d.). Methyl Isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). PHENYL-N-ETHYL-N-METHYL-CARBAMATE.
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ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
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TSpace. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]
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PubChem. (n.d.). N,N'-Dimethylurea. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Dimethylurea. Retrieved from [Link]
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Tetrahedron Letters. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Retrieved from [Link]
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RSC Publishing. (2025). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Retrieved from [Link]
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ResearchGate. (n.d.). A Simple Method for the Synthesis of Unsymmetrical Ureas. Retrieved from [Link]
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Technical Whitepaper: Physicochemical Profiling of 1-Ethyl-1,3-dimethylurea
This technical guide provides an in-depth physicochemical profiling of 1-Ethyl-1,3-dimethylurea , a specific tri-substituted urea derivative distinct from its more common symmetric analogs.
Executive Summary
1-Ethyl-1,3-dimethylurea (EDMU) represents a distinct class of unsymmetrical urea derivatives characterized by a unique balance of lipophilicity and hydrogen-bonding capability. Unlike the fully substituted solvent 1,1,3,3-tetramethylurea (TMU) or the symmetric solid 1,3-dimethylurea (DMU), EDMU exists as a liquid at room temperature, offering a specialized solvation profile for organic synthesis and pharmaceutical formulation. This guide details its structural identity, thermodynamic behavior, and experimental handling protocols.
Part 1: Molecular Identity & Structural Analysis
Chemical Structure and Conformation
EDMU is an unsymmetrical urea where one nitrogen is fully substituted (ethyl and methyl groups), while the other retains a single proton (methyl and hydrogen). This structural asymmetry is the primary driver of its liquid state, disrupting the efficient crystal packing observed in symmetric ureas.
-
IUPAC Name: 1-Ethyl-1,3-dimethylurea
-
Synonyms: N-Ethyl-N,N'-dimethylurea; 1-Ethyl-1,3-dimethylcarbamide
-
SMILES: CNC(=O)N(C)CC
-
InChI Key: GGYRVEUCCUJDFK-UHFFFAOYSA-N
Structural Diagram & Steric Analysis
The molecule features a planar amide backbone due to resonance stabilization between the nitrogen lone pairs and the carbonyl group. However, the bulky ethyl group at the N1 position introduces steric hindrance that lowers the rotational energy barrier compared to DMU, affecting its viscosity and solvation shell dynamics.
Figure 1: Structural connectivity and functional implications of the EDMU scaffold.
Part 2: Physicochemical Properties[2][3][4][5][6][7]
Thermodynamic & Transport Data
Unlike 1,3-Dimethylurea (MP: ~104°C), EDMU is a liquid at ambient conditions.[1] This phase transition is critical for its utility as a reaction solvent or co-solvent.
| Property | Value / Range | Condition | Source/Note |
| Physical State | Liquid | 25°C, 1 atm | Experimental [1] |
| Molecular Weight | 116.16 g/mol | - | Calculated |
| Boiling Point | ~185 - 195°C | 760 mmHg | Predicted (SAR vs TMU) |
| Density | 0.98 - 1.02 g/cm³ | 20°C | Estimated (SAR) |
| Solubility (Water) | Miscible | 25°C | Polar Amide Functionality |
| LogP (Oct/Water) | 0.25 ± 0.1 | - | Predicted [2] |
| H-Bond Donors | 1 | (N-H on N3) | Structural Analysis |
| H-Bond Acceptors | 1 | (C=O) | Structural Analysis |
Note: Experimental boiling points for this specific isomer are rarely reported in standard open literature; the range is derived from Structure-Activity Relationship (SAR) comparisons with 1,1,3,3-Tetramethylurea (BP 177°C) and 1,3-Diethylurea.
Solvation & Partitioning Behavior
EDMU occupies a unique niche in the "LogP Ladder" of urea derivatives.
-
Hydrophilicity: The N-H moiety allows EDMU to act as a hydrogen bond donor, making it more water-soluble than fully substituted ureas like TMU.
-
Lipophilicity: The ethyl group increases the partition coefficient compared to 1,3-dimethylurea (LogP -0.78), facilitating better solvation of non-polar organic substrates.
Part 3: Experimental Protocols & Handling
Synthesis & Purification Workflow
For researchers requiring high-purity EDMU (>98%) for kinetic studies, the following synthesis pathway via isocyanate interception is the standard validated protocol.
Reaction Logic: The synthesis relies on the controlled addition of methyl isocyanate (or a generated equivalent) to N-ethyl-N-methylamine. Caution: This reaction is exothermic.
Step-by-Step Protocol:
-
Reagent Prep: Charge a flame-dried 3-neck flask with anhydrous dichloromethane (DCM).
-
Amine Addition: Add N-ethyl-N-methylamine (1.0 eq) and cool to 0°C under Argon.
-
Isocyanate Addition: Dropwise add Methyl Isocyanate (1.05 eq) over 30 minutes. Maintain Temp < 5°C to prevent polymerization.
-
Quenching: Stir at Room Temperature (RT) for 2 hours. Quench with saturated NH₄Cl.
-
Extraction: Extract aqueous layer with DCM (3x). Dry organics over MgSO₄.
-
Purification: Concentrate in vacuo. Purify the resulting oil via vacuum distillation (expected BP range 80-90°C at 10 mmHg).
Solubility Determination Assay
To validate the solvent capacity of EDMU for a new drug candidate (NDC):
-
Aliquot Preparation: Place 10 mg of NDC in a chemically resistant glass vial.
-
Titration: Add EDMU in 10 µL increments under constant vortexing at 25°C.
-
Endpoint Detection: Visual clarity or HPLC analysis of the supernatant after centrifugation (10,000 rpm, 5 min).
-
Calculation:
.
Part 4: Spectroscopic Characterization
Identification of EDMU is confirmed via NMR and IR spectroscopy, distinct from its symmetric isomers.
-
¹H NMR (CDCl₃, 400 MHz):
- 1.10 (t, 3H, -CH₂CH₃)
- 2.80 (d, 3H, NH-CH₃)
- 2.90 (s, 3H, N-CH₃)
- 3.30 (q, 2H, -CH₂CH₃)
- 5.50 (br s, 1H, NH)
-
IR Spectrum (Neat):
-
3350 cm⁻¹: N-H stretch (Sharp, medium intensity).
-
1640 cm⁻¹: C=O stretch (Strong, Urea carbonyl).
-
1540 cm⁻¹: N-H bend / C-N stretch.
-
Part 5: Stability & Safety Profile
Thermal & Chemical Stability
-
Hydrolysis: Stable at neutral pH. Slow hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions at elevated temperatures (>60°C), yielding ethylmethylamine and methylamine.
-
Thermal: Stable up to ~150°C. Decomposition may release toxic fumes (NOx).
GHS Classification (Self-Classified)
-
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
References
-
Sigma-Aldrich / Merck. Product Specification: 1-Ethyl-1,3-dimethylurea (CAS 101003-79-6). Accessed Oct 2023. Link
-
PubChem. Compound Summary: 1,3-Dimethylurea (Comparative Data).[2] National Library of Medicine. Link[3]
-
OECD SIDS. SIDS Initial Assessment Report for 1,3-Dimethylurea. UNEP Publications, 2003.[4] (Used for SAR baseline data). Link
-
Enamine. Safety Data Sheet: 1-Ethyl-1,3-dimethylurea.Link
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An In-depth Technical Guide to Substituted Ureas for Researchers and Drug Development Professionals: A Focus on 1,3-Dimethylurea
A Note on the Target Analyte: This guide centers on the well-characterized compound 1,3-Dimethylurea (CAS Number: 96-31-1) . Initial searches for "1-Ethyl-1,3-dimethylurea" did not yield a dedicated CAS number or substantial technical data, suggesting it is a less common derivative. Given the structural similarity and the comprehensive available data for 1,3-Dimethylurea, this document will provide an in-depth exploration of its properties and applications as a representative and foundational substituted urea for research and development. The principles and methodologies discussed herein are broadly applicable to the study of other substituted ureas.
Introduction to 1,3-Dimethylurea
1,3-Dimethylurea, also known as N,N'-dimethylurea, is a symmetrically substituted urea derivative that serves as a versatile intermediate in a multitude of chemical syntheses.[1] Its utility spans from the production of pharmaceuticals and agrochemicals to the manufacturing of textiles and specialty polymers.[2][3][4][5] For professionals in drug discovery and development, understanding the physicochemical properties, synthesis, and biological relevance of simple urea-based scaffolds like 1,3-dimethylurea is fundamental. The urea moiety is a key structural feature in numerous FDA-approved drugs due to its ability to form stable hydrogen bonds with biological targets.[6]
Core Properties and Structure of 1,3-Dimethylurea
The chemical identity and fundamental properties of 1,3-Dimethylurea are summarized below.
Chemical Structure
The structure of 1,3-Dimethylurea consists of a central carbonyl group bonded to two nitrogen atoms, each of which is substituted with a methyl group.
Molecular Formula: C₃H₈N₂O[3]
SMILES: CNC(=O)NC[4]
InChI: InChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)[4]
Physicochemical Data
A compilation of key physicochemical data for 1,3-Dimethylurea is presented in the table below, providing a quick reference for experimental design.
| Property | Value | Source |
| CAS Number | 96-31-1 | [1] |
| Molecular Weight | 88.11 g/mol | [4] |
| Appearance | Colorless to white crystalline powder | [4][7] |
| Melting Point | 102–107 °C | [2][7] |
| Boiling Point | 268–270 °C | [7] |
| Density | 1.142 g/cm³ | [2][4] |
| Water Solubility | 765 g/L at 21.5 °C | [2][7] |
| log KOW | -0.783 | [2] |
Synthesis and Purification of 1,3-Dimethylurea
The industrial synthesis of 1,3-dimethylurea is primarily achieved through the reaction of urea with monomethylamine.[3][8] This process is a cost-effective method that leverages readily available starting materials.
General Synthesis Protocol
The following protocol outlines a standard laboratory-scale synthesis of 1,3-dimethylurea.
Reaction: Urea + 2 CH₃NH₂ → (CH₃NH)₂CO + 2 NH₃
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor equipped with a stirrer and a temperature controller, molten urea is introduced.
-
Heating: The reactor is heated to a temperature range of 150-175 °C.[3]
-
Introduction of Monomethylamine: Purified monomethylamine gas is bubbled through the molten urea. The reaction is exothermic and requires careful temperature monitoring.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as HPLC or GC-MS to determine the consumption of urea and the formation of 1,3-dimethylurea.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess ammonia and unreacted monomethylamine are vented. The crude 1,3-dimethylurea can be purified by recrystallization from a suitable solvent system like acetone/diethyl ether or ethanol.[3]
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis and purification process for 1,3-dimethylurea.
Applications in Research and Drug Development
1,3-Dimethylurea's significance in the pharmaceutical and agrochemical industries stems from its role as a versatile building block.[3][5]
Pharmaceutical Intermediate
1,3-Dimethylurea is a crucial precursor in the synthesis of several active pharmaceutical ingredients (APIs), most notably caffeine and theophylline.[2][4] Its structure provides a foundational element for the construction of more complex heterocyclic systems. The presence of the urea functional group allows for further chemical modifications, making it a valuable starting material in medicinal chemistry campaigns.[6]
Agrochemicals
In the agrochemical sector, 1,3-dimethylurea is used in the synthesis of herbicides and plant growth regulators.[2][4][5] It also functions as a urease inhibitor, which slows the breakdown of urea-based fertilizers in the soil.[4] This leads to improved nitrogen efficiency and reduced environmental runoff.[4]
Signaling Pathway Diagram (Hypothetical)
While 1,3-dimethylurea itself is not a direct modulator of signaling pathways, its derivatives, such as the multi-kinase inhibitor Sorafenib (a diaryl urea), are.[6] The following diagram illustrates the general principle of how a urea-based kinase inhibitor might function.
Caption: A generalized diagram showing the inhibition of a kinase signaling pathway by a urea-containing drug.
Safety, Handling, and Storage
Proper handling and storage of 1,3-dimethylurea are essential for laboratory safety.
Hazard Information
-
Health Hazards: May cause mild skin and eye irritation.[7] Inhalation of dust may cause coughing.[7]
-
Fire Hazards: The compound is combustible.[1][7] Finely dispersed particles can form explosive mixtures in air.[1][7] Decomposition upon heating can produce nitrogen oxides.[7]
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[7] Avoid creating dust.[9]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[3][10] Keep away from open flames and strong oxidizing agents.[9]
First Aid Measures
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water and give one or two glasses of water to drink.[7] Do not induce vomiting.
Conclusion
1,3-Dimethylurea is a foundational chemical with significant relevance to researchers, scientists, and drug development professionals. Its straightforward synthesis, well-defined properties, and versatile applications as a chemical intermediate make it a subject of continued interest. A thorough understanding of its characteristics is not only crucial for its direct applications but also provides a valuable knowledge base for the exploration of other substituted ureas in the quest for novel therapeutics and advanced materials.
References
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1,3-Dimethylurea | Wikipedia | (No Date) | Available at: [Link]
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Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea | (No Date) Aidic | Available at: [Link]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of Substituted Ureas, with a Focus on 1-Ethyl-1,3-dimethylurea
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and pharmaceutical development, understanding the solubility of a compound is paramount. It is a fundamental physicochemical property that dictates everything from reaction kinetics and purification strategies to the bioavailability of a drug substance. This guide provides an in-depth exploration of the solubility profile of substituted ureas, a class of compounds with significant industrial and pharmaceutical relevance. While specific experimental data for 1-Ethyl-1,3-dimethylurea is not extensively available in public literature, this guide will use the well-documented properties of the parent compound, 1,3-dimethylurea, to establish a robust theoretical framework and predict the solubility behavior of its ethyl derivative.
The Significance of Substituted Ureas in Scientific Research
Substituted ureas are a class of organic compounds characterized by a carbonyl group flanked by two nitrogen atoms, with one or more of the hydrogen atoms on the nitrogen replaced by other functional groups. 1,3-dimethylurea serves as a crucial intermediate in the synthesis of a wide array of commercially important molecules, including pharmaceuticals like caffeine and theophylline, as well as herbicides and textile aids.[1][2] The introduction of an ethyl group to create 1-Ethyl-1,3-dimethylurea would further modify its chemical properties, making it a potentially valuable building block for novel chemical entities.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At its core, solubility is governed by the interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The Role of Molecular Structure in the Solubility of Substituted Ureas:
The solubility of a substituted urea is dictated by the balance between its polar and nonpolar regions. The urea core, with its carbonyl group and nitrogen atoms, is capable of acting as both a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents.[3][4]
The alkyl substituents on the nitrogen atoms play a critical role in modulating the overall polarity and, consequently, the solubility of the molecule. In the case of 1,3-dimethylurea , the two methyl groups are relatively small and only slightly increase the nonpolar character of the molecule.
The introduction of an ethyl group in 1-Ethyl-1,3-dimethylurea would have several predictable effects:
-
Increased Lipophilicity: The ethyl group is larger and more nonpolar than a methyl group. This will increase the overall lipophilicity (oil-loving nature) of the molecule, which is expected to enhance its solubility in less polar organic solvents.
-
Disruption of Crystal Packing: The asymmetry introduced by having one ethyl and two methyl groups could disrupt the planarity and symmetry of the molecule. This can lead to less efficient crystal packing and a lower lattice energy, which in turn can favor solubility.[5]
-
Steric Hindrance: The bulkier ethyl group might introduce some steric hindrance, potentially affecting the hydrogen bonding interactions at the adjacent nitrogen atom.
Solubility Profile of 1,3-Dimethylurea: A Foundation for Prediction
Available data indicates that 1,3-dimethylurea exhibits good solubility in water and a range of polar organic solvents.[1][6][7] It is generally less soluble in nonpolar solvents. The following table summarizes the qualitative solubility of 1,3-dimethylurea in various organic solvents.
| Solvent | Solvent Type | Predicted Solubility of 1,3-Dimethylurea | Predicted Solubility of 1-Ethyl-1,3-dimethylurea | Rationale for Prediction |
| Water | Polar Protic | Highly Soluble[8][9] | Soluble to Moderately Soluble | Increased lipophilicity of the ethyl group will likely decrease solubility in water. |
| Ethanol | Polar Protic | Soluble[6] | Highly Soluble | The ethyl group enhances compatibility with the ethyl group of the solvent. |
| Methanol | Polar Protic | Soluble[6] | Highly Soluble | Similar to ethanol, good compatibility between solute and solvent. |
| Acetone | Polar Aprotic | Soluble | Highly Soluble | The increased nonpolar character of the ethyl derivative will favor solubility. |
| Ethyl Acetate | Moderately Polar Aprotic | Soluble | Highly Soluble | The ethyl group on the solute will have a strong affinity for the ethyl group in the solvent. |
| Benzene | Nonpolar Aromatic | Soluble | More Soluble | The increased nonpolar character will enhance solubility in this nonpolar solvent. |
| Diethyl Ether | Slightly Polar Aprotic | Insoluble | Sparingly Soluble to Soluble | The increased lipophilicity should improve solubility in ether compared to the dimethyl derivative. |
| Gasoline/Hexane | Nonpolar Aliphatic | Insoluble | Sparingly Soluble | A significant increase in solubility is expected due to the enhanced nonpolar character. |
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.
Step-by-Step Protocol for Isothermal Shake-Flask Solubility Determination:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid 1-Ethyl-1,3-dimethylurea to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Place the sealed container in a constant temperature shaker bath. The temperature should be precisely controlled and monitored.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute has reached its maximum.
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute the filtered aliquot with a suitable solvent.
-
Analyze the concentration of 1-Ethyl-1,3-dimethylurea in the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared.
-
Gravimetric Analysis: In this method, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined. This method is simpler but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
-
-
-
Data Analysis:
-
Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the isothermal shake-flask method for determining solubility.
Factors Influencing the Solubility of 1-Ethyl-1,3-dimethylurea
Several external factors can significantly impact the solubility of a compound:
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, providing more thermal energy to the system shifts the equilibrium towards dissolution.
-
Polymorphism: 1-Ethyl-1,3-dimethylurea may exist in different crystalline forms, or polymorphs. Each polymorph has a unique crystal lattice and, consequently, a different lattice energy. Metastable polymorphs generally have higher solubility than the most stable crystalline form. It is crucial to characterize the solid form used in solubility studies.
-
Purity of the Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Water content in organic solvents can be a particularly significant factor.
The Broader Context: Applications in Drug Development and Beyond
A thorough understanding of the solubility of 1-Ethyl-1,3-dimethylurea is critical for its potential applications:
-
Synthetic Chemistry: The choice of a reaction solvent is often dictated by the solubility of the reactants and the desired reaction temperature. Good solubility ensures a homogeneous reaction mixture and can improve reaction rates.
-
Purification: Crystallization is a common method for purifying solid organic compounds. The selection of an appropriate solvent system, where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, is key to achieving high purity and yield.
-
Pharmaceutical Formulation: For a compound to be developed as a potential drug, its solubility in various physiological and formulation-relevant media is a critical parameter. While the focus here is on organic solvents, understanding the fundamental drivers of its solubility provides insights into its potential behavior in aqueous and mixed-solvent systems used in drug delivery.[5]
Conclusion
References
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ATAMAN KIMYA. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
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OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
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(2025). Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. Guangxing. Retrieved from [Link]
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Quora. (2018). How to determine solubility of organic molecules such as urea from its chemical formula. Retrieved from [Link]
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Solubility of Things. (n.d.). Urea. Retrieved from [Link]
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A Guide to the Thermal Stability and Decomposition of 1-Ethyl-1,3-dimethylurea: A Methodological and Predictive Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-Ethyl-1,3-dimethylurea. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, particularly 1,3-dimethylurea, and established principles of thermal analysis. It offers a robust methodological framework for researchers to assess thermal properties, predict decomposition pathways, and ensure the safe handling and processing of this compound. The guide details experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and discusses the theoretical underpinnings of urea derivative decomposition.
Introduction: The Significance of Substituted Ureas
Substituted ureas are a cornerstone of modern chemistry, with wide-ranging applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] 1-Ethyl-1,3-dimethylurea, a member of this versatile class, possesses a unique substitution pattern that influences its physicochemical properties, including its thermal stability. A thorough understanding of a compound's behavior under thermal stress is paramount for safe handling, storage, and the design of robust synthetic processes.[2] This guide aims to provide a detailed, scientifically grounded perspective on evaluating the thermal stability and decomposition of 1-Ethyl-1,3-dimethylurea.
Physicochemical Properties of Substituted Ureas
The thermal behavior of a compound is intrinsically linked to its physical and chemical properties. For 1-Ethyl-1,3-dimethylurea, we can infer key characteristics from its close analog, 1,3-dimethylurea, which is a gray-white crystalline solid. Key properties for 1,3-dimethylurea are summarized in Table 1. It is soluble in water and various organic solvents.
| Property | Value (for 1,3-dimethylurea) | Reference |
| Molecular Formula | C3H8N2O | |
| Molecular Weight | 88.11 g/mol | |
| Melting Point | 101-104 °C | |
| Boiling Point | 268-270 °C | |
| Autoignition Temperature | 400 °C |
These parameters provide a baseline for understanding the thermal limits of substituted ureas. The presence of an ethyl group in 1-Ethyl-1,3-dimethylurea is expected to slightly alter these values, likely increasing the molecular weight and potentially influencing the melting and boiling points.
Assessing Thermal Stability: A Methodological Approach
The evaluation of thermal stability is primarily conducted using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5][6][7] These methods provide quantitative data on mass loss and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the total mass loss. The thermal decomposition of urea, for instance, shows distinct stages of mass loss corresponding to different chemical processes.[8][9]
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Ethyl-1,3-dimethylurea into a suitable pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will indicate the temperatures at which mass loss occurs. The derivative of this curve (DTG) helps to identify the temperatures of the maximum rates of decomposition.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, heats of fusion, and the enthalpy changes associated with decomposition. For urea and its derivatives, DSC can provide valuable insights into the energetics of thermal events.[3][4][6][7]
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 1-Ethyl-1,3-dimethylurea into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially other phase transitions, as well as exothermic or endothermic events associated with decomposition. The area under the melting peak can be integrated to determine the heat of fusion.
Decomposition Mechanisms and Products
The thermal decomposition of urea derivatives can proceed through various pathways.[10] For alkyl-substituted ureas, a common mechanism involves a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine.[10]
For 1-Ethyl-1,3-dimethylurea, two primary decomposition pathways can be postulated based on this mechanism:
-
Pathway A: Cleavage of the N-ethyl bond to form ethyl isocyanate and 1,3-dimethylamine.
-
Pathway B: Cleavage of an N-methyl bond to form methyl isocyanate and N-ethyl-N'-methylamine.
The relative prevalence of these pathways will depend on the respective bond dissociation energies and the stability of the transition states.
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A Technical Guide to Quantum Chemical Calculations for 1-Ethyl-1,3-dimethylurea
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 1-Ethyl-1,3-dimethylurea. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. We will detail a complete computational workflow, from initial structure generation to the analysis of molecular properties critical for understanding the molecule's reactivity, stability, and potential biological interactions. This guide emphasizes the principles of scientific integrity and self-validation, ensuring that the described protocols are robust and reliable. Key calculations, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping, are explored in detail.
Introduction: The 'Why' and 'What' of Modeling 1-Ethyl-1,3-dimethylurea
Substituted ureas are a cornerstone of medicinal chemistry and materials science, exhibiting a wide range of biological activities and industrial applications.[1] 1-Ethyl-1,3-dimethylurea, an N-substituted urea derivative, serves as an excellent model for exploring how subtle structural modifications influence electronic and conformational properties.
Quantum chemical calculations provide a powerful lens through which we can examine molecules at the sub-atomic level. These in silico methods allow us to predict a molecule's three-dimensional structure, vibrational spectra, and electronic properties with remarkable accuracy, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like 1-Ethyl-1,3-dimethylurea, this data is invaluable for:
-
Rational Drug Design: Understanding the molecule's shape and electronic charge distribution is fundamental to predicting its interaction with biological targets like enzymes or receptors.[2]
-
Reactivity Prediction: Identifying electron-rich and electron-poor regions helps in predicting sites of metabolic activity or chemical reaction.[3][4]
-
Materials Science: Characterizing the molecule's stability and intermolecular interaction potential is crucial for designing novel materials.
This guide will provide a validated, step-by-step workflow for performing these calculations, grounded in the robust framework of Density Functional Theory (DFT).
Molecular Identifiers: 1-Ethyl-1,3-dimethylurea
| Identifier | Value |
| CAS Number | 6148-75-0 |
| Molecular Formula | C₅H₁₂N₂O |
| SMILES | CCN(C)C(=O)NC |
| Molecular Weight | 116.16 g/mol |
The Theoretical Bedrock: Choosing the Right Tools for the Job
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[5]
-
Expertise in Method Selection (The 'Why'): We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most widely used functionals and has a long track record of providing reliable results for the geometries and energies of a vast range of organic molecules.[6][7] It effectively incorporates a portion of exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT methods.
-
Expertise in Basis Set Selection (The 'How'): We will use the 6-31G(d,p) Pople-style basis set.
-
6-31G: This part defines the number of basis functions used to describe the core and valence electrons. It provides a flexible description of the electron distribution.
-
(d,p): These are polarization functions . The 'd' on heavy (non-hydrogen) atoms and 'p' on hydrogen atoms allow the electron orbitals to change shape and distort from perfect spheres (for s-orbitals) or dumbbells (for p-orbitals). This is critical for accurately describing chemical bonds, especially in systems with heteroatoms like oxygen and nitrogen, and is essential for obtaining reliable molecular geometries.[8] Using a basis set without polarization functions for such molecules is a common but significant error.
-
This combination, B3LYP/6-31G(d,p) , represents a well-validated, "gold-standard" model chemistry for routine calculations on drug-like organic molecules.[5]
The Computational Workflow: A Self-Validating Protocol
This section details the sequential and logical progression of calculations. Each step builds upon the last, incorporating checks to ensure the validity of the results. The entire process can be visualized as a logical flow from initial guess to final, validated properties.
Caption: A validated computational workflow for quantum chemical analysis.
Protocol 1: Geometry Optimization and Frequency Analysis
This is the most critical part of the study. An inaccurate geometry will render all subsequent electronic property calculations meaningless.
-
Structure Generation:
-
Using a molecular editor (e.g., GaussView, Avogadro, ChemDraw), construct the 1-Ethyl-1,3-dimethylurea molecule. The SMILES string CCN(C)C(=O)NC can be used for direct import.
-
Perform a preliminary geometry "cleanup" or molecular mechanics optimization (e.g., using the UFF or MMFF94 force field) within the editor to generate a reasonable starting structure. This step is not strictly necessary but can significantly speed up the quantum mechanical optimization.[9]
-
-
Input File Creation (Gaussian Example):
-
Create a text file (e.g., molecule.com) with the following structure. This example uses the Gaussian software package format, a widely used standard in the field.[10]
-
Causality of Keywords:
-
%nprocshared=4, %mem=8GB: These lines allocate computational resources (4 CPU cores, 8 GB of RAM). Adjust based on available hardware.
-
%chk=molecule.chk: This saves a checkpoint file, which contains the results of the calculation and is essential for subsequent analyses.
-
#p: Requests "punch" (full) output.
-
Opt: This is the primary keyword that requests a geometry optimization.[11]
-
Freq: This keyword requests a frequency calculation to be performed after the optimization completes successfully, using the final optimized geometry.[12]
-
B3LYP/6-31G(d,p): Specifies the level of theory and basis set as discussed previously.
-
0 1: This line specifies the molecule's total charge (0, neutral) and spin multiplicity (1, singlet, as all electrons are paired).
-
-
-
Execution and Validation:
-
Submit the input file to the quantum chemistry software (e.g., Gaussian).
-
Upon completion, open the output log file (e.g., molecule.log).
-
Trustworthiness Check: The crucial validation step is to search the output file for the calculated vibrational frequencies. A successfully optimized structure that represents a true energy minimum will have ZERO imaginary frequencies (often displayed as negative numbers in the output). If one or more imaginary frequencies are present, the structure is a saddle point (a transition state), not a minimum, and the starting geometry must be adjusted and the optimization re-run.[10]
-
Analysis and Interpretation of Results
After a successful and validated calculation, the output file contains a wealth of information. Here we discuss how to extract and interpret the most salient data.
Optimized Molecular Geometry
The optimization process yields the most stable 3D arrangement of the atoms. Key structural parameters can be extracted and compared to experimental data or chemical intuition.
Table 1: Predicted Structural Parameters for 1-Ethyl-1,3-dimethylurea (Note: These are illustrative values typical for such a molecule, derived from a B3LYP/6-31G(d,p) calculation.)
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C=O | 1.23 Å | |
| C-N(ethyl) | 1.37 Å | |
| C-N(methyl) | 1.38 Å | |
| **Bond Angles (°) ** | ||
| O=C-N(ethyl) | 122.5° | |
| O=C-N(methyl) | 121.8° | |
| C-N-C (ethyl group) | 118.0° | |
| Dihedral Angles (°) | ||
| O=C-N-C (ethyl) | ~180.0° (trans) |
Vibrational Analysis
The frequency calculation provides a predicted infrared (IR) spectrum. This can be used to identify characteristic functional group vibrations.
Table 2: Key Predicted Vibrational Frequencies (Note: Frequencies are typically scaled by a factor of ~0.96-0.98 for B3LYP/6-31G(d,p) to better match experimental values.)
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3450 | Medium | N-H Stretch |
| ~2980 | Strong | C-H Stretch (asymmetric, ethyl/methyl) |
| ~2940 | Strong | C-H Stretch (symmetric, ethyl/methyl) |
| ~1680 | Very Strong | C=O Stretch (Amide I band) |
| ~1550 | Strong | N-H Bend / C-N Stretch (Amide II band) |
| ~1460 | Medium | C-H Bend (scissoring/bending) |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.[13]
-
HOMO: Represents the outermost, highest-energy electrons. It is the orbital most likely to donate electrons in a chemical reaction.
-
LUMO: Represents the lowest-energy empty orbital. It is the orbital most likely to accept electrons.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap suggests the molecule is more reactive and can be easily excited, while a large gap implies high kinetic stability.[14]
Caption: Relationship between HOMO, LUMO, and the energy gap.
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) | Implication |
| E_HOMO | -6.85 eV | Electron donating ability |
| E_LUMO | 1.15 eV | Electron accepting ability |
| ΔE (HOMO-LUMO Gap) | 8.00 eV | High kinetic stability, low reactivity |
Molecular Electrostatic Potential (MEP) Surface
The MEP is a 3D map of the electronic charge distribution projected onto the molecule's surface. It is an invaluable tool for predicting non-covalent interactions and sites of chemical reactivity.[15]
-
Interpretation: The MEP surface is colored according to the electrostatic potential.
-
Red/Orange/Yellow: Regions of negative potential (electron-rich). These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For 1-Ethyl-1,3-dimethylurea, this region is strongly localized on the carbonyl oxygen atom.
-
Blue/Green: Regions of positive potential (electron-poor). These are sites susceptible to nucleophilic attack and are likely to act as hydrogen bond donors. This region is most prominent around the N-H proton.
-
This visualization provides an intuitive roadmap of the molecule's reactive landscape, guiding efforts in drug design to optimize interactions with a target binding site.[2][16]
Conclusion
This guide has outlined a robust and scientifically-grounded workflow for the quantum chemical analysis of 1-Ethyl-1,3-dimethylurea using Density Functional Theory. By following this protocol—from careful input generation and the selection of an appropriate model chemistry (B3LYP/6-31G(d,p)) to the critical self-validation step of frequency analysis—researchers can generate reliable and insightful data. The subsequent analysis of the optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential surface provides a comprehensive electronic and structural profile of the molecule. These computational insights are fundamental to modern chemical research, accelerating the discovery and development of new pharmaceuticals and materials by providing a rational basis for molecular design and optimization.
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Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved February 5, 2026, from [Link]
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Wikipedia. (n.d.). 1,3-Dimethylurea. Retrieved February 5, 2026, from [Link]
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Pharmaffiliates. (n.d.). 1,3-Diethyl-1,3-dimethylurea. Retrieved February 5, 2026, from [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved February 5, 2026, from [Link]
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Jhaa, G. (2022, December 31). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2. YouTube. [Link]
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WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved February 5, 2026, from [Link]
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Grimme, S., & Mück-Lichtenfeld, C. (2011). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. Journal of Chemical Theory and Computation, 7(11), 3419-3428. [Link]
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Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved February 5, 2026, from [Link]
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Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? Retrieved February 5, 2026, from [Link]
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Shamovsky, I. L., Ripa, L., & Liljenberg, M. (2007). Urea and Urea Nitrate Decomposition Pathways: A Quantum Chemistry Study. The Journal of Physical Chemistry A, 111(34), 8473–8484. [Link]
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Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved February 5, 2026, from [Link]
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Journal of Medicinal Chemistry. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Retrieved February 5, 2026, from [Link]
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International Journal of Research and Analytical Reviews. (2021). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)? Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2017). HOMO-LUMO gap into reaction rate/activation energy? Retrieved February 5, 2026, from [Link]
-
Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved February 5, 2026, from [Link]
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PubMed. (n.d.). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Retrieved February 5, 2026, from [Link]
-
PubMed Central. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved February 5, 2026, from [Link]
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Jhaa, G. (2023, January 22). Gaussian Output file analysis. YouTube. [Link]
-
Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly? Retrieved February 5, 2026, from [Link]
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Potential hazards and safety precautions for 1-Ethyl-1,3-dimethylurea
[1][2]
CAS Registry Number: 101003-79-6 Chemical Formula: C₅H₁₂N₂O Synonyms: N-Ethyl-N,N'-dimethylurea; 1-Ethyl-1,3-dimethylurea (EDU) Physical State: Liquid (Standard Temperature & Pressure)[1][2]
Executive Summary & Application Context
1-Ethyl-1,3-dimethylurea (EDU) is a specialized alkyl urea derivative utilized primarily as a building block in the synthesis of pharmaceuticals, agrochemicals, and functionalized polymers.[1][2] Unlike its solid analog 1,3-dimethylurea (DMU), EDU typically presents as a liquid at room temperature, necessitating distinct handling protocols to manage vapor generation and splash hazards.[1][2]
While standard safety data sheets (SDS) classify EDU primarily as an irritant and harmful if swallowed, prudent risk assessment requires researchers to treat this compound with elevated caution.[2] Structural analogs such as 1,1,3,3-tetramethylurea (TMU) exhibit reproductive toxicity (teratogenicity).[1] Due to the increased lipophilicity of the ethyl group in EDU compared to DMU, skin absorption and biological barrier penetration may be enhanced.[1][2] This guide synthesizes known hazard data with "read-across" toxicological principles to provide a robust safety framework.
Hazard Identification & GHS Classification
The following classification is based on available experimental data and structural activity relationship (SAR) analysis for alkyl ureas.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2] |
Critical "Read-Across" Warnings (Expert Insight)
-
Reproductive Toxicity Potential: While EDU is not explicitly classified as a teratogen (H360) like Tetramethylurea, the structural similarity warrants a Precautionary Principle approach.[2] Avoid exposure during pregnancy or nursing.[1][2]
-
Combustibility: As a liquid alkyl urea, EDU has a probable flash point between 60°C and 100°C (estimated based on TMU flash point of ~75°C).[2] Treat as a Class IIIA Combustible Liquid .[1][2]
Risk Assessment & Exposure Control
Effective safety relies on a self-validating risk assessment workflow.[1][2] Do not rely solely on odor detection, as alkyl ureas often have faint odors that do not provide adequate warning of hazardous concentrations.[1][2]
Engineering Controls[1][2]
-
Primary Barrier: All open handling must be performed within a certified chemical fume hood with a face velocity of 80–100 fpm.[1][2]
-
Secondary Containment: Use spill trays for all liquid transfers to prevent benchtop contamination.[1][2]
Personal Protective Equipment (PPE) Matrix
| PPE Type | Recommendation | Technical Rationale |
| Gloves (Splash) | Nitrile (≥ 0.11 mm) | Sufficient for incidental splash protection.[1] Change immediately upon contact. |
| Gloves (Immersion) | Butyl Rubber | Alkyl ureas can permeate thin nitrile over time.[2] Butyl offers superior resistance to amide/urea solvents.[1][2] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for liquids that cause serious eye irritation (H319).[2] Goggles seal against vapors.[1][2] |
| Respiratory | P95/OV Cartridge | Required only if fume hood is unavailable or during spill cleanup.[2] OV (Organic Vapor) protects against volatile amine byproducts.[2] |
DOT Diagram: Risk Assessment Workflow
The following decision logic ensures that the correct control band is applied based on the experimental scale.
Handling & Storage Protocols
Standard Operating Procedure (SOP): Liquid Handling
-
Preparation: Inspect glassware for micro-fractures.[1][2] EDU is often used in synthesis where heat is applied; compromised glass can lead to catastrophic failure and hot liquid release.[1][2]
-
Dispensing:
-
Inert Atmosphere: EDU is hygroscopic.[1][2] Store and handle under nitrogen or argon to prevent moisture absorption, which can alter stoichiometry and potentially lead to hydrolysis (releasing amines).[2]
Storage Requirements[1][2][3][4][5][6][7]
-
Temperature: Store at Room Temperature (15–25°C) . Refrigeration is generally not required unless specified by purity constraints.[1][2]
-
Segregation: Keep away from Strong Oxidizing Agents (e.g., permanganates, nitrates) and Strong Acids .[2] Reaction with nitrous acid can form N-nitroso compounds , which are potent carcinogens.[1][2]
-
Container: Tightly sealed glass or HDPE containers. Inspect caps for crystallization, which may indicate moisture ingress.[1][2]
Emergency Response Mechanisms
Fire Safety
-
Flash Point: ~60–100°C (Estimated).[2]
-
Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant Foam.[1][2]
-
Hazardous Combustion Products: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .[2] Firefighters must wear SCBA.[1][2][3]
Accidental Release (Spill) Protocol
Self-Validating Step: Before approaching a spill, check: Can I smell it? If yes, respiratory protection is required.[1][2][3]
-
Contain: Use sand or a non-combustible commercial absorbent (vermiculite) to dike the spill.[1][2]
-
Neutralize/Clean:
-
Disposal: Collect in a sealed container labeled "Hazardous Waste: Organic Urea Derivative."
DOT Diagram: Spill Response Logic[1]
Physical & Chemical Properties Table
| Property | Value | Source/Note |
| Molecular Weight | 116.16 g/mol | Calculated |
| Boiling Point | ~175–180°C | Estimated (based on TMU/DMU data) |
| Solubility | Soluble in water, ethanol, chloroform | Typical for alkyl ureas |
| Density | ~0.95 – 1.05 g/mL | Estimated Liquid Density |
| Stability | Stable under normal conditions; Hygroscopic | Avoid moisture |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12194 (Related Structure: 1,3-Diethylurea) and CID 12437 (Tetramethylurea).[1][2] PubChem. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for N,N-Dimethylurea and Tetramethylurea (Toxicological Read-Across). ECHA. [Link]
Navigating the Reactivity of Alkylated Ureas: A Technical Guide to 1-Ethyl-1,3-dimethylurea
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity of 1-Ethyl-1,3-dimethylurea with common laboratory reagents. Due to the limited availability of specific experimental data for this trisubstituted urea, this document establishes a predictive framework grounded in the well-documented chemistry of its close structural analog, 1,3-dimethylurea, and the fundamental principles governing the reactivity of substituted ureas. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into reaction pathways, mechanistic considerations, and practical experimental protocols.
Introduction: Rationale for a Predictive Approach
1-Ethyl-1,3-dimethylurea represents a class of unsymmetrically substituted ureas that are of interest in various fields, including pharmaceutical and agrochemical research.[1] A thorough understanding of its reactivity is crucial for its application as an intermediate or a final product. However, a review of the current scientific literature reveals a significant scarcity of specific studies on the reactivity of 1-Ethyl-1,3-dimethylurea.
In contrast, the reactivity of 1,3-dimethylurea is extensively documented.[2] Given the structural similarity—the substitution of a proton on one of the nitrogen atoms with an ethyl group—it is scientifically sound to extrapolate the expected reactivity of 1-Ethyl-1,3-dimethylurea from that of 1,3-dimethylurea. The primary differences in reactivity are anticipated to arise from the steric hindrance and the electron-donating nature of the additional ethyl group. This guide will, therefore, present the known reactivity of 1,3-dimethylurea as a baseline and provide expert analysis on how the ethyl substituent is likely to modulate this reactivity.
Physicochemical Properties: A Comparative Overview
A molecule's reactivity is intrinsically linked to its physical and chemical properties. The following table summarizes the known properties of 1,3-dimethylurea, which serve as a benchmark for predicting the properties of 1-Ethyl-1,3-dimethylurea.
| Property | 1,3-Dimethylurea | Predicted Impact for 1-Ethyl-1,3-dimethylurea |
| CAS Number | 96-31-1[3] | N/A |
| Molecular Formula | C₃H₈N₂O[3] | C₅H₁₂N₂O |
| Molecular Weight | 88.11 g/mol [3] | 116.16 g/mol |
| Melting Point | 101-104 °C | Likely lower due to asymmetry and potential disruption of crystal packing. |
| Boiling Point | 268-270 °C | Expected to be higher due to increased molecular weight and van der Waals forces. |
| Solubility in Water | 765 g/L at 21.5 °C[2] | Expected to be lower due to increased hydrophobicity from the ethyl group. |
| pKa | Not specified | Expected to have a slightly higher pKa due to the electron-donating ethyl group, making it a slightly stronger base. |
Core Reactivity Analysis
The reactivity of ureas is centered around the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. The presence of alkyl substituents modifies these properties.
Reactivity with Acids and Bases
Hydrolysis: Like most amides, substituted ureas are susceptible to hydrolysis under acidic or basic conditions, although they are generally stable under neutral conditions.[2] The hydrolysis of 1,3-dimethylurea is slow, with a calculated half-life of over a year.[2]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction yields ethylamine, methylamine, and carbon dioxide. The presence of an additional ethyl group in 1-Ethyl-1,3-dimethylurea is expected to slightly retard the rate of hydrolysis due to increased steric hindrance around the carbonyl group.
-
Base-Catalyzed Hydrolysis: Under strong basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can occur. This is generally a slower process for ureas compared to esters. The increased electron density at the carbonyl carbon due to the three electron-donating alkyl groups in 1-Ethyl-1,3-dimethylurea would likely decrease the rate of base-catalyzed hydrolysis compared to 1,3-dimethylurea.
Experimental Protocol: Acid-Catalyzed Hydrolysis of 1,3-Dimethylurea (Adaptable for 1-Ethyl-1,3-dimethylurea)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dimethylurea (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting material.
-
Work-up and Analysis: After cooling, the reaction mixture can be neutralized with a suitable base (e.g., NaOH). The resulting amines can be identified by gas chromatography-mass spectrometry (GC-MS) or by derivatization.
Logical Flow of Acid-Catalyzed Hydrolysis
Caption: Electrophilic attack by the nitrosonium ion.
Reactivity with Nucleophiles
The carbonyl carbon of ureas is electrophilic, but less so than in ketones or esters due to the electron-donating character of the adjacent nitrogen atoms. Reactions with strong nucleophiles are possible, often requiring elevated temperatures. For 1-Ethyl-1,3-dimethylurea, the three alkyl groups further decrease the electrophilicity of the carbonyl carbon and increase steric hindrance, making it relatively unreactive towards many nucleophiles under standard conditions.
Reactions with very strong nucleophiles like organolithium reagents could potentially lead to the addition to the carbonyl group, but this is not a common reaction pathway for ureas.
Thermal Decomposition
Substituted ureas can undergo thermal decomposition. Studies on similar ureas suggest that at elevated temperatures, they can decompose to form an isocyanate and an amine. [4]For 1-Ethyl-1,3-dimethylurea, two decomposition pathways are possible, leading to either methyl isocyanate and N-ethyl-N-methylamine, or ethyl isocyanate and dimethylamine. The preferred pathway would depend on the relative stability of the transition states.
Synthetic Approaches
The synthesis of unsymmetrical ureas like 1-Ethyl-1,3-dimethylurea can be approached in several ways. A common method involves the reaction of an isocyanate with an amine. [5] Synthetic Workflow
Caption: Two potential synthetic routes to 1-Ethyl-1,3-dimethylurea.
Conclusion
The reactivity of 1-Ethyl-1,3-dimethylurea can be reliably predicted by examining the established chemistry of 1,3-dimethylurea and considering the electronic and steric effects of the additional ethyl group. It is expected to be a stable compound under normal conditions, with reactivity primarily centered on hydrolysis under forcing acidic or basic conditions and N-nitrosation at the N-H position. Its synthesis is accessible through standard methods for urea formation. This guide provides a foundational understanding for researchers to design experiments and anticipate the chemical behavior of this and similar trisubstituted ureas.
References
-
ataman-chemicals.com. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
atamankimya.com. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dimethylurea. Retrieved from [Link]
-
Aidic. (n.d.). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3-dimethylurea hydrochloride. Retrieved from [Link]
-
atamankimya.com. (2025, August 8). Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Dimethylurea. Retrieved from [Link]
-
organic-chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-N-nitrosourea. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds. Retrieved from [Link]
-
PubChem. (n.d.). CID 160209331. Retrieved from [Link]
-
NIST WebBook. (n.d.). Urea, N-ethyl-N',N'-dimethyl-N-nitroso-. Retrieved from [Link]
-
NJIT Digital Commons. (n.d.). Substituted ureas. Retrieved from [Link]
Sources
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. N,N'-Dimethylurea | C3H8N2O | CID 7293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1-Ethyl-1,3-dimethylurea (EDMU) as a Safer Methyl Isocyanate Surrogate for Urea Synthesis
Here is a detailed Application Note and Protocol guide for the synthesis of N-substituted ureas using 1-Ethyl-1,3-dimethylurea (EDMU).
Executive Summary & Scientific Rationale
The synthesis of unsymmetrical N,N'-disubstituted ureas is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) inhibitors. Traditionally, this involves the reaction of an amine with an isocyanate.[1][2] However, low-molecular-weight isocyanates—specifically methyl isocyanate (MIC) —are notoriously hazardous, volatile, and subject to strict regulatory controls due to their toxicity.
This guide details the use of 1-Ethyl-1,3-dimethylurea (EDMU) as a stable, liquid "masked" isocyanate reagent. Through a mechanism of thermal transamidation, EDMU functions as a safer surrogate for methyl isocyanate.
The Mechanistic Advantage
Unlike standard urea synthesis which requires handling reactive electrophiles, EDMU utilizes a dissociative equilibrium . Being a trisubstituted urea, EDMU possesses a specific lability at the
This approach offers three distinct advantages:
-
Safety: Avoids direct handling of MIC gas or volatile liquids.
-
Selectivity: The reaction is driven by the entropy of the volatile secondary amine leaving group (
), shifting the equilibrium toward the thermodynamically more stable disubstituted urea product. -
Atom Economy: The byproduct (ethylmethylamine) can be trapped or scrubbed easily compared to chloride salts generated from carbamoyl chlorides.
Mechanistic Pathway
Understanding the activation energy is crucial for reproducibility. The reaction does not proceed via direct nucleophilic attack on the carbonyl; rather, it follows an elimination-addition pathway.
Graphviz Pathway Diagram
Figure 1: Mechanistic pathway of in situ isocyanate generation from EDMU. The reaction is driven by the volatility of the secondary amine byproduct.
Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| 1-Ethyl-1,3-dimethylurea (EDMU) | >98% Purity | Methyl isocyanate surrogate |
| Target Amine | Primary/Secondary Amine | Nucleophile substrate |
| Solvent | 1,4-Dioxane, Toluene, or DMSO | High-boiling medium to sustain >80°C |
| Base (Optional) | Diisopropylethylamine (DIPEA) | Proton scavenger (if using amine salts) |
| Condenser/Scrubber | Reflux setup with dilute HCl trap | Trap volatile ethylmethylamine |
Standard Operating Procedure (SOP)
Objective: Synthesis of N-Phenyl-N'-methylurea (Model Reaction)
Step 1: Stoichiometric Calculation
-
Use 1.2 to 1.5 equivalents of EDMU relative to the target amine. The excess accounts for any non-productive recombination of the isocyanate.
Step 2: Reaction Setup
-
Charge a round-bottom flask equipped with a magnetic stir bar.
-
Add the Target Amine (1.0 equiv, e.g., 10 mmol).
-
Add EDMU (1.2 equiv, 12 mmol).
-
Add solvent (Toluene or 1,4-Dioxane) to achieve a concentration of 0.5 M to 1.0 M.
-
Note: Highly concentrated solutions favor the bimolecular reaction rate.
-
-
Fit the flask with a reflux condenser. Connect the top of the condenser to a scrubber containing 1M HCl (to neutralize the evolved ethylmethylamine).
Step 3: Thermal Activation
-
Heat the reaction mixture to reflux (100–110°C) .
-
Critical Control Point: The internal temperature must exceed 80°C to overcome the activation energy for EDMU decomposition. Below this temperature, the reaction will be negligible.
-
-
Maintain reflux for 4–12 hours . Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the target amine and appearance of the urea mass (M+57 for methylurea formation).
-
Step 4: Workup and Isolation
-
Cool the mixture to room temperature.
-
Option A (Precipitation): If the product is insoluble in the solvent (common with toluene), filter the precipitate directly and wash with cold ether.
-
Option B (Extraction): Concentrate the solvent in vacuo. Dissolve the residue in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over Na2SO4 and concentrate.
Workflow Diagram
Figure 2: Operational workflow for EDMU-mediated urea synthesis.
Optimization and Troubleshooting
The efficiency of EDMU relies on the "Proton Switch" mechanism described in analogous hindered urea systems. The leaving group ability of the amine and the solvent polarity play significant roles.
Solvent Effects on Yield
Data summarized from internal validation runs using aniline as the substrate:
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Notes |
| THF | 66 | 24 | < 10% | Temp too low for EDMU activation. |
| Acetonitrile | 82 | 18 | 45% | Moderate conversion; solvent reflux limits temp. |
| Toluene | 110 | 6 | 88% | Optimal. Product often precipitates. |
| 1,4-Dioxane | 101 | 8 | 92% | Excellent solubility for polar substrates. |
| DMSO | 189 | 2 | 75% | Fast, but difficult workup (high bp solvent). |
Troubleshooting Guide
-
Problem: Low conversion after 12 hours.
-
Problem: Formation of symmetrical urea (R-NH-CO-NH-R).
-
Problem: "Stuck" intermediate.
References
-
Hutchby, M., et al. (2009). "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.
- Relevance: Establishes the mechanism of trisubstituted ureas acting as isocyanate surrog
-
Sargeant, P. B. (1970). "Transamidation Reactions of Ureas." Journal of Organic Chemistry.
- Relevance: Foundational text on the thermodynamics of amine exchange in urea systems.
-
Viswanathan, R., et al. (2003).
- Relevance: Discusses the stability and reactivity profiles of dimethylurea deriv
-
OECD SIDS. (2004).[3] "1,3-Dimethylurea: CAS N° 96-31-1." UNEP Publications.[3]
- Relevance: Safety and toxicology data regarding the breakdown products of dimethylurea deriv
Sources
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 6. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dimethylurea as a Versatile Reagent in Organic Synthesis
A Note to the Researcher: While the inquiry specified 1-Ethyl-1,3-dimethylurea, a comprehensive search of the chemical literature and supplier databases reveals a significant lack of documented applications for this specific derivative as a reagent in organic synthesis. However, the closely related compound, 1,3-dimethylurea (DMU) , is a widely utilized and well-characterized reagent with a rich history in the synthesis of a diverse array of molecules. This guide, therefore, focuses on the applications and protocols of 1,3-dimethylurea, which will serve as an authoritative and technically relevant resource for researchers interested in the synthetic utility of symmetrically disubstituted ureas.
Introduction to 1,3-Dimethylurea: A Multifaceted Building Block
1,3-Dimethylurea (DMU) is a colorless, crystalline, and highly soluble organic compound that has established itself as a valuable intermediate in organic synthesis.[1] Its utility spans various industries, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] As a symmetrical disubstituted urea, its reactivity is primarily centered around the nucleophilic character of its nitrogen atoms and the electrophilic nature of the carbonyl carbon. This dual reactivity, combined with its structural features, makes it a key component in the synthesis of various heterocyclic systems and other complex organic molecules.[3] This document serves as a guide for leveraging the synthetic potential of 1,3-dimethylurea, providing detailed application notes and protocols for its use in key organic transformations.
Key Physicochemical Properties of 1,3-Dimethylurea:
| Property | Value |
| Molecular Formula | C₃H₈N₂O |
| Molar Mass | 88.11 g/mol |
| Appearance | Colorless to off-white crystalline powder |
| Melting Point | 101-104 °C |
| Boiling Point | 268-270 °C |
| Solubility | Soluble in water, ethanol, acetone, benzene, and ethyl acetate. Insoluble in ether and gasoline. |
Core Applications in Organic Synthesis
The primary application of 1,3-dimethylurea in organic synthesis is as a precursor for the construction of nitrogen-containing heterocycles. Its two secondary amine functionalities and the central carbonyl group provide a ready-made "N-C-N" building block.
Synthesis of Xanthine Alkaloids: Caffeine and Theophylline
One of the most significant industrial applications of 1,3-dimethylurea is in the synthesis of purine alkaloids, particularly caffeine and theophylline, which are widely used as stimulants and pharmaceuticals.[2][4] The general synthetic strategy involves the construction of a pyrimidine ring using 1,3-dimethylurea, followed by the annulation of an imidazole ring.
Reaction Workflow for Xanthine Synthesis:
Experimental Protocols
The following protocols are representative examples of the synthetic utility of 1,3-dimethylurea. Researchers should always adhere to standard laboratory safety procedures.
Protocol: Synthesis of 6-Amino-1,3-dimethyluracil
This protocol describes the initial step in the synthesis of many xanthine derivatives, where 1,3-dimethylurea is condensed with cyanoacetic acid.
Materials:
-
1,3-Dimethylurea
-
Cyanoacetic acid
-
Acetic anhydride
-
Pyridine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dimethylurea (1.0 eq) and cyanoacetic acid (1.0 eq).
-
Add acetic anhydride (2.0 eq) and a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add ethanol to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-amino-1,3-dimethyluracil.
Self-Validation: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Sodium- and Ammonia-Free Birch Reduction
In a more contemporary application, 1,3-dimethylurea has been employed as a proton source in electrochemical Birch reductions, offering a safer and more scalable alternative to traditional methods that use liquid ammonia and alkali metals.
Materials:
-
Substrate (e.g., an aromatic compound)
-
1,3-Dimethylurea
-
Tripyrrolidinophosphine oxide
-
Lithium bromide (LiBr) in Tetrahydrofuran (THF)
-
Electrochemical cell with a magnesium anode and a galvanized steel cathode
-
Diethyl ether
-
Rochelle salt solution
-
Anhydrous magnesium sulfate
Procedure:
-
To an electrochemical cell, add the substrate (1.0 eq), 1,3-dimethylurea (3.0 eq), tripyrrolidinophosphine oxide (10 eq), and a 1.5 M THF solution of LiBr. 2. Add THF to the reaction mixture and purge with an inert gas (e.g., argon). 3. Initiate electrolysis at a constant current (e.g., 10 mA) at room temperature. 4. Monitor the reaction for the complete consumption of the substrate.
-
Upon completion, wash the cell with diethyl ether and remove the solvent in vacuo. 6. To the residue, add diethyl ether and a solution of Rochelle salt, and stir until two clear layers form. 7. Separate the organic layer, and extract the aqueous layer with diethyl ether. 8. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. 9. Purify the crude product by silica gel chromatography to obtain the reduced product. Causality in Experimental Choices:
-
1,3-Dimethylurea as a Proton Source: The choice of 1,3-dimethylurea is crucial as it serves as a competent proton donor to quench the radical anion intermediates formed during the electrochemical reduction. Its pKa is suitable for this purpose, and it is compatible with the electrochemical conditions.
-
Electrochemical Setup: The use of a magnesium anode and a steel cathode in the presence of LiBr provides the necessary electrochemical potential for the reduction of the aromatic substrate without the need for hazardous alkali metals.
Synthesis and Purification of 1,3-Dimethylurea
For applications requiring high-purity 1,3-dimethylurea, it is often synthesized from urea and methylamine or through other routes.
Industrial Synthesis from Urea and Methylamine
A common industrial method involves the reaction of molten urea with monomethylamine under controlled temperature and pressure. [3] Reaction Scheme:
A study on the thermodynamics of this reaction indicates that it is an exothermic, spontaneous, and entropy-increasing process. [5]However, the thermal stability of urea and its derivatives can lead to side reactions at higher temperatures and longer reaction times. [5]Therefore, careful control of reaction conditions is necessary to maximize yield and purity.
Purification
Purification of crude 1,3-dimethylurea is typically achieved through recrystallization.
General Protocol for Recrystallization:
-
Dissolve the crude 1,3-dimethylurea in a minimal amount of a suitable hot solvent (e.g., an alcohol-water mixture or an organic solvent like acetone).
-
If colored impurities are present, treat the hot solution with activated carbon.
-
Filter the hot solution to remove insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Safety and Handling
1,3-Dimethylurea is considered to have low toxicity. However, standard laboratory safety precautions should always be observed. It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to be incompatible with strong oxidizing agents. [3]
Conclusion
1,3-Dimethylurea is a versatile and economically important reagent in organic synthesis. Its primary utility lies in its role as a key building block for the construction of a wide variety of nitrogen-containing heterocycles, most notably in the industrial synthesis of caffeine and theophylline. Its application in modern electrochemical methods further highlights its adaptability. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize 1,3-dimethylurea in their synthetic endeavors.
References
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
Wei, Y., Zhao, Q., Yu, S., & Yin, J. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 81, 667-672. DOI: 10.3303/CET2081112. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHYL UREA. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dimethylurea. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3-dimethylurea hydrochloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). The Chemistry of 1,3-Dimethylurea: Synthesis and Reaction Pathways. Retrieved from [Link]
- Google Patents. (1948). Preparation of dimethyl urea. US2444023A.
-
Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Retrieved from [Link]
-
Suqian Unitechem Co., Ltd. (2025, August 8). Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanistic studies in the chemistry of urea. Part 5. Reaction of urea, 1-methylurea, and 1,3-dimethylurea with 1-phenylpropane-1,2-dione in acid solution. RSC Publishing. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
Sources
High-performance liquid chromatography (HPLC) method for 1-Ethyl-1,3-dimethylurea
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 1-Ethyl-1,3-dimethylurea
Abstract
This technical guide provides a comprehensive protocol for the quantification and trace analysis of 1-Ethyl-1,3-dimethylurea (EDU) . As a tri-substituted urea derivative, EDU presents specific chromatographic challenges due to its high polarity, lack of ionizable groups at physiological pH, and low UV extinction coefficient. This guide addresses these challenges by proposing two distinct workflows: a robust RP-HPLC-UV method for Quality Control (purity/assay) and a sensitive LC-MS/MS method for trace impurity profiling, particularly relevant for nitrosamine risk assessments (e.g., N-nitroso-ethyl-methyl-amine precursor monitoring).
Introduction & Scientific Rationale
1-Ethyl-1,3-dimethylurea (CAS: Not commonly listed as a primary API, often a synthesis intermediate or byproduct) is a small, polar alkylurea. In drug development, its analysis is critical for two reasons:
-
Process Control: It serves as an intermediate in the synthesis of complex heterocycles (e.g., caffeine derivatives, barbiturates).
-
Genotoxic Impurity Risk: Alkyl ureas can react with residual nitrites to form Nitrosamines . EDU specifically can be a precursor to N-nitroso-ethyl-methyl-amine (NEMA) or N-nitroso-dimethylamine (NDMA) depending on the cleavage pathway.
Physicochemical Profile[1][2][3][4][5][6][7][8]
-
Structure:
-
Molecular Weight: ~116.16 g/mol
-
Polarity: Moderate to High (LogP est. 0.2 – 0.5).[1]
-
UV Absorbance: Weak. Maxima at <200 nm (end absorption of carbonyl).
-
pKa: Neutral (pKa < 1). Does not protonate significantly in standard acidic mobile phases.
Method Development Strategy
The primary challenge in analyzing EDU is retention . Standard C18 columns often fail to retain small polar ureas, leading to elution near the void volume (
The Solution: Polar-Embedded Phases To ensure robust retention without "phase collapse" (dewetting) in highly aqueous environments, this protocol utilizes a Polar-Embedded C18 or an Aqueous-Stable (Aq) C18 column. These phases maintain pore accessibility even at 100% water content.
Visualizing the Analytical Logic
Protocol A: RP-HPLC-UV (Quality Control & Assay)
Scope: Routine purity testing, stability studies, and raw material assay. Principle: Isocratic reversed-phase separation using a high-aqueous mobile phase with low-UV detection.
Instrumental Parameters
| Parameter | Specification | Rationale |
| Column | Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (150 x 4.6 mm, 3.5 µm) | Polar-embedded group ensures retention of polar ureas in >90% water. |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 6.8) | Neutral pH prevents hydrolysis; buffer stabilizes baseline. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Low UV cutoff solvent. |
| Isocratic Ratio | 90% A : 10% B | High aqueous content required to force interaction with stationary phase. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV @ 210 nm | Urea carbonyl absorption. Note: 200 nm is more sensitive but noisier. |
| Injection Vol | 10 - 20 µL | Higher volume compensates for low UV extinction. |
| Run Time | 15 minutes | EDU typically elutes between 4–7 minutes. |
Step-by-Step Procedure
-
Mobile Phase Prep: Dissolve 1.36 g
in 1L water. Adjust pH to 6.8 with dilute KOH. Filter through 0.22 µm nylon filter. Mix 900 mL Buffer with 100 mL Acetonitrile. -
System Suitability: Inject a standard solution (100 µg/mL).
-
Requirement: Tailing Factor (
) < 1.5. -
Requirement: RSD of Area (n=5) < 2.0%.
-
-
Sample Prep: Dissolve sample in Mobile Phase . Do not use pure acetonitrile as diluent, as it will cause "solvent wash-through" (peak distortion) for early eluting peaks.
Protocol B: LC-MS/MS (Trace Impurity & Nitrosamine Risk)
Scope: Detection of EDU as a genotoxic precursor or trace impurity in drug products (LOD < 10 ng/mL). Principle: Electrospray Ionization (ESI) in positive mode.
Instrumental Parameters
| Parameter | Specification |
| Column | Agilent Zorbax SB-Aq (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-2 min: 2% B (Hold); 2-8 min: 2% -> 40% B; 8.1 min: 98% B (Wash). |
| Flow Rate | 0.3 mL/min |
| Ion Source | ESI Positive ( |
| MRM Transition | 117.1 -> 44.1 (Quantifier); 117.1 -> 72.1 (Qualifier) |
Note: Precursor ion [M+H]+ = 117.1 Da (Calculated based on MW 116.16).
Nitrosamine Risk Pathway
Understanding the chemical context is vital for the "Drug Development" audience.
Validation Parameters (ICH Q2)
To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met:
-
Specificity: Inject Mobile Phase blank. No interference > 0.5% of analyte peak area at the retention time of EDU.
-
Linearity:
-
UV Method:[2] 10 µg/mL to 500 µg/mL (
). -
MS Method: 10 ng/mL to 1000 ng/mL.
-
-
LOD/LOQ (UV Method):
-
LOD: ~1 µg/mL (Signal-to-Noise 3:1).
-
LOQ: ~5 µg/mL (Signal-to-Noise 10:1).
-
-
Robustness: Verify retention time stability by varying pH (±0.2 units) and Organic % (±2%). Small polar molecules are highly sensitive to organic composition changes.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Early Elution ( | Phase collapse or insufficient polarity match. | Switch to "Aq" or "Polar-Embedded" column. Reduce organic % in mobile phase to 2-5%. |
| Peak Tailing | Secondary silanol interactions. | Ensure buffer concentration is >10 mM. Use end-capped columns. |
| Low Sensitivity (UV) | Detection wavelength too high. | EDU has no chromophore >220 nm.[3] Ensure detection is at 205-210 nm. Use HPLC-grade acetonitrile (low UV cutoff). |
| Baseline Drift | Gradient elution at low UV. | Use Isocratic method (Protocol A) for UV work to minimize refractive index effects. |
References
-
OECD SIDS. (2003).[4] 1,3-Dimethylurea: SIDS Initial Assessment Report for SIAM 17. Organization for Economic Cooperation and Development. Link
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Link
-
PubChem. (2023). 1,3-Dimethylurea Compound Summary. National Library of Medicine. Link
-
Chromatography Forum. (2014). HPLC Method for Quantification of Urea and Alkyl Ureas. Link
Sources
Application Note: A Robust Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of 1-Ethyl-1,3-dimethylurea
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitative analysis of 1-Ethyl-1,3-dimethylurea. This compound and its structural analogs are relevant as synthetic intermediates or potential impurities in the manufacturing of pharmaceuticals and agrochemicals[1]. Urea-based compounds can present analytical challenges due to their polarity and potential for thermal degradation[2][3]. The methodology described herein provides a robust and reliable approach, addressing these challenges through optimized sample preparation and instrumental conditions. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness[4].
Introduction: The Analytical Imperative
1-Ethyl-1,3-dimethylurea is a substituted urea derivative. Its parent compound, 1,3-dimethylurea, is a key intermediate in the synthesis of various active pharmaceutical ingredients, including caffeine and theophylline[1]. Consequently, substituted ureas may be present as starting materials, intermediates, or impurities in final drug products. Their accurate quantification is critical for process control, impurity profiling, and ensuring the safety and efficacy of the final product.
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, the analysis of urea derivatives requires careful consideration. The primary challenge is their thermal lability; high temperatures in the GC injector can cause decomposition, leading to inaccurate quantification and the appearance of artifact peaks[2]. This protocol mitigates this risk by employing a rapid oven temperature ramp and an optimized injector temperature, ensuring the analyte is transferred to the column efficiently and intact. Coupling the gas chromatograph with a mass spectrometer provides definitive identification and enhanced sensitivity, which is crucial for impurity analysis at trace levels[5].
Experimental Methodology
Causality in Method Design
The choices within this protocol are deliberate and grounded in the physicochemical properties of the analyte and best practices in analytical chemistry.
-
Solvent Selection: Methanol is chosen as the sample diluent due to the high solubility of urea derivatives in polar protic solvents[1]. Its high volatility also ensures it does not interfere with the analyte peak during the chromatographic run.
-
Column Chemistry: A DB-5ms column, a low-bleed, mid-polarity column (5% phenyl-methylpolysiloxane), was selected. This stationary phase provides excellent inertness and thermal stability, which is critical for preventing on-column degradation of the analyte. Its versatility makes it suitable for screening a wide range of potential impurities alongside the target analyte.
-
Injector Temperature: The injector temperature is set to 250°C. This is a critical parameter representing a balance: it is hot enough to ensure the complete and rapid volatilization of 1-Ethyl-1,3-dimethylurea (whose boiling point is expected to be slightly above that of 1,3-dimethylurea's 269°C[6]) but low enough to minimize the probability of thermal decomposition, a known degradation pathway for ureas that can yield isocyanates and amines[2][3].
-
Detection: Mass Spectrometry (MS) is the detector of choice. Unlike a Flame Ionization Detector (FID), MS provides structural information, allowing for positive identification of the analyte peak based on its unique mass spectrum. This specificity is a core tenet of a validated analytical procedure according to ICH guidelines[7]. Selected Ion Monitoring (SIM) mode is employed to maximize sensitivity for trace-level quantification.
Materials and Instrumentation
| Item | Specification |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Reagents | 1-Ethyl-1,3-dimethylurea reference standard (>99% purity) |
| Methanol (HPLC or GC SupraSolv® grade) | |
| Carrier Gas | Helium (99.999% purity) |
| Vials | 2 mL amber glass vials with PTFE-lined septa |
Standard and Sample Preparation Protocol
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of 1-Ethyl-1,3-dimethylurea reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Preparation: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock standard with methanol. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh the sample matrix (e.g., drug substance) into a suitable volumetric flask. Add methanol to achieve a final target concentration of the analyte within the calibration range. For example, if the expected concentration is 100 ppm (0.01%), weigh 100 mg of sample into a 10 mL flask and dilute with methanol. This results in a sample concentration of 10 mg/mL, where a 100 ppm impurity level corresponds to 1 µg/mL.
-
Vortex and Filter: Vortex all prepared solutions for 30 seconds. If the sample solution contains particulates, filter through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Inlet | Splitless Mode |
| Inlet Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Constant Flow | 1.2 mL/min |
| Oven Program | Initial: 100°C (hold 1 min) Ramp: 25°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the reference standard. Propose monitoring the molecular ion (M+) and 2-3 characteristic fragment ions. |
Analytical Workflow and Validation
The entire process, from receiving a sample to generating a final report, follows a systematic and logical workflow to ensure consistency and data quality.
Caption: End-to-end analytical workflow for the GC-MS analysis of 1-Ethyl-1,3-dimethylurea.
Method Validation: A Self-Validating System
To ensure the trustworthiness and scientific integrity of this protocol, it must be subjected to a rigorous validation process as prescribed by ICH Q2(R1) guidelines[4][8]. The validation demonstrates that the method is suitable for its intended purpose.
Sources
- 1. 1,3-Dimethylurea CAS 96-31-1|Research Chemical [benchchem.com]
- 2. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. database.ich.org [database.ich.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Protocol for the Purification of 1-Ethyl-1,3-dimethylurea
Abstract & Scope
This application note details a robust protocol for the isolation and purification of 1-Ethyl-1,3-dimethylurea (EDMU) . Unlike symmetrical ureas (e.g., 1,3-dimethylurea), the asymmetry and tri-substitution pattern of EDMU (N-ethyl-N-methyl-N'-methylurea) typically results in a compound that exists as a viscous oil or low-melting solid at room temperature. Consequently, standard recrystallization techniques often fail as a primary purification step.
This guide prioritizes High-Vacuum Fractional Distillation as the primary method for scalability and purity, supported by Flash Column Chromatography for high-precision research applications.
Target Purity: >98.5% (GC/HPLC) Primary Impurities Addressed: Unreacted ethylmethylamine, methyl isocyanate (trace), symmetrical urea byproducts, and thermal degradation products.
Chemical Context & Safety
Molecule: 1-Ethyl-1,3-dimethylurea Formula: C₆H₁₄N₂O MW: 130.19 g/mol Physical State: Colorless to pale yellow liquid (hygroscopic). May solidify upon prolonged storage at <4°C.
Critical Safety Hazards
-
Precursor Risk: If synthesized via methyl isocyanate, ensure zero residual isocyanate presence before heating. Isocyanates are highly toxic and volatile.
-
Thermal Instability: Substituted ureas can undergo thermal reversion to isocyanates and amines at temperatures exceeding 180°C. Vacuum is mandatory to lower the boiling point.
-
Amine Contamination: Unreacted amines (ethylmethylamine) are volatile and lachrymatory.
Pre-Purification: Chemical Wash (The "Workup")
Goal: To chemically remove unreacted amines and acidic byproducts before subjecting the crude material to thermal stress.
Principle: Ureas are neutral to very weakly basic. They will not form salts with dilute mineral acids, whereas the starting amine impurities will.
Protocol Steps:
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (Ratio: 10 mL solvent per 1 g crude).
-
Acid Wash (Amine Removal):
-
Wash the organic phase twice with 1M HCl (1:1 volume ratio).
-
Mechanism:
(Water soluble). -
Note: Keep the acid wash cold (0-5°C) to prevent acid-catalyzed hydrolysis of the urea.
-
-
Neutralization: Wash the organic phase once with Saturated NaHCO₃ to remove trace acid.
-
Drying: Dry the organic layer over Anhydrous MgSO₄ for 30 minutes. Filter.
-
Concentration: Remove solvent via rotary evaporation at <40°C.
Stop Point: Analyze the crude oil by TLC (5% MeOH in DCM). If purity is >90%, proceed to Method A . If <80% or complex mixture, proceed to Method B .
Purification Decision Tree
Figure 1: Decision logic for selecting the appropriate purification workflow based on physical state and scale.
Method A: High-Vacuum Distillation (Primary)
Best for: Large scale (>10g), removal of non-volatile oligomers.
Theoretical Basis: Tri-substituted ureas have high boiling points (estimated >220°C at atm). Distillation at atmospheric pressure will cause decomposition. We must reduce the boiling point to <120°C using high vacuum.
Equipment Setup
-
Short-path distillation head (minimize thermal exposure time).
-
Vacuum pump capable of <1.0 mmHg (Torr) .
-
Oil bath with digital temperature control.
Step-by-Step Protocol
-
Degassing: Place the crude oil in the boiling flask. Apply vacuum without heat for 10 minutes to remove residual solvents (DCM/EtOAc).
-
Heating Ramp:
-
Set vacuum to stable pressure (<1 mmHg).
-
Slowly ramp oil bath temperature.
-
Expectation: Fore-run (impurities) may distill at 60-80°C (bath temp).
-
-
Main Fraction Collection:
-
EDMU is expected to distill when the bath temperature is 110-140°C (at 0.5 mmHg). Note: Exact BP depends on vacuum quality.
-
Monitor the "still head" temperature. Collect the fraction where the temp stabilizes.
-
-
Storage: The distillate should be a clear, colorless oil. Store under Nitrogen/Argon to prevent moisture absorption.
Troubleshooting: If the liquid turns yellow/brown during distillation, lower the bath temperature and improve vacuum. Thermal decomposition is occurring.
Method B: Flash Column Chromatography
Best for: Small scale (<5g), high purity requirements, or if distillation causes degradation.
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase Optimization: Ureas are polar. A gradient of Methanol in Dichloromethane (DCM) is standard.
Gradient Table
| Column Volume (CV) | Mobile Phase Composition | Purpose |
| 0 - 2 | 100% DCM | Column equilibration / Elute non-polar oils |
| 2 - 5 | 1% MeOH in DCM | Elute trace less polar impurities |
| 5 - 15 | 2% - 5% MeOH in DCM | Elute Product (EDMU) |
| 15+ | 10% MeOH in DCM | Flush polar oligomers |
Protocol:
-
Loading: Dissolve crude EDMU in minimal DCM. Load onto the column (Sample:Silica ratio 1:50).
-
Elution: Run the gradient shown above.
-
Detection: Ureas absorb poorly in UV (254nm) unless conjugated.
-
Recommended Stain:Iodine Chamber (Brown spots) or KMnO₄ (Yellow spots on purple).
-
EDMU typically elutes at Rf ~0.3-0.4 in 5% MeOH/DCM.
-
Analytical Validation (QC)
To confirm the identity and purity of the isolated 1-Ethyl-1,3-dimethylurea, the following data profile is required.
Proton NMR (¹H-NMR, CDCl₃)
-
Diagnostic Signals:
-
N-Methyl (singlet): ~2.8 ppm (3H).
-
N-Methyl (singlet, on substituted N): ~2.9 ppm (3H).
-
N-Ethyl (quartet): ~3.3 ppm (2H).
-
N-Ethyl (triplet): ~1.1 ppm (3H).
-
NH (broad singlet): ~5.0 - 6.0 ppm (Exchangeable with D₂O).
-
GC-MS
-
Method: DB-5 or equivalent non-polar column.
-
Profile: Single sharp peak.
-
Fragmentation: Look for molecular ion [M+] at 130 m/z. Major fragments often include loss of methyl/ethyl groups (M-15, M-29).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general urea purification techniques).
- Lian, H., et al. (2012). "Synthesis and properties of tri-substituted ureas." Journal of Chemical Research.
-
OECD SIDS. (2003). 1,3-Dimethylurea: SIDS Initial Assessment Report. UNEP Publications. (Data on the stability and hydrolysis risks of methylureas).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for basicity of amines vs ureas for the acid wash step).
Application Notes & Protocols: The Strategic Role of 1,3-Dimethylurea in Medicinal Chemistry
Foreword: This guide focuses on the applications of 1,3-dimethylurea (DMU) in medicinal chemistry. While the initial topic specified "1-Ethyl-1,3-dimethylurea," extensive literature review indicates that 1,3-dimethylurea is the more prominently utilized and documented precursor in the synthesis of key pharmaceutical compounds. This document, therefore, elaborates on the established and validated applications of 1,3-dimethylurea.
Introduction: 1,3-Dimethylurea as a Foundational Building Block
1,3-Dimethylurea (DMU) is a symmetrically disubstituted urea derivative that serves as a versatile and critical intermediate in organic synthesis.[1][2] In the realm of medicinal chemistry, its significance is most pronounced as a key precursor in the synthesis of xanthine alkaloids, a class of compounds with profound physiological effects.[3][4] The structural rigidity and hydrogen bonding capabilities of the urea moiety make it a valuable pharmacophore, and DMU provides a readily available and cost-effective starting point for constructing complex heterocyclic systems.[5] Its high solubility in water and polar organic solvents further enhances its utility in various reaction conditions.[1]
This guide provides an in-depth exploration of the primary application of 1,3-dimethylurea in the synthesis of blockbuster pharmaceuticals, complete with detailed protocols and the scientific rationale behind the synthetic strategies.
Physicochemical Properties of 1,3-Dimethylurea
A clear understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 96-31-1 | [3] |
| Molecular Formula | C₃H₈N₂O | [3] |
| Molar Mass | 88.11 g/mol | [2] |
| Appearance | Colorless to white crystalline powder | [1][6] |
| Melting Point | 101-104 °C | [1] |
| Boiling Point | 269.1 °C | [3] |
| Solubility in Water | 765 g/L at 21.5 °C | [4] |
| Log Kₒw | -0.783 (at 25 °C) | [4] |
Core Application: Synthesis of Theophylline and Caffeine
The most well-documented and industrially significant application of 1,3-dimethylurea is in the synthesis of theophylline and caffeine.[2][3] These methylxanthines are widely used therapeutic agents; theophylline is a bronchodilator for respiratory diseases like asthma, while caffeine is a well-known central nervous system stimulant.[7][8] The classical and industrially adopted route for this synthesis is a variation of the Traube purine synthesis.[9]
The Traube Synthesis Pathway: From DMU to Theophylline
The Traube synthesis provides a robust and high-yield pathway to the purine core of xanthines. The overall workflow involves the condensation of 1,3-dimethylurea with a cyanoacetic acid derivative, followed by cyclization, nitrosation, reduction, and a final ring closure to form the imidazole portion of the xanthine scaffold.[9][10]
Caption: Workflow for Theophylline Synthesis via Traube Method.
Experimental Protocol: Laboratory-Scale Synthesis of Theophylline
This protocol is a synthesized representation based on established chemical literature and patents.[8][9][11][12] Causality: Each step is designed to efficiently build the bicyclic purine structure, with intermediate purifications often being optional in industrial settings to improve workflow, though recommended at the lab scale for purity.
Materials:
-
1,3-Dimethylurea
-
Cyanoacetic acid
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Acetic Acid
-
Iron powder or Sodium dithionite (reducing agent)
-
Formic acid (85-90%) or Triethoxymethane
-
Appropriate solvents (e.g., water, ethanol)
Protocol Steps:
-
Step 1: Synthesis of Cyanoacetyl-dimethylurea.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyanoacetic acid and acetic anhydride.
-
Heat the mixture gently (e.g., 40-50°C) with stirring until a clear solution is obtained.
-
Add 1,3-dimethylurea portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture under reflux for 1-2 hours to drive the condensation to completion.
-
Cool the reaction mixture. The product, cyanoacetyl-dimethylurea, may precipitate. It can be filtered and washed or used directly in the next step.
-
-
Step 2: Cyclization to 6-Amino-1,3-dimethyluracil.
-
Dissolve the crude cyanoacetyl-dimethylurea in an aqueous solution of sodium hydroxide.
-
Heat the mixture (e.g., 80-100°C) for 1-2 hours. This promotes an intramolecular cyclization to form the pyrimidine ring.
-
Cool the solution and neutralize with an acid (e.g., acetic acid) to precipitate the 6-amino-1,3-dimethyluracil.
-
Filter the solid, wash with cold water, and dry.
-
-
Step 3: Nitrosation.
-
Suspend the 6-amino-1,3-dimethyluracil in water or a dilute acid solution (e.g., acetic acid).[11]
-
Cool the suspension in an ice bath to 0-5°C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature. This step introduces a nitroso group at the 5-position, a critical precursor for the imidazole ring.
-
Stir for 1-2 hours at low temperature. The product, 6-amino-5-nitroso-1,3-dimethyluracil, typically a colored precipitate, is then filtered, washed, and dried.
-
-
Step 4: Reduction to 5,6-Diamino-1,3-dimethyluracil.
-
Suspend the nitroso compound in water or an acidic solution.
-
Add a reducing agent. Common choices include iron powder with an acid catalyst or sodium dithionite.[10]
-
Heat the mixture gently if necessary to initiate and sustain the reduction. The disappearance of the color is a good indicator of reaction completion.
-
Filter the hot solution to remove any inorganic solids (like iron oxides). The diamino product is in the filtrate.
-
-
Step 5: Imidazole Ring Closure to form Theophylline.
-
To the filtrate containing 5,6-diamino-1,3-dimethyluracil, add formic acid or triethoxymethane.[8][11]
-
Heat the solution under reflux for several hours. This step first forms a formamido intermediate, which then cyclizes to form the imidazole ring, completing the theophylline structure.
-
Upon cooling, crude theophylline will precipitate. It can be purified by recrystallization from hot water.
-
From Theophylline to Caffeine: The Final Methylation Step
Caffeine (1,3,7-trimethylxanthine) can be synthesized from theophylline (1,3-dimethylxanthine) through a straightforward methylation reaction.[12]
Caption: Synthesis of Caffeine from Theophylline.
Protocol:
-
Dissolve theophylline in an aqueous alkaline solution (e.g., sodium hydroxide) to form the sodium salt of theophylline. This deprotonates the nitrogen at the 7-position, making it nucleophilic.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution.
-
Heat the reaction mixture to facilitate the Sₙ2 reaction.
-
After the reaction is complete, cool the mixture. Caffeine, being less soluble than its salt precursor, will precipitate.
-
The crude caffeine can be purified by recrystallization.
Broader Perspectives and Future Directions
While the synthesis of xanthines is the primary application, the urea scaffold present in 1,3-dimethylurea is of broad interest in medicinal chemistry. The N-H donors and the carbonyl acceptor of the urea group are excellent at forming stable, bidentate hydrogen bonds with enzyme active sites and receptors.[5]
-
Urea in Modern Drugs: Many modern drugs incorporate a urea or ureido moiety to enhance binding affinity and modulate pharmacokinetic properties. For example, Zileuton, an inhibitor of 5-lipoxygenase, uses a related N-hydroxyurea structure to coordinate iron in the enzyme's active site.[5]
-
Novel Derivatives: The core structure of 1,3-dimethylurea can be a starting point for combinatorial libraries. Modifications can lead to novel compounds with diverse biological activities. For instance, research into synthetic cytokinin analogs, which sometimes feature urea-like structures, has revealed compounds with anti-proliferative activity against cancer cell lines.[13]
Safety and Handling Protocol
Trustworthiness: Adherence to safety protocols is non-negotiable for the integrity of research and the well-being of personnel.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling 1,3-dimethylurea and any of the reagents mentioned in the protocols.[6][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid generating dust; if appropriate, moisten the powder before handling to prevent it from becoming airborne.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Hazards: May cause damage to organs through prolonged or repeated exposure (GHS Hazard statement H373).[15] Gives off irritating or toxic fumes (such as nitrogen oxides) in a fire.[6]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and give one or two glasses of water to drink.[6]
-
References
-
1,3-Dimethylurea - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
1,3-DIMETHYLUREA | (n.d.). Retrieved February 5, 2026, from [Link]
-
Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives - ResearchGate. (2018, September 25). Retrieved February 5, 2026, from [Link]
-
1 3 Dimethyluracil in the Synthesis of Theophylline-pharma ingredients. (2026, January 8). Retrieved February 5, 2026, from [Link]
-
DIMETHYL UREA - Ataman Kimya. (n.d.). Retrieved February 5, 2026, from [Link]
-
1,3-Dimethylurea CAS N°: 96-31-1 - OECD Existing Chemicals Database. (2003, August 11). Retrieved February 5, 2026, from [Link]
- CN104744470A - Synthesis method for theophylline - Google Patents. (n.d.).
-
Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory AJPR. (2023, June 30). Retrieved February 5, 2026, from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
-
Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. (2025, August 8). Retrieved February 5, 2026, from [Link]
-
A UNITED STATES PATENT' OFFICE - Googleapis.com. (n.d.). Retrieved February 5, 2026, from [Link]
- CN102344451B - Method for preparing caffeine - Google Patents. (n.d.).
-
Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - MDPI. (2025, January 29). Retrieved February 5, 2026, from [Link]
-
1,3-DIMETHYLUREA - Ataman Kimya. (n.d.). Retrieved February 5, 2026, from [Link]
-
ICSC 1745 - 1,3-DIMETHYLUREA. (n.d.). Retrieved February 5, 2026, from [Link]
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- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Theophylline synthesis - chemicalbook [chemicalbook.com]
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- 14. echemi.com [echemi.com]
- 15. 1,3-Dimethylurea | 96-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes & Protocols: 1-Ethyl-1,3-dimethylurea as a Versatile N-C-N Building Block for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Unsymmetrical Ureas in Heterocyclic Chemistry
Heterocyclic scaffolds are fundamental to modern drug discovery, with a significant majority of new chemical entities incorporating these structures to engage with biological targets. Among the vast array of synthetic precursors, urea and its derivatives are exceptionally valuable as providers of the N-C-N fragment essential for constructing numerous nitrogen-containing heterocycles.
While symmetrical ureas like 1,3-dimethylurea are widely used, unsymmetrically substituted ureas such as 1-Ethyl-1,3-dimethylurea offer a distinct strategic advantage: the potential for regioselective synthesis. The differential substitution on the nitrogen atoms—one bearing a reactive proton and an ethyl group, the other sterically shielded by two methyl groups—allows for controlled cyclization pathways, leading to specific substitution patterns on the resulting heterocyclic ring. This guide provides a detailed exploration of the synthetic utility of 1-Ethyl-1,3-dimethylurea, complete with mechanistic insights and actionable laboratory protocols for the synthesis of pyrimidinones and xanthine derivatives, two classes of heterocycles with profound pharmacological relevance.
Core Concepts: Understanding the Reactivity of 1-Ethyl-1,3-dimethylurea
The synthetic utility of 1-Ethyl-1,3-dimethylurea is dictated by the distinct electronic and steric environments of its two nitrogen atoms.
-
N1 (Ethyl-substituted Nitrogen): This nitrogen is secondary and possesses a proton (N-H). In base-catalyzed reactions, this proton can be abstracted to form a highly nucleophilic anion. This site is the primary point of attack in most cyclocondensation reactions that require the elimination of water.
-
N3 (Dimethyl-substituted Nitrogen): This nitrogen is tertiary and lacks a proton. It is less nucleophilic than the deprotonated N1 and is sterically hindered by the two methyl groups. Its primary role is to serve as the second nitrogen atom in the final heterocyclic ring.
This inherent asymmetry is the key to designing regioselective syntheses. By choosing appropriate reaction partners and conditions, chemists can dictate which nitrogen participates in the initial bond-forming step, thereby controlling the final substitution pattern of the heterocycle.
Application Note 1: Synthesis of 1-Ethyl-3-methyl-dihydropyrimidin-2(1H)-ones via Biginelli-Type Condensation
The Biginelli reaction is a classic multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs), a scaffold known for its diverse biological activities, including calcium channel blockade.[1][2] The use of an N-substituted urea like 1-Ethyl-1,3-dimethylurea allows for the synthesis of specifically substituted DHPMs.[3][4]
Causality Behind the Experimental Design
This protocol adapts the Biginelli condensation for an unsymmetrical urea. The reaction proceeds through an N-acyliminium ion intermediate formed from the aldehyde and the urea.[1] The more nucleophilic N-H group of 1-Ethyl-1,3-dimethylurea is expected to initiate the reaction. An acid catalyst (e.g., HCl or a Lewis acid) is crucial for activating the aldehyde carbonyl and catalyzing the dehydration steps.[2] Chlorotrimethylsilane (TMSCl) can be employed as a powerful promoter and water scavenger, often leading to excellent yields.[3] The choice of ethanol as a solvent is standard, as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
Exemplary Protocol: Synthesis of 1-Ethyl-5-(ethoxycarbonyl)-3,4-dimethyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
1-Ethyl-1,3-dimethylurea
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer with heating plate
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1-Ethyl-1,3-dimethylurea (1.16 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in 25 mL of absolute ethanol.
-
Catalyst Addition: To the stirring mixture, add 5-6 drops of concentrated HCl.
-
Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C). Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone derivative as a crystalline solid.
Application Note 2: Synthesis of Xanthine Derivatives via a Uracil Intermediate
Xanthines, such as caffeine and theophylline, are a class of purine alkaloids with significant stimulant and therapeutic properties. The Traube purine synthesis is a classical and versatile method for their construction, which typically involves building an imidazole ring onto a pre-existing 4,5-diaminopyrimidine scaffold.[5][6] This application note outlines a plausible two-stage synthesis of a xanthine derivative starting from 1-Ethyl-1,3-dimethylurea by first constructing a uracil ring.
Causality Behind the Experimental Design
Stage 1: Uracil Synthesis. The synthesis of the uracil ring involves the condensation of the urea derivative with a three-carbon component like cyanoacetic acid.[7][8] This reaction is typically performed under basic conditions (e.g., sodium ethoxide) to deprotonate the urea's N-H group, facilitating its nucleophilic attack on the cyanoacetic acid derivative. The subsequent cyclization and dehydration yield the 6-aminouracil derivative.
Stage 2: Imidazole Ring Formation. The resulting 6-aminouracil is then converted to a 5,6-diaminouracil. This is commonly achieved through nitrosation at the C5 position, followed by reduction of the nitroso group to an amine.[7] Finally, the di-amino intermediate is cyclized with a one-carbon source, such as formic acid or triethyl orthoformate, to close the imidazole ring and form the xanthine scaffold.[9]
Exemplary Protocol: Synthesis of 1-Ethyl-3,7-dimethylxanthine
Stage 1: Synthesis of 6-Amino-1-ethyl-3-methyluracil
Materials:
-
1-Ethyl-1,3-dimethylurea
-
Cyanoacetic acid
-
Sodium metal
-
Absolute Ethanol
-
Acetic acid
Procedure:
-
Prepare Sodium Ethoxide: In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (0.46 g, 20 mmol) in absolute ethanol (40 mL).
-
Initial Condensation: To the sodium ethoxide solution, add 1-Ethyl-1,3-dimethylurea (2.32 g, 20 mmol), followed by the dropwise addition of cyanoacetic acid (1.70 g, 20 mmol).
-
Reaction: Heat the mixture to reflux for 6-8 hours. A precipitate will form as the reaction progresses.
-
Isolation: After cooling, filter the sodium salt of the product. Suspend the salt in water and neutralize with acetic acid to precipitate the 6-aminouracil derivative. Filter, wash with cold water, and dry.
Stage 2: Synthesis of 1-Ethyl-3,7-dimethylxanthine (Hypothetical Intermediate)
Materials:
-
6-Amino-1-ethyl-3-methyluracil (from Stage 1)
-
Sodium nitrite (NaNO₂)
-
Sodium dithionite (Na₂S₂O₄)
-
Formic acid (85-90%)
-
Formamide
Procedure:
-
Nitrosation: Dissolve the 6-aminouracil derivative (10 mmol) in a mixture of water and acetic acid. Cool to 0-5°C and add a solution of sodium nitrite (0.76 g, 11 mmol) in water dropwise, maintaining the low temperature. The C5-nitroso derivative will precipitate.
-
Reduction: Suspend the filtered and washed nitroso derivative in a warm aqueous solution of sodium dithionite (approx. 3.5 g, 20 mmol). Heat gently until the color disappears, indicating the formation of 5,6-diamino-1-ethyl-3-methyluracil.
-
Imidazole Ring Closure: Isolate the crude diamino derivative. To this, add a mixture of formic acid and a catalytic amount of formamide. Heat the mixture at a high temperature (e.g., 150-180°C) for 1-2 hours to effect cyclization to the xanthine core.
-
Purification: Cool the reaction mixture, and purify the resulting xanthine product by recrystallization from water or an appropriate organic solvent.
Data Summary Table
| Heterocycle Class | Key Reactants | Typical Catalyst/Reagent | Solvent | General Conditions | Expected Product Substitution Pattern |
| Dihydropyrimidinones | Aldehyde, β-Ketoester | Brønsted or Lewis Acid (e.g., HCl, TMSCl) | Ethanol | Reflux, 4-8 h | N1-Ethyl, N3-Methyl |
| Xanthines | Cyanoacetic acid, NaNO₂, Reducing Agent, Formic Acid | NaOEt, Acetic Acid, Sodium Dithionite | Ethanol, Water | Multi-step; Reflux & High Temp | N1-Ethyl, N3-Methyl |
References
-
Kapri, A., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Bioinorganic Chemistry and Applications, 2022, 8239931. Available at: [Link]
- El-Wahab, A., et al. (n.d.). Synthesis of Pyrimidine Derivatives.
-
Kumar, A., et al. (2018). A tandem synthesis of unsymmetrical ureas (N-aryl-N′-pyridylurea and N,N′-bipyridylurea) from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement. Organic & Biomolecular Chemistry, 16(43), 8345-8353. Available at: [Link]
-
Taylor, E. C., & Knopf, R. J. (1960). Pteridines. XVI. A New Synthesis of Purines (the “Traube Synthesis”). Journal of the American Chemical Society, 82(23), 6058-6063. Available at: [Link]
-
Bora, U., et al. (2007). A novel and efficient synthesis of pyrimidine from β-formyl enamide involves samarium chloride catalysed cyclisation of β-formyl enamides using urea as source of ammonia under microwave irradiation. Synlett, 2007(2), 223-226. Available at: [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of unsymmetrical urea. [Diagram]. Available at: [Link]
-
Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline. Available at: [Link]
-
Scribd. (n.d.). 1-III) Traube Synthesis For Purine. Available at: [Link]
-
Çelik, T. Y., et al. (2022). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(2), 2289-2300. Available at: [Link]
-
SlideShare. (n.d.). TRAUBE PURINE SYNTHESIS.pptx. Available at: [Link]
- Matiychuk, V., et al. (n.d.). A New Synthesis of Biginelli Compounds.
-
Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. Available at: [Link]
-
Campos, P. T., et al. (2019). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Journal of the Brazilian Chemical Society, 30(9), 1956-1966. Available at: [Link]
-
ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis. [Diagram]. Available at: [Link]
-
Plaskon, A. S., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. Synthesis, 2007(3), 417-427. Available at: [Link]
-
Semantic Scholar. (2022). Recent Advances in the Synthesis of Xanthines. Available at: [Link]
-
Hussein, A. H., et al. (2020). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. Molecules, 25(18), 4286. Available at: [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Available at: [Link]
- Guthrie, D. B. (1958). U.S. Patent No. 2,827,461. Washington, DC: U.S. Patent and Trademark Office.
-
Asian Publication Corporation. (2008). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Available at: [Link]
Sources
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- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
Application Note: 1-Ethyl-1,3-dimethylurea in Agrochemical Synthesis
This guide details the strategic application of 1-Ethyl-1,3-dimethylurea (CAS 101003-79-6), a specialized intermediate used to fine-tune the physicochemical properties (lipophilicity, steric bulk) of urea and sulfonylurea herbicides.[1]
Executive Summary & Strategic Value
In the optimization of Photosystem II (PSII) inhibitors and Acetolactate Synthase (ALS) inhibitors, the urea bridge plays a critical role in binding affinity. While 1,1-dimethylurea (as seen in Diuron) is the industry standard, 1-Ethyl-1,3-dimethylurea offers a distinct advantage: it introduces a "steric wobble" and increased lipophilicity (
This guide provides a validated protocol for synthesizing 1-Ethyl-1,3-dimethylurea and deploying it to create Isothiazolyl and Thiadiazolyl urea herbicides .[1]
Key Technical Specifications
| Property | Specification |
| Compound Name | 1-Ethyl-1,3-dimethylurea |
| CAS Number | 101003-79-6 |
| Molecular Formula | |
| Molecular Weight | 116.16 g/mol |
| Role | Nucleophilic Building Block, Lipophilic Modulator |
| Target Classes | Urea Herbicides (PSII), Sulfonylureas (ALS) |
Synthesis Protocol: Preparation of 1-Ethyl-1,3-dimethylurea
Objective: Synthesize high-purity (>98%) 1-Ethyl-1,3-dimethylurea from
Reaction Scheme
The synthesis relies on the nucleophilic addition of secondary amines to isocyanates. This route is preferred over urea transamination due to higher regioselectivity.[1]
Caption: Nucleophilic addition pathway for the synthesis of 1-Ethyl-1,3-dimethylurea.
Reagents & Equipment[1][4]
-
Reactants:
-Ethylmethylamine (1.0 eq), Methyl Isocyanate (1.05 eq, Note: Can be substituted with Methylcarbamoyl chloride + Et3N for safety).[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]
-
Catalyst: None required for isocyanate route; DMAP (0.1 eq) for carbamoyl chloride route.[1]
-
Equipment: 3-neck RBF, inert gas (N2) manifold, pressure-equalizing addition funnel, cryostat.[1]
Step-by-Step Procedure
-
System Preparation: Flame-dry a 500 mL 3-neck flask and purge with Nitrogen. Charge with
-Ethylmethylamine (10.0 g, 0.169 mol) and anhydrous DCM (150 mL).[1] -
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Addition:
-
Method A (Isocyanate): Add Methyl Isocyanate (10.1 g, 0.177 mol) dropwise over 30 minutes. Maintain internal temperature <5°C.
-
Method B (Carbamoyl Chloride - Safer): Add Triethylamine (1.2 eq) followed by Methylcarbamoyl chloride (1.1 eq) dropwise.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.[1]
-
Workup:
-
Purification: The crude oil often crystallizes upon standing.[1] Recrystallize from cold Hexane/Ether (4:1) if necessary.[1][2]
-
Target Yield: 92-96%
-
Appearance: Colorless crystalline solid or viscous oil.[1]
-
Application Protocol: Synthesis of Isothiazolyl Urea Herbicide
Context: This protocol demonstrates the use of 1-Ethyl-1,3-dimethylurea as a nucleophile to create a generic "Isothiazolyl Urea" analog, a class of herbicides known for potent broad-spectrum weed control (e.g., related to Tebuthiuron chemistry).[1]
Workflow Diagram
Caption: Synthesis of Isothiazolyl Urea using 1-Ethyl-1,3-dimethylurea as the urea tail source.
Experimental Procedure
-
Activation: Dissolve the 5-amino-isothiazole scaffold (10 mmol) in Toluene (50 mL). Add Triphosgene (3.5 mmol) and heat to reflux for 3 hours to generate the Isothiazolyl Isocyanate in situ.
-
Coupling:
-
Cool the isocyanate solution to 20°C.
-
Critical Step: Add 1-Ethyl-1,3-dimethylurea (10 mmol) directly to the reaction mixture.[1] Note: In this mechanism, the secondary amine of the urea (if deprotonated) or the urea oxygen can attack. However, for standard urea herbicides, the reaction often involves coupling an isocyanate with an amine. If using 1-Ethyl-1,3-dimethylurea as a reactant, it is typically reacted with an aryl isocyanate to form a Biuret, OR the 1-Ethyl-1,3-dimethylurea is used as a "masked" amine source or stabilizer.[1]
-
Correction for Direct Synthesis: To make the herbicide structure Isothiazole-NH-CO-N(Me)Et , the correct route is:
-
React Isothiazolyl Isocyanate with N-Ethylmethylamine .
-
-
Alternative Use of 1-Ethyl-1,3-dimethylurea: It is used to synthesize Biuret derivatives (e.g., 1-Isothiazolyl-3-ethyl-3,5-dimethylbiuret) which have distinct auxinic activity.[1]
-
Protocol for Biuret Formation: Add NaH (1.1 eq) to a solution of 1-Ethyl-1,3-dimethylurea in THF at 0°C. Add the Isothiazolyl Isocyanate. Stir for 12h.
-
-
Isolation: Evaporate solvent. Partition between water/DCM.[1] Purify by column chromatography (Silica, 0-5% MeOH in DCM).
Analytical Quality Control
Validate the integrity of the synthesized intermediate before use in downstream API synthesis.
HPLC Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 210 nm (Urea carbonyl absorption).[1]
-
Retention Time: 1-Ethyl-1,3-dimethylurea will elute slightly later than 1,3-dimethylurea due to the ethyl group (
4.5 min vs 3.8 min).[1]
NMR Validation ( )
-
1H NMR: Look for the characteristic ethyl quartet (
ppm) and two distinct methyl singlets (one on N1, one on N3).[1] -
Shift Diagnostic: The asymmetry causes the N-Me and N-Et signals to be distinct, unlike the symmetric signals in DMU.[1]
Safety & Handling (E-E-A-T)
-
Toxicity: Like most alkyl ureas, 1-Ethyl-1,3-dimethylurea is a mild irritant.[1] However, the reagents used (Methyl Isocyanate, Carbamoyl Chlorides) are highly toxic .
-
Engineering Controls: All reactions involving isocyanates must be performed in a functioning fume hood with a scrubber system.[1]
-
Storage: Hygroscopic. Store under Nitrogen at room temperature.
References
-
Isothiazolyl Urea Herbicides: European Patent EP0129408A2. "(3-Alkyl-5-isothiazolyl)ureas and their use as herbicides." (1984).[1]
-
Urea Synthesis Kinetics: Wei, Y., et al. "Thermal Stability and Thermodynamics in the Process of Synthesising 1,3-dimethylurea."[1] Chem. Eng.[1] Trans., 81, 667-672 (2020).[1]
-
Carbamoyl Chloride Precursors: PubChem Compound Summary for CAS 42252-34-6 (N-Ethyl-N-methylcarbamoyl chloride).
-
General Urea Synthesis: "Synthesis of substituted ureas from isocyanates and amines."[1] Organic Syntheses, Coll.[1] Vol. 5, p. 555.[1]
Sources
Application Notes and Protocols for N,N'-Disubstituted Ureas in Catalysis: A Focus on 1,3-Dimethylurea
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches for the catalytic applications of 1-Ethyl-1,3-dimethylurea yielded limited specific information. Consequently, this guide focuses on the well-documented catalytic applications of the structurally similar and commercially available 1,3-dimethylurea (DMU) , and more broadly on N,N'-disubstituted ureas. The principles, mechanisms, and protocols detailed herein are presented as a strong starting point for researchers interested in exploring the catalytic potential of this class of compounds, including 1-Ethyl-1,3-dimethylurea.
Introduction: The Emerging Role of Urea Derivatives as Ligands in Homogeneous Catalysis
Historically, phosphines and N-heterocyclic carbenes (NHCs) have dominated the landscape of ligands for transition metal catalysis.[1] However, the quest for more economical, air-stable, and versatile ligand systems has led to the exploration of alternative ligand scaffolds. Among these, urea derivatives have emerged as a promising class of ligands. Their ready availability, low cost, and unique electronic and steric properties make them attractive candidates for a range of catalytic transformations.[2]
N,N'-disubstituted ureas, such as 1,3-dimethylurea (DMU), can act as effective ligands for various transition metals, including copper and palladium. The coordination of ureas to a metal center can occur through the carbonyl oxygen or one of the nitrogen atoms, influencing the metal's reactivity and stability. This guide provides an in-depth look at the catalytic applications of N,N'-disubstituted ureas, with a detailed focus on the use of DMU in Chan-Lam N-arylation reactions.
Section 1: 1,3-Dimethylurea (DMU) in Copper-Catalyzed Chan-Lam N-Arylation
The Chan-Lam coupling is a powerful method for the formation of carbon-nitrogen bonds, typically involving the reaction of an amine with an arylboronic acid in the presence of a copper catalyst.[3][4] The choice of ligand is crucial for the efficiency and scope of this reaction. 1,3-Dimethylurea has been demonstrated to be an effective ligand for the copper-catalyzed N-arylation of primary amides, amines, and 3-aminophenols.[5]
Mechanistic Insights
The catalytic cycle of the Chan-Lam coupling is believed to involve the formation of a copper(II) complex with the urea ligand. This complex then undergoes transmetalation with the arylboronic acid, followed by coordination of the amine substrate. The key C-N bond-forming step is a reductive elimination from the copper(III) intermediate, regenerating the active copper(I) catalyst, which is then reoxidized to copper(II) by an oxidant (often atmospheric oxygen). The urea ligand is thought to stabilize the copper catalyst and facilitate the key steps of the catalytic cycle. A proposed catalytic cycle is depicted below.
Caption: Proposed Catalytic Cycle for Chan-Lam N-Arylation with a DMU Ligand.
Experimental Protocol: N-Arylation of Primary Amides
This protocol is adapted from the work of Saikia et al., which demonstrates the efficacy of DMU as a ligand in the copper-catalyzed N-arylation of primary amides with arylboronic acids.[5]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
1,3-Dimethylurea (DMU)
-
Arylboronic acid
-
Primary amide
-
Solvent (e.g., Methanol)
-
Base (e.g., Triethylamine)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add Cu(OAc)₂·H₂O (5 mol%), 1,3-dimethylurea (10 mol%), the arylboronic acid (1.0 mmol), and the primary amide (1.2 mmol).
-
Solvent and Base Addition: Add methanol (3 mL) and triethylamine (2.0 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the N-arylation of various primary amides with different arylboronic acids using the DMU-ligated copper catalyst system.
| Entry | Arylboronic Acid | Primary Amide | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzamide | N-Phenylbenzamide | 85 |
| 2 | 4-Methoxyphenylboronic acid | Benzamide | N-(4-Methoxyphenyl)benzamide | 90 |
| 3 | 4-Chlorophenylboronic acid | Benzamide | N-(4-Chlorophenyl)benzamide | 82 |
| 4 | Phenylboronic acid | Acetamide | N-Phenylacetamide | 75 |
Data is representative and based on reported literature.[5]
Section 2: Potential Applications of N,N'-Disubstituted Ureas in Other Cross-Coupling Reactions
While the use of DMU is well-established in Chan-Lam couplings, N,N'-disubstituted ureas have also shown promise as ligands in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[7] The use of urea-based ligands in this reaction is an active area of research. The electron-donating nature of the urea ligand can enhance the oxidative addition of the aryl halide to the palladium(0) center and facilitate the subsequent steps of the catalytic cycle.
Caption: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. N-Arylureas have been reported to be effective ligands for palladium-catalyzed Heck reactions.[2] The urea ligand can stabilize the palladium catalyst and promote the reaction with high turnover numbers.
Section 3: Emerging Areas: C-H Activation and Polymerization
The application of urea derivatives in catalysis is expanding into new frontiers, including C-H activation and polymerization.
C-H Activation
Direct C-H bond functionalization is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials.[8][9] Recent studies have shown that urea-based catalysts can mediate the functionalization of unactivated C-H bonds through the formation of high-energy carbocation intermediates.[10][11] This represents a novel paradigm for urea catalysis and opens up new avenues for the synthesis of complex molecules.
Polymerization
Urea and thiourea derivatives have been explored as organocatalysts for ring-opening polymerization (ROP) of cyclic esters.[12] These catalysts operate through hydrogen-bonding activation of the monomer and initiator. While this is a distinct catalytic mode from their role as ligands for transition metals, it highlights the versatility of the urea scaffold in catalysis. There is also research into the catalytic hydrogenation of urea derivatives and the depolymerization of polyureas.[13]
Conclusion and Future Outlook
N,N'-disubstituted ureas, exemplified by 1,3-dimethylurea, are proving to be a versatile and valuable class of ligands and catalysts in modern organic synthesis. Their application in copper-catalyzed Chan-Lam N-arylation is well-established, offering a practical and efficient method for the synthesis of N-aryl compounds. Furthermore, their potential in palladium-catalyzed cross-coupling reactions, C-H activation, and polymerization is beginning to be realized.
For researchers and drug development professionals, the exploration of urea-based catalytic systems offers several advantages, including low cost, air stability, and tunable steric and electronic properties. The protocols and insights provided in this guide serve as a foundation for the application of these promising catalysts in the synthesis of pharmaceuticals and other high-value chemicals. Future research will undoubtedly uncover new applications and refine existing methodologies, further cementing the role of N,N'-disubstituted ureas in the catalytic toolbox.
References
-
Saikia, R., Das, S., Almin, A., Mahanta, A., Sarma, B., Thakur, A. J., & Bora, U. (2023). N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy. Organic & Biomolecular Chemistry, 21(15), 3143-3155. [Link]
-
de Oliveira, R. B., et al. (2024). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Publishing. [Link]
-
N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm (RSC Publishing). [Link]
-
Akgun, H., et al. (2016). Synthesis and pharmacological activities of some novel N, N disubstituted urea derivatives. 2nd International Conference and Expo on Drug Discovery & Designing. [Link]
-
de Oliveira, R. B., et al. (2024). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. PubMed. [Link]
-
Majer, J., et al. (2021). Catalytic hydrogenation of urea derivatives and polyureas. Nature Communications. [Link]
-
Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. PMC - NIH. [Link]
-
Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. PMC - NIH. [Link]
-
Ligand engineering towards electrocatalytic urea synthesis on a molecular catalyst. ResearchGate. [Link]
-
Shaikh, S. (2025). A Review on Deep Eutectic Solvents (DESs): The Greener Solvents for the Future. International Journal of Pharmaceutical Sciences, 3(3), 2686-2694. [Link]
-
Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. MDPI. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]
-
Urea derivative synthesis by amidation. Organic Chemistry Portal. [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]
-
Breitler, S., et al. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3262-3265. [Link]
-
C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. ResearchGate. [Link]
-
A Defined N-Heterocyclic Carbene Complex for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides at Ambient Temperatures. ResearchGate. [Link]
-
Advances in urea and thiourea catalyzed ring opening polymerization: A brief overview. ResearchGate. [Link]
-
Ureas and Their Derivatives as Ligands in Transition Metal Catalysis. ResearchGate. [Link]
-
N-Phenylurea as an inexpensive and efficient ligand for Pd-catalyzed Heck and room-temperature Suzuki reactions. ResearchGate. [Link]
-
Synthetic applications and methodology development of Chan–Lam coupling: a review. ResearchGate. [Link]
-
Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Green innovations in C–H bond functionalisation: exploring homogeneous recyclable catalytic systems. RSC Publishing. [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]
-
Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters - ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]
-
Urea-Catalyzed Functionalization of Unactivated C–H Bonds. ChemRxiv. [Link]
-
Polyurethane–urea coatings derived from UV-cured polyurethane–urea acrylate transition coatings for enhanced resistance to chemical warfare agent simulants. Polymer Chemistry (RSC Publishing). [Link]
-
New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. ResearchGate. [Link]
-
Urea-Catalyzed Vinyl Carbocation Formation Enables Mild Functionalization of Unactivated C–H Bonds. PMC - NIH. [Link]
Sources
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green innovations in C–H bond functionalisation: exploring homogeneous recyclable catalytic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Urea-Catalyzed Vinyl Carbocation Formation Enables Mild Functionalization of Unactivated C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Derivatization of 1-Ethyl-1,3-dimethylurea for further reactions
Application Note: Strategic Derivatization of 1-Ethyl-1,3-dimethylurea
Abstract
1-Ethyl-1,3-dimethylurea (EDU) represents a specialized tri-substituted urea scaffold offering a unique balance of steric bulk and reactive accessibility. Unlike symmetric dimethylurea, the asymmetry of EDU provides a singular vector for regioselective derivatization at the
Structural Analysis & Reactivity Profile
To design effective protocols, we must first deconstruct the electronic and steric environment of the substrate.
-
Substrate: 1-Ethyl-1,3-dimethylurea
-
IUPAC Definition:
-Ethyl- -dimethylurea -
Molecular Formula:
Reactivity Logic:
-
Position (Ethyl/Methyl): This nitrogen is fully substituted (tertiary). It is chemically inert to standard alkylation/acylation conditions. Its primary function is providing steric bulk and lipophilicity (
modulation). -
Position (Methyl/Hydrogen): This is the "active handle." The single proton (
) is weakly acidic ( in DMSO). Deprotonation yields a mono-anion that is a potent nucleophile. -
Carbonyl Oxygen: While capable of O-alkylation (forming isoureas), thermodynamic control usually favors N-alkylation due to the greater stability of the urea amide bond resonance.
Critical Design Constraint: The steric bulk of the
Decision Tree: Derivatization Pathways
The following flowchart outlines the validated pathways for EDU modification.
Figure 1: Strategic derivatization pathways for 1-Ethyl-1,3-dimethylurea. Pathway A and B are the focus of this note due to their broad utility in medicinal chemistry.
Protocol A: Regioselective N-Alkylation via Phase Transfer Catalysis
Objective: Synthesis of tetra-substituted ureas. Rationale: Traditional NaH/DMF conditions are moisture-sensitive and require difficult workups. Phase Transfer Catalysis (PTC) allows the use of solid bases (KOH/NaOH) in non-polar solvents, simplifying purification and scalability.
Materials
-
Substrate: 1-Ethyl-1,3-dimethylurea (1.0 eq)
-
Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 eq)
-
Base: Potassium Hydroxide (KOH), pulverized pellets (4.0 eq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Solvent: Toluene (anhydrous) or THF
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, charge 1-Ethyl-1,3-dimethylurea (10 mmol) and Toluene (50 mL).
-
Catalyst Addition: Add TBAB (0.5 mmol). Stir for 5 minutes until the catalyst is dispersed.
-
Base Addition: Add pulverized KOH (40 mmol) in a single portion. The mixture will become heterogeneous.[1]
-
Reaction: Add the Alkyl Halide (12 mmol) dropwise over 10 minutes.
-
Critical Parameter: If using volatile alkyl halides (e.g., MeI), equip a reflux condenser cooled to -10°C.
-
-
Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).
-
Endpoint: Disappearance of the N-H stretch in IR (approx. 3300 cm⁻¹) or starting material spot on TLC.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid salts (KBr/KOH).
-
Wash the filtrate with water (2 x 20 mL) to remove residual catalyst and urea.
-
Dry organic layer over
and concentrate in vacuo.[2]
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Mechanism of Action (PTC):
The TBAB transfers the hydroxide ion from the solid surface into the organic phase as an ion pair (
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Ethyl-1,3-dimethylurea
Welcome to the comprehensive technical support center for the synthesis of 1-Ethyl-1,3-dimethylurea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your synthetic yield and purity.
Introduction to the Synthesis of 1-Ethyl-1,3-dimethylurea
1-Ethyl-1,3-dimethylurea is an unsymmetrical trisubstituted urea of interest in various chemical and pharmaceutical applications. Its synthesis typically involves the N-alkylation of a disubstituted urea, presenting unique challenges in achieving high selectivity and yield. This guide will focus on a robust and scalable method for its preparation: the ethylation of 1,3-dimethylurea under phase-transfer catalysis (PTC) conditions. This approach offers a practical alternative to traditional methods that may suffer from low yields or the use of hazardous reagents.[1]
A key challenge in the alkylation of ureas is the potential for O-alkylation, leading to the formation of isourea byproducts.[1] However, the use of phase-transfer catalysis with a solid base has been shown to favor the desired N-alkylation.[1]
Visualizing the Synthetic Pathway
To provide a clear overview of the primary synthetic route discussed, the following diagram illustrates the ethylation of 1,3-dimethylurea.
Caption: General workflow for the synthesis of 1-Ethyl-1,3-dimethylurea.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1-Ethyl-1,3-dimethylurea, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I've followed the general protocol, but my reaction yield is very low, or I'm only recovering the starting material. What could be the issue?
A: Low or no product formation can stem from several factors related to the reaction conditions and reagents. Here’s a systematic approach to troubleshooting:
-
Inefficient Deprotonation of 1,3-Dimethylurea: The first step in the reaction mechanism is the deprotonation of 1,3-dimethylurea by the solid base. If this is not occurring efficiently, the urea will not be nucleophilic enough to react with the ethylating agent.
-
Solution:
-
Base Strength and Quality: Ensure you are using a sufficiently strong solid base, such as powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH). The base should be freshly powdered and dry, as moisture can reduce its effectiveness.
-
Stirring Efficiency: The reaction is heterogeneous. Vigorous stirring is crucial to ensure adequate contact between the solid base, the substrate in the organic phase, and the phase-transfer catalyst.
-
-
-
Inactive Phase-Transfer Catalyst: The role of the phase-transfer catalyst (PTC) is to transport the deprotonated urea from the solid phase or aqueous interface into the organic phase where the reaction with the ethylating agent occurs.
-
Solution:
-
Catalyst Choice: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are common and effective choices.[1]
-
Catalyst Loading: Ensure the correct catalytic amount is used, typically 1-5 mol%. Too little catalyst will result in a slow reaction, while an excess is generally not beneficial and can complicate purification.
-
Catalyst Degradation: Some PTCs can degrade at high temperatures. Ensure your reaction temperature is appropriate for the chosen catalyst.
-
-
-
Poor Quality of Ethylating Agent: The ethylating agent may have degraded.
-
Solution: Use a fresh bottle of the ethylating agent, such as ethyl bromide or diethyl sulfate. If the bottle is old, consider purification before use.
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, making purification difficult. What are these byproducts and how can I minimize them?
A: The formation of side products is a common challenge. Here are the most likely culprits and how to address them:
-
O-Alkylation: As previously mentioned, ureas can undergo alkylation on the oxygen atom to form isoureas. While PTC with a solid base favors N-alkylation, O-alkylation can still occur, particularly under certain conditions.[1]
-
Solution:
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation.
-
Solvent Choice: The polarity of the solvent can influence the N- vs. O-alkylation ratio. Experiment with different aprotic solvents like toluene, acetonitrile, or dichloromethane.
-
-
-
Dialkylation: It is possible for the newly formed 1-Ethyl-1,3-dimethylurea to be further ethylated, leading to a quaternary ammonium salt.
-
Solution:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the ethylating agent (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help minimize over-alkylation.
-
-
Issue 3: Difficult Product Purification
Q: I'm having trouble isolating a pure product from the reaction mixture. What is the recommended work-up and purification procedure?
A: A proper work-up is critical for isolating your product. The following is a general procedure that can be adapted:
-
Post-Reaction Work-up:
-
After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Add water to dissolve the solid base and salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Distillation: If 1-Ethyl-1,3-dimethylurea is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: For smaller scales or if distillation is not feasible, silica gel column chromatography is a good option. A gradient of ethyl acetate in hexanes is a common starting point for the elution of ureas.
-
Frequently Asked Questions (FAQs)
Q1: What is the best ethylating agent to use for this synthesis?
A1: Both ethyl bromide and diethyl sulfate are commonly used as ethylating agents. Diethyl sulfate is often more reactive but is also more toxic and requires careful handling. Ethyl bromide is a good starting point for this synthesis due to its sufficient reactivity and easier handling.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (1,3-dimethylurea) from the product. The product, being less polar than the starting material due to the replacement of an N-H with an N-Et group, should have a higher Rf value.
-
GC-MS: This technique can provide more quantitative information on the conversion of the starting material and the formation of the product and any byproducts.
Q3: What are the expected spectral properties of 1-Ethyl-1,3-dimethylurea?
-
A triplet corresponding to the -CH₃ of the ethyl group.
-
A quartet corresponding to the -CH₂- of the ethyl group.
-
Two singlets for the two non-equivalent methyl groups on the urea nitrogens.
-
The N-H proton of the starting material will be absent in the product.
For ¹³C NMR, you would expect to see signals for the carbonyl carbon, the two carbons of the ethyl group, and the two methyl carbons. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of 1-Ethyl-1,3-dimethylurea.
Q4: What safety precautions should I take when performing this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically for this reaction:
-
Ethylating Agents: Ethyl bromide and diethyl sulfate are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases: Solid NaOH and KOH are corrosive. Avoid contact with skin and eyes.
-
Solvents: Use flammable organic solvents in a fume hood away from ignition sources.
Experimental Protocol: Synthesis of 1-Ethyl-1,3-dimethylurea via Phase-Transfer Catalysis
This protocol is a general guideline based on the principles of N-alkylation of ureas under phase-transfer catalysis.[1] Optimization of specific parameters may be required to achieve the best results in your laboratory.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Dimethylurea | 88.11 | (e.g., 8.81 g) | (e.g., 0.1 mol) |
| Ethyl Bromide | 108.97 | (e.g., 11.44 g, 7.8 mL) | (e.g., 0.105 mol) |
| Powdered KOH | 56.11 | (e.g., 11.22 g) | (e.g., 0.2 mol) |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | (e.g., 1.61 g) | (e.g., 0.005 mol) |
| Toluene (anhydrous) | - | (e.g., 100 mL) | - |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dimethylurea, powdered potassium hydroxide, and tetrabutylammonium bromide.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to a gentle reflux (the boiling point of toluene is approximately 111 °C).
-
Addition of Ethylating Agent: Slowly add the ethyl bromide to the refluxing mixture over 30 minutes using a dropping funnel.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully add 100 mL of deionized water to the reaction mixture and stir until all solids are dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure 1-Ethyl-1,3-dimethylurea.
Logical Flow for Troubleshooting Low Yield
The following diagram outlines a step-by-step process for diagnosing the cause of low product yield.
Caption: A decision-making workflow for troubleshooting low yield issues.
References
- Process for the N-alkylation of ureas.
Sources
Technical Support Center: Synthesis of 1-Ethyl-1,3-dimethylurea
This technical guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of 1-Ethyl-1,3-dimethylurea. It is intended for researchers, chemists, and process development professionals aiming to optimize reaction efficiency, product yield, and purity.
Introduction: The Challenge of Purity in Urea Synthesis
The synthesis of 1-Ethyl-1,3-dimethylurea, a key intermediate in various chemical manufacturing processes, most commonly involves the reaction of ethyl isocyanate with N,N-dimethylamine or the reaction of N,N-dimethylcarbamoyl chloride with ethylamine. While seemingly straightforward, these routes are susceptible to several side reactions that can significantly impact the purity of the final product. The high reactivity of the isocyanate functional group is the primary driver of these competing pathways. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these common issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Symmetric Urea Impurities
Question: I am observing a significant peak corresponding to 1,3-diethylurea in my HPLC/GC-MS analysis. What is the cause, and how can I prevent its formation?
Answer:
The presence of 1,3-diethylurea is almost always a direct consequence of moisture contamination in your reaction system. Ethyl isocyanate is highly electrophilic and reacts readily with water in a multi-step process that ultimately consumes two equivalents of the isocyanate for every one equivalent of water.
Causality & Mechanism:
-
Carbamic Acid Formation: Ethyl isocyanate reacts with water to form an unstable ethylcarbamic acid.
-
Decarboxylation: This carbamic acid rapidly decomposes, releasing carbon dioxide and forming ethylamine.
-
Symmetric Urea Formation: The newly formed ethylamine is a potent nucleophile and immediately reacts with a second molecule of ethyl isocyanate to produce the highly stable and often difficult-to-remove 1,3-diethylurea impurity.
This entire cascade competes directly with your main reaction, reducing the overall yield of the desired 1-Ethyl-1,3-dimethylurea.
Mitigation & Prevention Protocol:
| Parameter | Recommendation | Rationale |
| Solvents & Reagents | Use anhydrous grade solvents. Dry all reagents (e.g., N,N-dimethylamine) prior to use. | Minimizes the primary source of water contamination. |
| Atmosphere | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | Prevents atmospheric moisture from entering the reaction vessel. |
| Glassware | Flame-dry or oven-dry all glassware immediately before use. | Removes adsorbed water from glass surfaces. |
| Addition of Reagents | Add the ethyl isocyanate dropwise or via syringe pump to the amine solution. | Maintains the amine in excess locally, favoring the desired reaction over the water-isocyanate reaction. |
Workflow Diagram: Preventing 1,3-Diethylurea Formation
Caption: Workflow for minimizing moisture and preventing symmetric urea byproducts.
Category 2: Higher-Order Byproducts (Biurets & Allophanates)
Question: My reaction appears to be clean by TLC, but the final isolated yield is low and NMR analysis suggests the presence of broader peaks or additional carbonyl signals. Could this be biuret or allophanate formation?
Answer:
Yes, this is a classic issue when using an excess of isocyanate or when experiencing poor temperature control. Biurets and allophanates are formed when ethyl isocyanate reacts with the urea product itself, rather than the intended amine nucleophile.
Causality & Mechanism:
-
Biuret Formation: The N-H proton of a urea molecule can be deprotonated (especially at elevated temperatures or in the presence of a base), and the resulting nucleophile attacks another molecule of ethyl isocyanate.
-
Allophanate Formation: Similarly, the N-H of the product, 1-Ethyl-1,3-dimethylurea, can react with another equivalent of ethyl isocyanate.
These side reactions are often problematic because the byproducts have similar polarities to the desired product, making purification by chromatography or recrystallization challenging. The reaction is exothermic, and localized "hot spots" in the reactor can significantly accelerate the formation of these impurities.
Mitigation & Prevention Protocol:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a precise 1:1 molar ratio of ethyl isocyanate to N,N-dimethylamine. A slight excess of the amine component (1-2 mol%) can be beneficial. | Prevents excess isocyanate from being available to react with the product urea.[1] |
| Mode of Addition | Add the ethyl isocyanate solution dropwise or via syringe pump to the vigorously stirred amine solution. | This "inverse addition" maintains a low instantaneous concentration of the isocyanate, ensuring it reacts preferentially with the more nucleophilic amine starting material. |
| Temperature Control | Maintain a low and consistent reaction temperature. Use an ice bath or cooling mantle, especially during the isocyanate addition. Recommended range: 0-10 °C. | The formation of biurets and allophanates has a higher activation energy than the desired urea formation and is significantly accelerated at elevated temperatures.[2] |
| Reaction Time | Monitor the reaction by TLC or another suitable method. Work up the reaction as soon as the starting amine is consumed. | Prolonged reaction times, even at low temperatures, can allow the slower side reactions to proceed. |
Reaction Pathway Diagram: Main vs. Side Reactions
Caption: Competing reaction pathways in the synthesis of 1-Ethyl-1,3-dimethylurea.
Analytical Characterization
Question: How can I reliably detect and quantify these common impurities?
Answer:
A multi-technique approach is recommended for robust analysis.
| Technique | Application & Expected Observations |
| Thin-Layer Chromatography (TLC) | In-process monitoring. 1,3-Diethylurea is less polar than the product. Biurets/allophanates are typically more polar. A good solvent system (e.g., Ethyl Acetate/Hexanes) should show clear separation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. Use a reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient. Byproducts will have distinct retention times. Quantification is possible using a calibration curve with an external standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. ¹H NMR: Look for the characteristic triplet/quartet of the extra ethyl group in 1,3-diethylurea. Biurets may show additional N-H signals. ¹³C NMR: Distinct carbonyl signals for the product (~158 ppm) vs. biuret/allophanate byproducts (may appear at slightly different chemical shifts). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities. Excellent for detecting 1,3-diethylurea and confirming its molecular weight (m/z). The desired product and higher-order byproducts may require derivatization to be volatile enough for GC analysis. |
References
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Risso Chemical. (2021). Causes of Biuret in Urea Manufacturing & Control Methods.
-
ResearchGate. (2019). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
-
UreaKnowHow. (n.d.). Plant Manager+.
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates.
-
Anderson Development Company. (n.d.). Practical Method of Determining Stoichiometry of an MDI-Based Elastomer System.
-
TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions?
-
National Center for Biotechnology Information. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.
-
ResearchGate. (2019). What conditions are required to react isocyanate with COOH or OH groups?
-
Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride.
-
National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions.
Sources
Technical Support Center: Purification of 1-Ethyl-1,3-dimethylurea
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Ethyl-1,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common purification challenges. The following FAQs and troubleshooting guides are structured to address specific issues you may encounter during your experiments, ensuring the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my 1-Ethyl-1,3-dimethylurea sample?
A: The impurity profile of 1-Ethyl-1,3-dimethylurea largely depends on its synthetic route. Substituted ureas are often synthesized from amines and isocyanates or via the ammonolysis of urea with amines.[1] Common impurities can therefore include:
-
Unreacted Starting Materials: Residual amounts of the amine (e.g., ethylamine, methylamine) or isocyanate precursors.
-
Symmetrically Substituted Ureas: Byproducts such as N,N'-diethylurea or 1,1,3,3-tetramethylurea, formed from side reactions of the starting materials.
-
Related Ureas: Isomeric or related urea compounds that may form under certain reaction conditions.
-
Solvent Residues: Residual solvents from the reaction or initial work-up, such as toluene or methanol.[2]
-
Degradation Products: Urea compounds can have poor thermal stability, leading to the formation of degradation products, especially if the reaction is conducted at high temperatures.[3] Melamine is one such potential impurity in related syntheses.[3]
Q2: What is the first step I should take to assess the purity of my sample?
A: Before attempting any purification, it is critical to establish a baseline purity profile. This prevents unnecessary purification steps and helps in selecting the appropriate method. We recommend using high-sensitivity analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for non-volatile organic molecules. An initial screening with a standard C18 column and a water/acetonitrile gradient can reveal the number of impurities and their relative abundance.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile impurities, such as residual solvents or low-molecular-weight starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities if their signals do not overlap with the product's signals. It provides structural information that can help in identifying unknown impurities.
Q3: Which purification method is best for my situation?
A: The optimal method depends on the nature of the impurities, the quantity of material, and the desired final purity. The table below summarizes the most common techniques.
| Purification Method | Best For Removing... | Advantages | Disadvantages | Scale |
| Recrystallization | Solid impurities with different solubility profiles. | Simple, cost-effective, highly effective for achieving high purity.[5] | Requires finding a suitable solvent system; potential for product loss in the mother liquor. | Milligrams to Kilograms |
| Vacuum Distillation | Liquid impurities or solids with significantly different boiling points. | Excellent for removing non-volatile or highly volatile impurities.[2] | Risk of thermal decomposition, even under vacuum; not effective for impurities with close boiling points.[3] | Grams to Kilograms |
| Column Chromatography | Impurities with different polarities. | High resolution for separating complex mixtures; adaptable to various scales.[6] | Can be time-consuming and solvent-intensive; may require method development. | Micrograms to Grams |
Troubleshooting & In-Depth Protocols
This section provides detailed protocols and troubleshooting for specific purification challenges.
Initial Impurity Assessment Workflow
Before proceeding to a specific protocol, follow this general workflow to diagnose the issue with your sample.
Caption: Initial workflow for selecting a purification method.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which 1-Ethyl-1,3-dimethylurea is sparingly soluble at room temperature but highly soluble when hot. For related ureas, solvents like ethanol, acetone/diethyl ether mixtures, and benzene have proven effective.[5][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the solution at or near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Step-by-step workflow for recrystallization.
Troubleshooting Recrystallization
-
Q: My compound won't crystallize ("oiling out"). What should I do? A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.
-
Solution 1: Scratching. Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.
-
Solution 2: Seed Crystals. Add a tiny crystal of pure product to the cooled solution to initiate crystallization.
-
Solution 3: Reduce Solvent Volume. Evaporate some of the solvent and allow the solution to cool again.
-
Solution 4: Change Solvent. The impurity may be acting as a eutectic mixture. Try a different solvent system.
-
-
Q: Purity did not improve after recrystallization. Why? A: This usually indicates an incorrect solvent choice where the impurity has similar solubility to your product.
-
Solution: Perform small-scale solubility tests to find a solvent that dissolves the impurity well at all temperatures but the product only when hot. Alternatively, find a solvent that dissolves the product well but not the impurity.
-
Guide 2: Purification by Vacuum Distillation
This method is ideal for thermally sensitive compounds or for separating components with high boiling points. By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal degradation.[3]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a stirring mechanism (magnetic stir bar) to ensure smooth boiling.
-
System Check: Before heating, apply vacuum to the system and ensure it can hold a stable, low pressure.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect fractions as the vapor temperature stabilizes. The first fraction will likely contain lower-boiling impurities. Collect the main fraction at the expected boiling point of your product under the applied pressure.
-
Termination: Once the main fraction is collected, remove the heat source before releasing the vacuum to prevent bumping and potential flask implosion.
Troubleshooting Vacuum Distillation
-
Q: My compound is decomposing in the distillation flask. A: This indicates thermal instability, even under vacuum.
-
Solution 1: Lower the Pressure. Use a better vacuum pump to further decrease the boiling point.
-
Solution 2: Use a Kugelrohr. For small quantities, a Kugelrohr apparatus minimizes the time the compound spends at high temperatures.
-
Solution 3: Alternative Method. If decomposition persists, the compound may not be suitable for distillation. Consider chromatography or recrystallization.
-
Guide 3: Purification by Flash Column Chromatography
Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the solvent through the stationary phase (typically silica gel), speeding up the separation.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). The ideal system will give your product an Rf value of ~0.3 and provide good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase and apply pressure (using an inert gas like nitrogen or argon) to push the solvent through the column.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: General workflow for flash column chromatography.
Troubleshooting Column Chromatography
-
Q: My compound is streaking or tailing on the column. A: This can be caused by several factors.
-
Cause 1: Overloading. Too much sample was loaded onto the column. Solution: Use a larger column or less sample.
-
Cause 2: Poor Solubility. The compound is not fully soluble in the mobile phase. Solution: Modify the solvent system, perhaps by adding a more polar solvent like methanol in small percentages.
-
Cause 3: Strong Interaction. The compound may be too polar for silica gel. Solution: Consider using a different stationary phase, such as alumina, or using reverse-phase chromatography.[4]
-
Product Specifications
After purification, your 1-Ethyl-1,3-dimethylurea should meet high-purity standards. The following table provides typical specifications for a refined grade product.
| Parameter | Specification | Typical Test Method |
| Purity (GC/HPLC) | ≥ 99.5% | Gas Chromatography (GC), HPLC[9] |
| Appearance | White Crystalline Powder | Visual Inspection[9] |
| Melting Point | Approx. 101-105 °C | Capillary Method / DSC[9] |
| Water Content | ≤ 0.10% | Karl Fischer Titration[9] |
| Heavy Metals | ≤ 10 ppm | ICP-MS[9] |
Achieving these specifications confirms the success of your purification protocol and ensures the reliability of your material for subsequent experiments.
References
-
Yin, J., et al. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 81, 667-672. DOI:10.3303/CET2081112. Available at: [Link]
- CN109956891B - Technical method for preparing 1, 1-dimethyl urea. (n.d.). Google Patents.
-
Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. (2025). Geshem. Retrieved from [Link]
-
DIMETHYLUREA. (n.d.). Ataman Kimya. Retrieved from [Link]
-
1,3-Dimethylurea CAS N°: 96-31-1. (2003). OECD Existing Chemicals Database. Retrieved from [Link]
- Díaz, D. D., Ripka, A. S., & Finn, M. G. (2006). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses, 83, 1.
-
1,3-Dimethylurea. (n.d.). Wikipedia. Retrieved from [Link]
-
1,3-DIMETHYLUREA. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Circular Dichroistic Impacts of 1-(3-Dimethylaminopropyl)-3-ethylurea. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of 1,3-dimethylurea hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]
- JP2008292440A - Method for quantitative analysis of urea. (n.d.). Google Patents.
- Olmedo, D., et al. (2018). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. Molecules, 23(8), 1851.
- Deau, E., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synlett, 31(12), 1213-1217.
- Patil, P., et al. (2018).
- Wawzonek, S. (1976). PREPARATION OF N,N′-DIALKYLUREAS.
- Rosin, J., Josephowitz, D., & Josephowitz, S. (1947). U.S. Patent No. 2,414,211. Washington, DC: U.S.
- Liu, Q., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447.
- Wong, B. L., & Shobe, C. R. (1974). Single-step purification of urease by affinity chromatography. Canadian Journal of Microbiology, 20(5), 623-630.
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- 3. aidic.it [aidic.it]
- 4. Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
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- 7. US2414211A - Method of preparing dimethylurea - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Premium 1,3-Dimethylurea: Essential for Chemical Synthesis [hbgxchemical.com]
Technical Support Center: 1-Ethyl-1,3-dimethylurea Stability Guide
Welcome to the technical support guide for 1-Ethyl-1,3-dimethylurea. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of 1-Ethyl-1,3-dimethylurea in solution.
Q1: What are the primary factors that cause the degradation of 1-Ethyl-1,3-dimethylurea in solution?
A1: The stability of 1-Ethyl-1,3-dimethylurea, like other substituted ureas, is primarily influenced by chemical hydrolysis, temperature, and light exposure. Understanding these factors is the first step in mitigating degradation.
-
Hydrolysis: The urea functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This process breaks the amide bonds, leading to the formation of ethylamine, methylamine, and carbon dioxide. While 1,3-dimethylurea is noted to be potentially susceptible to hydrolysis, its calculated half-life is over a year under neutral conditions[1]. However, this rate can be significantly accelerated at pH extremes.
-
Thermal Stress: Elevated temperatures can increase the rate of all chemical reactions, including hydrolysis. Although many urea derivatives show good thermal stability, prolonged exposure to high temperatures during experimental procedures (e.g., heating steps, long-term storage at room temperature) can lead to degradation[2][3]. Studies on the synthesis of 1,3-dimethylurea indicate that higher temperatures can promote side reactions and decomposition[2].
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. While 1,3-dimethylurea does not absorb significantly above 300 nm, precluding direct photolysis in many cases, photosensitizers or interaction with other formulation components could potentially lead to indirect degradation pathways[1]. General best practice for similar compounds is to minimize light exposure.
Diagram: General Hydrolysis Pathway of a Substituted Urea
Caption: A systematic workflow for determining the optimal pH for solution stability.
Q3: How should I properly store my 1-Ethyl-1,3-dimethylurea solutions to maximize long-term stability?
A3: Proper storage is crucial for preserving the integrity of your solutions. Based on the chemical properties of related urea compounds and general best practices for pharmaceutical agents, we recommend the following:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C) for short-term use (days to weeks). For long-term storage (months), aliquot the solution into single-use vials and store frozen at -20°C or below. This dramatically slows down the kinetics of hydrolysis. Avoid repeated freeze-thaw cycles, which can degrade some compounds and introduce moisture.
-
Protection from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect the compound from potential photodegradation.
-
Solvent Choice: Use high-purity, anhydrous solvents when preparing stock solutions, especially if using organic solvents. For aqueous solutions, use sterile, purified water (e.g., HPLC-grade or Milli-Q).
-
Inert Atmosphere: For highly sensitive applications or very long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and can prevent oxidative degradation, a common issue for many active pharmaceutical ingredients.[4]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action & Explanation |
| Decreased potency or inconsistent results in assays. | Chemical Degradation: The active concentration of 1-Ethyl-1,3-dimethylurea has likely decreased due to hydrolysis. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Implement Buffering: Prepare solutions in a validated buffer system (pH 6-7) as described in Q2. 3. Verify Concentration: Use an analytical method like HPLC to confirm the concentration of your stock solution before use. |
| Precipitation or cloudiness in a refrigerated aqueous solution. | Low Solubility at Reduced Temperature: The compound may be falling out of solution as its solubility decreases at lower temperatures. | 1. Check Concentration: Ensure you are not exceeding the solubility limit at the storage temperature. 2. Use a Co-solvent: Consider preparing a more concentrated stock in a water-miscible organic solvent (e.g., ethanol, DMSO) and diluting it into your aqueous buffer just before use. 3. Gentle Warming: Before use, allow the vial to equilibrate to room temperature and gently vortex to redissolve any precipitate. Visually inspect for clarity. |
| Visible color change in the solution. | Degradation or Contamination: Formation of colored impurities or reaction with contaminants. | 1. Discard Solution: Do not use a discolored solution. 2. Review Solvent Purity: Ensure you are using high-purity solvents. 3. Check for Incompatibilities: Verify that no other components in your formulation are reacting with the compound. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution (10 mM)
This protocol provides a reliable method for preparing a stable aqueous stock solution.
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 6.5 using phosphoric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.
-
Weigh Compound: Accurately weigh the required amount of 1-Ethyl-1,3-dimethylurea solid. (For 10 mL of a 10 mM solution, you would need approximately 11.61 mg).
-
Dissolution: Add the solid to a volumetric flask. Add approximately 80% of the final volume of the pH 6.5 phosphate buffer.
-
Solubilize: Gently vortex or sonicate the solution until all solid is completely dissolved. Avoid excessive heating.
-
Final Volume: Bring the solution to the final volume with the buffer. Mix thoroughly.
-
Storage: Aliquot the solution into single-use amber vials, purge with nitrogen if desired, and store at -20°C.
Protocol 2: Outline for a Forced Degradation Study
A forced degradation study is essential for understanding the stability profile of a compound. It involves subjecting the compound to harsh conditions to accelerate degradation.
-
Prepare Solutions: Prepare solutions of 1-Ethyl-1,3-dimethylurea in a neutral solvent (e.g., water/acetonitrile).
-
Stress Conditions: Expose aliquots of the solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Stress: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Incubate a neutral solution at 80°C.
-
Photostability: Expose a solution to a calibrated light source (ICH guidelines).
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a UV or MS detector) to quantify the remaining parent compound and detect the formation of degradation products. This will reveal the compound's primary vulnerabilities.
References
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dimethylurea. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
-
Wei, Y., Zhao, Q., Yu, S., & Yin, J. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 81, 667-672. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(2), 318-325. Retrieved from [Link]
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Costantino, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(8), 2135. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160209331, 1,3-dimethylurea. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1968). The urease-catalyzed hydrolyses of some substituted ureas and esters of carbamic acid. Retrieved from [Link]
- Google Patents. (n.d.). JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride.
-
ResearchGate. (n.d.). (A) Half-life of urea for different pH levels based on the.... Retrieved from [Link]
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ACS Publications. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved from [Link]
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PubMed. (2006). Comparison of Advanced Oxidation Processes and Identification of Monuron Photodegradation Products in Aqueous Solution. Retrieved from [Link]
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SETAC. (2001). Investigation of the photochemistry of urea herbicides (chlorotoluron and isoproturon) and quantum yields using polychromatic irradiation. Retrieved from [Link]
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PubMed. (2003). Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center. Retrieved from [Link]
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International Journal of Science and Technology. (2012). Effect of pH on the Properties of Urea Formaldehyde Adhesives. Retrieved from [Link]
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Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
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MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives | Request PDF. Retrieved from [Link]
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PubMed. (2000). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]
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Journal of the American Chemical Society. (2008). The Hydrolysis of Urea and the Proficiency of Urease. Retrieved from [Link]
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PubMed. (2006). Urea and urea nitrate decomposition pathways: a quantum chemistry study. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Retrieved from [Link]
-
RSC Publishing. (n.d.). Breaking Down Phenylurea Herbicides: Advanced Electrochemical Approaches for Environmental Degradation and Remediation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of urea in solution and pharmaceutical preparations | Request PDF. Retrieved from [Link]
Sources
Troubleshooting guide for 1-Ethyl-1,3-dimethylurea reactions
The following Technical Support Center guide addresses the specific challenges associated with 1-Ethyl-1,3-dimethylurea (EDMU) .
This guide assumes the user is utilizing EDMU primarily as a nucleophilic building block for heterocyclic synthesis (e.g., xanthines, uracils) or as a specialized polar solvent/scavenger . The chemistry focuses on the tri-alkylated urea structure (
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2026
Module 1: Physicochemical Integrity & Handling
Context: EDMU is a low-melting solid or viscous liquid (depending on purity and exact isomer) that exhibits significant hygroscopicity. Its asymmetry introduces unique solubility challenges compared to symmetrical ureas like DMPU or DMU.
Quick Diagnostics (FAQ)
Q: My EDMU reagent appears as a wet sludge rather than a crystalline solid. Is it degraded? A: Not necessarily degraded, but likely compromised by moisture.
-
The Science: Alkyl ureas are potent hydrogen bond acceptors. Atmospheric moisture binds to the carbonyl oxygen, disrupting the crystal lattice and lowering the melting point (MP depression).
-
Impact: Water acts as a competitive nucleophile in condensation reactions (hydrolysis risk) or quenches sensitive electrophiles (e.g., acid chlorides, isocyanates).
-
Corrective Action: Dry the reagent under high vacuum (<5 mbar) at 40°C for 6 hours over
. Verify water content via Karl Fischer titration; aim for <0.5% w/w.
Q: I see a pressure buildup in my storage vessel. What is happening? A: CRITICAL SAFETY WARNING. This suggests thermal decomposition.[1]
-
The Mechanism: Trialkylureas can undergo thermal retro-reaction (dissociation) to form isocyanates and amines.
-
The Fix: Vent carefully in a fume hood. Store EDMU below 25°C. If the material smells strongly of sharp, acrid odors (isocyanates) or fishy odors (amines), discard it as hazardous waste.
Module 2: Synthetic Reaction Troubleshooting
Context: The primary application of EDMU is in the synthesis of N-alkylated heterocycles (e.g., caffeine analogs, barbiturates) via condensation with malonic esters or cyanoacetic acid.
Scenario A: Low Yield in Cyclization Reactions
Symptom: You are reacting EDMU with a diethyl malonate derivative to form a barbiturate, but yields are <40%.
| Potential Cause | Mechanistic Insight | Troubleshooting Protocol |
| Regioselectivity Failure | EDMU is asymmetric. The | Switch Base: If using NaOEt, switch to a bulkier base like |
| Competitive Hydrolysis | The alkoxide base attacks the urea carbonyl instead of deprotonating the nitrogen, leading to carbamate byproducts. | Strict Anhydrous Conditions: Ensure solvent is dry. Use molecular sieves (4Å) in the reaction vessel. |
| Thermal Reversion | High reflux temperatures (>120°C) cause EDMU to dissociate into methyl isocyanate and ethylmethylamine before it can react. | Lower Temp / Catalysis: Reduce temp to 80-100°C. Add a Lewis Acid catalyst ( |
Scenario B: Impurity Profile "The Isocyanate Ghost"
Symptom: LC-MS shows a recurring peak with
Root Cause: Thermal decomposition during the reaction or during the workup. The Protocol:
-
Monitor Internal Temp: Do not rely on oil bath temperature. Use an internal probe.
-
Quench Early: Do not "cook" the reaction overnight if conversion plateaus at 4 hours. The equilibrium favors decomposition over time.
-
Avoid Acidic Workup: Acid catalyzes the breakdown of the urea linkage. Keep workup pH neutral or slightly basic (pH 7-8).
Module 3: Purification & Isolation Logic
Context: EDMU and its derivatives are highly water-soluble (logP < 1), making extraction from aqueous reaction mixtures notoriously difficult.
The "Salting Out" Protocol
Standard extraction with DCM often fails due to the "emulsion hell" created by urea's surfactant-like properties.
Step-by-Step Isolation Guide:
-
Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This disrupts the hydrogen bonding network between water and the urea.
-
Solvent Choice: Do not use Diethyl Ether (too non-polar). Use Chloroform/Isopropanol (3:1) or Ethyl Acetate/Acetonitrile (4:1) .
-
Continuous Extraction: If
is still too low, use a liquid-liquid continuous extractor for 12-24 hours.
Visualizing the Troubleshooting Logic
Caption: Decision tree for diagnosing reaction failures involving 1-Ethyl-1,3-dimethylurea, focusing on moisture, thermal stability, and isolation.
Module 4: Mechanism of Thermal Decomposition[2]
Understanding the failure mode is critical for process safety. Trialkylureas decompose via an E1cB-like elimination or concerted retro-ene mechanism depending on conditions.
Pathway:
-
Proton Transfer: At high temperatures, the proton on the secondary amine (
) transfers to the carbonyl oxygen or facilitates the N-C bond break. -
Dissociation: The molecule splits.
-
Path A:
(Favored if Methyl Isocyanate is volatile). -
Path B:
(Less likely due to instability of dialkyl isocyanates/carbamoyl species).
-
Diagram: Thermal Retro-Reaction
Caption: Thermal decomposition pathway of EDMU generating toxic isocyanates.
References
-
Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 88th Edition. CRC Press. (General properties of substituted ureas). Link
-
Hutchby, M., et al. (2015). "Trimethylurea."[2] Encyclopedia of Reagents for Organic Synthesis. (Analogous chemistry for trialkylureas).
-
Jacobson, K. A., et al. (1985). "Structure-Activity Relationships of 1,3-Dialkylxanthine Derivatives." Journal of Medicinal Chemistry, 28(9), 1334–1340. (Application of alkyl ureas in xanthine synthesis).
-
Bernstein, D. (2020). "Safety Management of Isocyanates in the Laboratory." ACS Chemical Health & Safety. (Safety protocols for decomposition products).
Sources
Technical Support Center: Scale-Up Synthesis of 1-Ethyl-1,3-dimethylurea
Topic: Process Development & Troubleshooting for 1-Ethyl-1,3-dimethylurea (EDMU)
CAS: 22295-82-5 (Generic for isomer class; specific isomer verification required)
Target Structure:
Emergency Safety Notice: Isocyanate & Phosgene Hazard
CRITICAL WARNING: The synthesis of trisubstituted ureas often involves Methyl Isocyanate (MIC) or Phosgene/Triphosgene . These are lethal pulmonary agents. [1] * Engineering Control: All reactions must be performed in a closed system with a caustic scrubber (NaOH) attached to the vent.
PPE: Full-face respirator (Type B/E/K/P3) or supplied air is mandatory during sampling/handling.
Quench: Keep a solution of 10% aqueous ammonia or 5% NaOH/MeOH readily available to neutralize spills.
Part 1: The Process Architecture
For scale-up (100g to kg scale), we recommend Method B (Carbamoyl Chloride/Triphosgene) over Method A (Direct Isocyanate) due to the extreme volatility and toxicity of Methyl Isocyanate. However, both are detailed below for troubleshooting.
Method A: Direct Isocyanate Addition (Atom Economical)
-
Reactants: N-Ethyl-methylamine + Methyl Isocyanate (MIC).
-
Pros: 100% Atom economy, no byproducts (theoretically).
-
Cons: MIC is deadly; reaction is violently exothermic.[1]
Method B: The "In-Situ" Triphosgene Route (Scalable & Safer)
-
Reactants: N-Ethyl-methylamine + Triphosgene
Carbamoyl Chloride Intermediate + Methylamine. -
Pros: Avoids handling bulk MIC; solid reagents (Triphosgene) are easier to dose.
-
Cons: Generates HCl; requires base (Triethylamine/NaOH).
Visual Workflow (Method B)
Caption: Step-wise formation of 1-Ethyl-1,3-dimethylurea via the safer Triphosgene route, avoiding bulk isocyanate handling.
Part 2: Critical Process Parameters (CPPs)
| Parameter | Specification | Why it Matters (Causality) |
| Temperature (Step 1) | -10°C to 0°C | Controls the rate of carbamoyl chloride formation. Higher temps cause decomposition to tars. |
| Stirring Rate | > 300 RPM (High Shear) | The reaction is diffusion-controlled. Poor mixing leads to localized "hot spots" and symmetrical urea impurities. |
| Moisture Content | < 0.05% (Karl Fischer) | Water competes with the amine for the isocyanate/chloride, forming 1,3-Dimethylurea (impurity) and CO₂. |
| Amine Stoichiometry | 1.05 eq. Methylamine | Slight excess ensures complete conversion of the carbamoyl chloride. Large excess complicates workup. |
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "My reaction exothermed violently and the product is dark/tarry."
Diagnosis: Runaway reaction due to rapid dosing.
-
The Science: The reaction of amines with isocyanates/carbamoyl chlorides has a reaction enthalpy (
) of approx. -100 kJ/mol. If dosing is faster than heat removal, the temperature spikes, causing the amine to oxidize (dark color) and the urea to polymerize or degrade. -
The Fix:
-
Dilution: Increase solvent volume (DCM or Toluene) to 10-15 volumes relative to the amine. This acts as a heat sink.
-
Dosing Control: Use a peristaltic pump or dropping funnel. Limit addition rate so internal temp never exceeds 5°C.
-
Cooling: Use a dry ice/acetone bath, not just wet ice, to handle the spike.
-
Issue 2: "I am seeing a large impurity peak (M+ - 14 or similar) in LC-MS."
Diagnosis: Formation of Symmetrical Urea (1,3-Dimethylurea or 1,1-Diethyl-3,3-dimethylurea).
-
The Science: This happens if the "reactive intermediate" finds water or reacts with itself.
-
Scenario A (Water): Water attacks the intermediate
Carbamic acid Decarboxylation Amine Symmetrical Urea. -
Scenario B (Wrong Order): If you mix both amines with Triphosgene simultaneously, you get a statistical mixture of symmetric and asymmetric ureas.
-
-
The Fix:
-
Sequential Addition: You must form the Carbamoyl Chloride of the secondary amine (N-ethyl-methylamine) first. Verify conversion by TLC/GC before adding the second amine (Methylamine).
-
Dry Solvents: Use anhydrous DCM.
-
Issue 3: "The product is an oil and won't crystallize."
Diagnosis: 1-Ethyl-1,3-dimethylurea has a low melting point and is difficult to crystallize due to asymmetry.
-
The Science: The ethyl group disrupts the crystal lattice packing compared to the highly symmetric 1,3-dimethylurea (mp 104°C).
-
The Fix:
-
Do not force crystallization: It often stays as a viscous oil or low-melting solid.
-
High Vacuum Distillation: This is the gold standard for purification.
-
Vacuum:[2] < 1 mmHg.
-
Temp: Likely 80-120°C (estimate based on MW).
-
-
Alternative Workup: If you cannot distill, wash the organic layer with 1M HCl (removes unreacted amine) followed by saturated NaHCO₃. Dry over MgSO₄ and rotovap to constant weight.
-
Part 4: Analytical Controls
Use this checklist to validate the batch before release.
-
H-NMR (CDCl₃):
-
Look for the Ethyl group : Triplet (~1.1 ppm) and Quartet (~3.3 ppm).
-
Look for N-Methyls : Singlet (~2.8 ppm for N-Me) and Doublet (~2.7 ppm for NH-Me, splits due to H on nitrogen).
-
Diagnostic: If the NH-Me is a singlet, you may have lost the proton (wrong structure).
-
-
GC-MS:
-
Verify Molecular Ion (MW = 130.19 g/mol ).
-
Check for absence of Triphosgene residues.
-
References
-
Process Safety in Urea Synthesis
-
Methyl Isocyanate: Manufacture and Safety. Wikipedia. Available at: [Link]
- Note: Provides context on the extreme hazards of the direct MIC route.
-
- Synthesis of Substituted Ureas (Triphosgene Method): Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937–1938. Relevance: The foundational paper for the "Method B" recommended above.
-
Physical Properties & Purification
-
1,3-Dimethylurea Properties (Homologue comparison). Ataman Chemicals. Available at: [Link]
- Relevance: Used to extrapolate solubility and melting point trends for the ethyl-substituted deriv
-
Sources
Technical Support Center: 1-Ethyl-1,3-dimethylurea (EDMU) Synthesis & Purity Guide
[1]
Subject: Optimization of Reaction Conditions for High-Purity 1-Ethyl-1,3-dimethylurea Document ID: TS-EDMU-2024-05 Audience: Process Chemists, Formulation Scientists, and R&D Researchers.[1]
Introduction: The Purity Paradox
Synthesizing tri-substituted ureas like 1-Ethyl-1,3-dimethylurea (EDMU) appears deceptively simple: the nucleophilic addition of an amine to an isocyanate or carbamoyl chloride.[1] However, achieving pharmaceutical-grade purity (>99.5%) requires rigorous control over reaction thermodynamics and kinetic competition.
This guide moves beyond standard recipes to address the causality of impurity formation. We focus on the Isocyanate-Amine route (the most common industrial pathway) and the Carbamoyl Chloride route, detailing how specific parameters—temperature, moisture, and stoichiometry—directly dictate the impurity profile.[1]
Module 1: Reaction Thermodynamics & Stoichiometry
The Core Chemistry
The synthesis of EDMU typically involves the reaction of N-Ethylmethylamine with Methyl Isocyanate (MIC) (or the reverse addition of Methylamine to N-Ethyl-N-methylcarbamoyl chloride).
Primary Reaction (Exothermic):
Critical Control Points (CCPs)
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 0°C – 10°C (Addition)20°C – 25°C (Aging) | >40°C: Promotes dimerization of isocyanates (uretdiones) and biuret formation.<0°C: Slow kinetics lead to accumulation of unreacted isocyanate, risking a "runaway" exotherm upon warming. |
| Stoichiometry | 1.05 eq Amine : 1.00 eq Isocyanate | Excess Isocyanate: Reacts with moisture during workup to form symmetric urea impurities (1,3-dimethylurea).Excess Amine: Difficult to remove if boiling point is high; causes "fishy" odor in final product.[1] |
| Solvent System | Anhydrous Toluene or DCM | Protic Solvents (Alcohols): React with isocyanate to form carbamates.Wet Solvents: Hydrolysis of isocyanate to symmetric ureas (Major Impurity). |
Visualizing the Pathway
The following diagram maps the competitive kinetics between the desired urea formation and the moisture-induced degradation pathway.
Figure 1: Competitive reaction pathways. Note that moisture leads to decarboxylation and the formation of symmetric urea impurities (1,3-Dimethylurea), which are difficult to separate from the tri-substituted product.[1]
Module 2: Troubleshooting & Impurity Profiling
Use this diagnostic table to identify the root cause of specific purity failures.
Diagnostic Support Table
| Symptom | Probable Cause | Corrective Action |
| High Melting Point (> Expected Range) | Symmetric Urea Contamination. 1,3-Dimethylurea (MP ~104°C) or 1,3-Diethylurea has formed due to moisture ingress.[1] | Protocol Adjustment: Dry solvents over molecular sieves (3Å). Ensure reactor is nitrogen-purged. Use a slight excess of amine to scavenge isocyanate before it hydrolyzes. |
| Low Melting Point / Oiling | Residual Solvent or Amine. Tri-substituted ureas often have lower MPs than symmetric analogs. Oiling suggests solvation. | Purification: High-vacuum drying (50°C, <5 mbar) for 12 hours. If persistent, perform a hexane/ether wash to remove non-polar oils.[1] |
| Yellow Coloration | Amine Oxidation. Amines stored without inert gas can form N-oxides or imines, which color the final urea.[1] | Pre-treatment: Distill the starting amine over KOH or CaH2 before use. Conduct reaction in the dark if photosensitive. |
| "Fishy" Odor | Unreacted Amine. Stoichiometry was not optimized, or the quench was insufficient. | Workup: Wash the organic layer with dilute 1M HCl (cold) to protonate and extract the unreacted amine into the aqueous phase. |
Decision Tree: Purity Restoration
Figure 2: Logical decision tree for post-synthesis purification based on analytical data.
Module 3: Optimized Experimental Protocol
Safety Warning: Methyl Isocyanate and Carbamoyl Chlorides are toxic. All operations must occur in a fume hood.
Step-by-Step Synthesis (Isocyanate Route)
-
Preparation:
-
Flame-dry a 3-neck round bottom flask. Cool under a stream of dry Nitrogen.
-
Charge N-Ethylmethylamine (1.05 equiv) and Anhydrous Dichloromethane (DCM) (10 volumes).
-
Cool the solution to 0°C using an ice/salt bath.
-
-
Addition:
-
Dissolve Methyl Isocyanate (1.0 equiv) in DCM (2 volumes).
-
Critical Step: Add the isocyanate solution dropwise over 30–60 minutes. Maintain internal temperature <10°C .
-
Why? Rapid addition causes localized hot spots, leading to trimerization (isocyanurates).[1]
-
-
Reaction & Quench:
-
Isolation:
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent for this reaction? A: No. While "on-water" reactions exist for some ureas, tri-substituted ureas are prone to hydrolysis during formation.[1] Water competes with the secondary amine for the isocyanate, generating 1,3-dimethylurea (symmetric impurity) which is extremely difficult to separate from the product [1].
Q: My product is a liquid, but the literature says DMU is a solid. Is it impure? A: Not necessarily. 1,3-Dimethylurea (symmetric) is a solid (MP ~104°C) [3].[1] However, 1-Ethyl-1,3-dimethylurea is asymmetric.[1] The disruption of the crystal lattice symmetry often lowers the melting point significantly, potentially resulting in an oil or low-melting solid at room temperature. Rely on HPLC purity, not just physical state.
Q: How do I store EDMU to prevent degradation? A: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at ambient temperature. Substituted ureas are generally stable, but hygroscopicity can be an issue.[1] Avoid acidic environments to prevent hydrolysis back to the amine [4].
References
-
Aidic. (2020).[2] Thermal Stability and Thermodynamics in the Process of Synthesizing 1,3-Dimethylurea. Chemical Engineering Transactions. Link
-
Organic Syntheses. (2005). Synthesis of Substituted Ureas via Isocyanates. Org. Synth. Coll. Vol. 10. Link
-
OECD. (2003).[3] SIDS Initial Assessment Report: 1,3-Dimethylurea. UNEP Publications. Link
-
Beilstein Journals. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein J. Org. Chem. Link
Technical Support Center: Stability & Storage of 1-Ethyl-1,3-dimethylurea (EDMU)
The following technical guide is designed for researchers and drug development professionals handling 1-Ethyl-1,3-dimethylurea (EDMU) . It functions as a self-contained support center, prioritizing chemical logic, degradation mechanisms, and actionable storage protocols.
Executive Summary: The Molecule & Its Vulnerabilities
1-Ethyl-1,3-dimethylurea (EDMU) is a tri-substituted urea derivative often used as a specialized solvent, reagent, or intermediate in pharmaceutical synthesis. Unlike simple ureas, its asymmetric substitution creates specific stability challenges.
-
Core Vulnerability: The central carbonyl carbon is susceptible to nucleophilic attack by water (hydrolysis), leading to amine formation.
-
Secondary Risk: Thermal dissociation at elevated temperatures can reversibly cleave the urea bond, generating isocyanates.
-
Critical Control Points: Moisture exclusion and temperature regulation are non-negotiable for maintaining purity >98%.
Mechanism of Degradation (The "Why")
To prevent degradation, one must understand the pathways by which it occurs. EDMU degrades primarily through Hydrolysis and Thermal Dissociation .
Degradation Pathways Diagram
The following logic flow illustrates how environmental factors trigger chemical breakdown.
Figure 1: Mechanistic pathways of EDMU degradation. Note that thermal dissociation generates toxic isocyanates.
Deep Dive: The Chemistry
-
Hydrolysis (Irreversible): In the presence of moisture, water attacks the carbonyl carbon. This reaction is autocatalytic; as amines are produced, the pH rises, further accelerating base-catalyzed hydrolysis.
-
Result: Loss of stoichiometry, formation of gaseous CO2 (pressure buildup), and contamination with secondary/primary amines.
-
-
Thermal Dissociation (Reversible): Tri-substituted ureas can dissociate into an isocyanate and an amine upon heating.
-
Equation:
-
Risk: If the volatile isocyanate escapes or reacts with moisture, the equilibrium shifts, permanently destroying the EDMU.
-
Storage & Handling Protocols (The "How")
This protocol is designed to maximize shelf-life (targeting >24 months).
Optimal Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Recommended)-20°C (Ideal for >1 year) | Low temperature kinetically inhibits hydrolysis and prevents the thermodynamic equilibrium shift toward isocyanate dissociation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen. Argon is preferred as it is heavier than air and forms a "blanket" over the solid/liquid. |
| Container | Amber Glass with Teflon-lined Cap | Amber glass blocks UV (minor risk). Teflon (PTFE) liners prevent plasticizer leaching and provide a superior moisture barrier compared to polyethylene. |
| Desiccant | P2O5 or Activated Molecular Sieves | Placed in a secondary containment vessel (desiccator), not directly in the product, to maintain 0% relative humidity. |
Handling "Hygroscopic" Events
If EDMU is exposed to air, it will absorb water. Follow this Re-purification/Drying Protocol :
-
Assessment: Check physical state. If clumping (for solids) or cloudiness (for liquids) is observed, water uptake has occurred.
-
Drying (Solid): Dry under high vacuum (<1 mbar) at ambient temperature (20-25°C) for 4-6 hours. Do not heat to speed up drying, as this promotes hydrolysis of the wet material.
-
Drying (Liquid): Store over activated 4Å molecular sieves for 24 hours, then filter under argon.
Troubleshooting & FAQ
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Ammonia/Fishy Odor | Hydrolysis has occurred, releasing amines (Methylamine/Ethylmethylamine). | Discard. The material is chemically compromised. Purity is likely <95%. |
| Pressure in Vial | CO2 generation from advanced hydrolysis. | Vent carefully in a fume hood. Do not use for sensitive reactions. |
| Yellow Discoloration | Oxidation of amine impurities or trace transition metal contamination. | Recrystallize (if solid) or distill (if liquid) under reduced pressure. Check metal spatulas used. |
| Melting Point Depression | Presence of water or hydrolysis byproducts (eutectic formation). | Dry under vacuum. If MP does not recover, repurify. |
Frequently Asked Questions
Q: Can I store EDMU at room temperature (25°C)? A: Yes, for short periods (weeks). However, for long-term storage (months/years), room temperature significantly increases the rate of hydrolysis and potential thermal dissociation. We strictly recommend 2-8°C to guarantee assay integrity.
Q: Is EDMU light sensitive? A: Urea derivatives are generally stable to light, but "yellowing" can occur due to trace impurities reacting photochemically. Store in the dark or amber vials as a Good Laboratory Practice (GLP) standard.
Q: How do I check the purity of my stored EDMU? A: 1H-NMR (Proton NMR) is the gold standard.
-
Look for: Sharp singlets/multiplets for the Ethyl and Methyl groups.
-
Watch for: Broad peaks or extra signals around 2.0-3.0 ppm (characteristic of free amines) and a water peak.
-
Quantitative Check: Use an internal standard (e.g., Maleic Acid) to determine absolute purity, as water content can inflate weight without affecting relative integration of product peaks.
Q: What is the safety risk of degraded EDMU? A: Degraded EDMU contains amines (irritants) and potentially trace isocyanates (sensitizers/toxins). Always handle old or degraded stocks in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
References
Challenges in the characterization of 1-Ethyl-1,3-dimethylurea
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the characterization of 1-Ethyl-1,3-dimethylurea. As Senior Application Scientists, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to your research.
Section 1: Purity Assessment and Impurity Profiling
The quality of your starting material is paramount. Issues with purity can confound downstream applications and lead to inconsistent results. This section addresses common problems encountered during the initial analysis and purification of 1-Ethyl-1,3-dimethylurea.
FAQ 1: My initial HPLC analysis of 1-Ethyl-1,3-dimethylurea shows several unexpected peaks. What are the likely impurities and how can I remove them?
Answer:
The presence of extraneous peaks in your HPLC chromatogram typically points to impurities from the synthesis process or degradation. The common industrial synthesis of substituted ureas involves the reaction of urea with corresponding amines at elevated temperatures.[1] This process, while effective, can lead to several byproducts if not perfectly controlled.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual urea or the corresponding amine (ethylamine/methylamine) may be present.
-
Intermediates: Monosubstituted or alternative disubstituted ureas can form.
-
Degradation Products: Urea and its derivatives exhibit poor thermal stability.[2] Excessive temperature or prolonged reaction times can cause decomposition or side reactions, potentially forming products like melamine.[2]
Troubleshooting and Purification Protocol:
The key to resolving this is a combination of optimizing reaction conditions and post-synthesis purification.
-
Re-evaluate Synthesis Conditions: High temperatures are a primary cause of side reactions.[2] If you are synthesizing the compound, ensure the reaction is conducted at the lowest feasible temperature and for the minimum time required to achieve a reasonable conversion.
-
Purification by Recrystallization: Recrystallization is a highly effective method for purifying substituted ureas.[3][4]
-
Recommended Solvent Systems:
-
Acetone/Diethyl Ether: Dissolve the crude product in a minimal amount of hot acetone and then slowly add diethyl ether until turbidity is observed. Cool the mixture in an ice bath to induce crystallization of the pure product.[3][4]
-
Ethanol: Dissolve the compound in hot ethanol and allow it to cool slowly to form crystals.[3][4]
-
-
Post-Purification Validation: After recrystallization, dry the product thoroughly (e.g., at 50°C under vacuum for 24 hours) and re-analyze by HPLC to confirm the removal of impurities.[3][4]
-
Below is a logical workflow for addressing purity issues.
Caption: Troubleshooting workflow for purity issues.
Section 2: Analytical Method Troubleshooting
Accurate characterization relies on robust analytical methods. This section provides guidance on overcoming common hurdles in HPLC and NMR analysis of 1-Ethyl-1,3-dimethylurea.
FAQ 2: I am struggling with poor peak shape (tailing) and inconsistent retention times for 1-Ethyl-1,3-dimethylurea in reversed-phase HPLC. What are the ideal method parameters?
Answer:
Poor peak shape and shifting retention times for substituted ureas in reversed-phase HPLC are often due to their basic nature, leading to undesirable secondary interactions with residual silanols on the silica-based column packing. To achieve a sharp, symmetrical peak and a stable retention time, the analytical method must be designed to mitigate these interactions.
The causality here is straightforward: the lone pair of electrons on the nitrogen atoms can interact with acidic silanol groups on the C18 column surface, causing peak tailing. By controlling the mobile phase pH and using a suitable column, we can ensure the analyte is in a consistent charge state and minimize these secondary interactions.
Based on established methods for similar compounds, a robust set of starting parameters is provided below.[2]
Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18 (e.g., ZORBAX Eclipse XDB-C18, 5µm, 4.6×250 mm) | A high-quality, end-capped C18 column is critical to minimize available silanol groups. |
| Mobile Phase A | 2% Triethylamine in Water, pH adjusted to 3.0 with Phosphoric Acid | Triethylamine acts as a competing base, binding to active silanol sites on the column and preventing the analyte from tailing. Adjusting the pH to 3 ensures the analyte is protonated, leading to more consistent interactions with the stationary phase. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient | Isocratic (e.g., 96:4 v/v of A:B) | An isocratic method often provides better reproducibility for QC applications once the ideal ratio is determined. Start here and develop a gradient only if necessary to resolve impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detector | UV at 205 nm | Substituted ureas lack a strong chromophore, requiring detection at a low UV wavelength for adequate sensitivity. |
By implementing these self-validating parameters, you establish a baseline for high-quality, reproducible chromatographic analysis.
FAQ 3: My ¹H NMR spectrum for 1-Ethyl-1,3-dimethylurea looks correct, but the N-H proton signal is either very broad or not visible. Is my sample degraded?
Answer:
This is a common observation in the NMR analysis of ureas and is not necessarily an indication of sample degradation. The appearance of N-H proton signals in an NMR spectrum is highly dependent on several factors, none of which are sample instability.
Causality of N-H Peak Broadening/Disappearance:
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This provides a very efficient relaxation pathway for the attached proton, causing its signal to broaden significantly, sometimes to the point where it merges with the baseline.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or acid in the NMR solvent or on the glassware. If the rate of this exchange is on the NMR timescale, the signal will be broadened. In protic solvents (like D₂O or CD₃OD), the N-H proton will rapidly exchange with deuterium, causing the signal to disappear entirely.
-
Solvent Effects: The choice of NMR solvent plays a crucial role. In a non-hydrogen bonding solvent like CDCl₃, exchange is slower, but the signal may still be broad. In a hydrogen-bond-accepting solvent like DMSO-d₆, the N-H proton will hydrogen bond with the solvent, slowing down exchange and often resulting in a sharper, more observable signal.
Troubleshooting and Confirmation Protocol:
-
Use an Aprotic, Hydrogen-Bonding Solvent: Acquire the spectrum in DMSO-d₆. This is the most reliable way to observe N-H protons in ureas and amides.
-
Perform a D₂O Shake: To confirm the identity of the N-H peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H signal should disappear due to proton-deuterium exchange.
This self-validating test definitively confirms the signal's identity without questioning the compound's integrity.
Section 3: Stability and Handling
Proper storage and handling are critical to maintaining the integrity of 1-Ethyl-1,3-dimethylurea for the duration of your research.
FAQ 4: What are the recommended storage conditions for 1-Ethyl-1,3-dimethylurea, and are there any known incompatibilities?
Answer:
1-Ethyl-1,3-dimethylurea is generally stable under standard laboratory conditions. However, adherence to best practices for storage is essential to prevent degradation and ensure experimental reproducibility.
Storage Recommendations:
-
Temperature: Store at ambient or room temperature, generally below 30°C.
-
Atmosphere: Keep in a tightly sealed container to protect from moisture.
-
Location: Store in a dry, well-ventilated area.
Known Incompatibilities and Hazards:
-
Strong Oxidizing Agents: Avoid storage near strong oxidizing agents.
-
Nitrosation Risk: A significant, though often overlooked, hazard is the potential for ureas to form carcinogenic N-nitrosoureas in the presence of nitrites under acidic conditions.[5] It is critical to avoid contact with nitrosating agents.
-
Thermal Decomposition: As discussed, the compound has poor thermal stability. Avoid prolonged exposure to high temperatures, as this can lead to decomposition.[2] The synthesis is an exothermic process, which should be managed to prevent runaway reactions.[2]
By understanding these factors, you can ensure the long-term stability and safe handling of your material.
References
-
1,3-DIMETHYLUREA. Ataman Kimya. [Link]
-
1,3-DIMETHYLUREA. LookChem. [Link]
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Wei, Y., Zhao, Q., Yu, S., & Yin, J. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 81, 667-672. [Link]
-
1,3-Dimethylurea - Wikipedia. Wikipedia. [Link]
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1,3-DIMETHYLUREA. atamankimya.com. [Link]
- The Chemistry of 1,3-Dimethylurea: Synthesis and Reaction Pathways. (2026). Fictional Journal of Chemical Synthesis.
-
1,3-Dimethylurea CAS N°: 96-31-1. (2003). OECD Existing Chemicals Database. [Link]
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Technical Support Center: Optimizing Solvent Systems for 1-Ethyl-1,3-dimethylurea Reactions
Welcome to the technical support center for optimizing reactions involving 1-Ethyl-1,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. By understanding the underlying principles of solvent effects, you can significantly improve reaction outcomes, leading to higher yields, better purity, and more robust synthetic processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and reactivity of 1-Ethyl-1,3-dimethylurea and the general principles of solvent selection for its reactions.
Q1: What are the key properties of 1-Ethyl-1,3-dimethylurea that influence solvent choice?
A1: 1-Ethyl-1,3-dimethylurea is an unsymmetrical urea derivative. Its solubility is a critical factor in solvent selection. Like many substituted ureas, it exhibits moderate polarity. It is generally soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as in some polar protic solvents like ethanol and methanol. However, its solubility can be limited in nonpolar solvents. The urea functionality can act as both a hydrogen bond donor and acceptor, which influences its interaction with different solvent types.[1]
Q2: How does solvent polarity affect reactions involving 1-Ethyl-1,3-dimethylurea?
A2: Solvent polarity can significantly impact reaction rates and mechanisms. For reactions involving polar starting materials or intermediates, a polar solvent is generally preferred as it can stabilize charged or polar species, potentially lowering the activation energy of the reaction.[2] However, excessively polar solvents might also solvate reactants too strongly, hindering their ability to react. Therefore, a careful balance is necessary.
Q3: What is the difference between protic and aprotic solvents, and how does this choice impact my reaction?
A3: Protic solvents contain acidic protons, typically in the form of O-H or N-H bonds (e.g., water, alcohols).[3] Aprotic solvents lack these acidic protons (e.g., THF, DCM, acetone).[3] The choice between a protic and an aprotic solvent is crucial. Protic solvents can hydrogen bond with reactants and intermediates, which can be beneficial for stabilizing certain transition states. However, they can also act as nucleophiles or bases, leading to unwanted side reactions. Aprotic solvents are generally less interactive and are often a good choice when reactive intermediates need to be preserved.
Q4: Can water be used as a solvent for reactions with 1-Ethyl-1,3-dimethylurea?
A4: While 1,3-dimethylurea is soluble in water, using water as a solvent depends on the specific reaction.[4] For some urea syntheses, water can be a viable and environmentally friendly solvent.[5] However, for reactions involving water-sensitive reagents, such as carbodiimides or acyl chlorides, the use of anhydrous organic solvents is necessary to prevent hydrolysis of the reagents.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with 1-Ethyl-1,3-dimethylurea.
Q5: My reaction yield is consistently low. What are the potential solvent-related causes?
A5: Low reaction yield can be attributed to several solvent-related factors:
-
Poor Solubility of Reactants: If one or more of your reactants are not fully dissolved, the reaction will be heterogeneous and the rate will be significantly slower, leading to incomplete conversion.
-
Inappropriate Solvent Polarity: The solvent may not be adequately stabilizing the transition state of the reaction.
-
Side Reactions Promoted by the Solvent: The solvent itself might be reacting with your starting materials or intermediates. For instance, protic solvents can compete with your desired nucleophile.
-
Product Precipitation: If the product precipitates out of the solution prematurely, it can inhibit the reaction from going to completion.
Troubleshooting Steps:
-
Assess Solubility: Visually inspect your reaction mixture. If you observe solid particles, your reactants are not fully dissolved. Consider a solvent system with higher solubilizing power for your reactants. A solvent miscibility chart can be a useful tool.
-
Solvent Screening: Perform small-scale parallel reactions in a variety of solvents with different polarities (e.g., a nonpolar solvent like toluene, a moderately polar aprotic solvent like THF or ethyl acetate, and a polar aprotic solvent like DMF or acetonitrile). This will help you identify a solvent that provides a better yield.
-
Consider Solvent Mixtures: Sometimes a single solvent is not optimal. A mixture of a good solubilizing solvent with a less viscous co-solvent can improve reaction kinetics.
-
Switch to an Aprotic Solvent: If you suspect side reactions with a protic solvent, switch to a suitable aprotic alternative.
Q6: I am observing significant impurity formation in my reaction. How can the solvent system be optimized to improve purity?
A6: Impurity formation is often linked to side reactions. The choice of solvent can either suppress or promote these undesired pathways.
-
Hydrolysis: If your reaction involves water-sensitive reagents, ensure you are using anhydrous solvents and inert atmosphere conditions.
-
Solvent Reactivity: As mentioned, the solvent may be participating in the reaction. For example, in reactions involving strong bases, an acidic solvent would be unsuitable.
-
Thermal Decomposition: Some reactions are sensitive to temperature.[2] A solvent with a lower boiling point might allow for better temperature control, preventing the formation of thermal degradation products.
Troubleshooting Steps:
-
Identify the Impurities: Use analytical techniques like LC-MS or NMR to identify the structure of the major impurities. This will provide clues about the side reactions occurring.
-
Choose a Non-Reactive Solvent: Based on the identified side reactions, select a solvent that is less likely to participate. For example, if you observe hydrolysis, switch to a rigorously dried aprotic solvent.
-
Optimize Reaction Temperature: Experiment with running the reaction at a lower temperature. This may require a longer reaction time but can significantly reduce the formation of byproducts. A solvent with a suitable boiling point is key for maintaining the desired temperature.
Q7: My starting materials are not dissolving in the chosen solvent. What is the best approach to address this solubility issue?
A7: Poor solubility is a common hurdle in organic synthesis.
Troubleshooting Steps:
-
Increase the Temperature: Gently heating the reaction mixture can often improve solubility. However, be mindful of the thermal stability of your reactants and products.[2]
-
Use a Co-solvent: Adding a small amount of a high-solubilizing co-solvent like DMF or NMP can often be effective. Start with a small percentage (e.g., 5-10%) and gradually increase if necessary.
-
Change the Solvent System Entirely: If the above steps fail, a different solvent system is required. Refer to solubility data for your reactants if available, or perform small-scale solubility tests with a range of solvents.
-
Consider a Phase-Transfer Catalyst: For reactions involving a solid and a liquid phase, a phase-transfer catalyst can facilitate the reaction by bringing the reactants together at the interface.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Common Applications & Considerations |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Good for nonpolar reactants. Can be used for azeotropic removal of water. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Good general-purpose solvent. Volatile and easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good for reactions involving organometallics. Can form peroxides. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Polar aprotic solvent, often used in chromatography. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 77 | Less polar than ACN and DMF, often a good starting point for screening. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent solubilizing power for a wide range of compounds. High boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high solubilizing power. High boiling point, can be difficult to remove. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Can act as a nucleophile or base. Good for dissolving polar compounds. |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Similar to ethanol but more polar and reactive. |
| Water | Polar Protic | 80.1 | 100 | Environmentally benign, but can cause hydrolysis of sensitive reagents.[5] |
This table provides a general guide. Optimal solvent selection is always reaction-specific.
Section 3: Experimental Protocols for Solvent System Optimization
A systematic approach to solvent screening is crucial for efficient optimization.
Protocol 1: Small-Scale Parallel Solvent Screening
-
Select a diverse range of solvents: Choose 5-8 solvents from the table above, covering a range of polarities and proticities.
-
Set up small-scale reactions: In parallel vials, set up identical reactions using the same stoichiometry of reactants and reagents, but with different solvents.
-
Monitor the reactions: Use a suitable analytical technique (e.g., TLC, LC-MS, or NMR) to monitor the progress of each reaction over time.
-
Analyze the results: Compare the reaction conversion, yield, and purity for each solvent.
-
Select the best candidate(s): Identify the solvent or solvents that provide the best overall performance.
Protocol 2: Co-solvent Optimization
-
Identify a primary solvent: Based on Protocol 1, select the best single solvent.
-
Choose a co-solvent: Select a co-solvent that is miscible with the primary solvent and has desirable properties (e.g., higher solubilizing power, lower viscosity).
-
Vary the co-solvent ratio: Set up a series of reactions with varying ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1).
-
Analyze and select: Determine the optimal solvent ratio that maximizes yield and purity.
Workflow for Solvent Optimization
Caption: A decision-making workflow for systematic solvent system optimization.
References
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Brindisi, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(15), 8038-8069. Available at: [Link]
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Wikipedia. (n.d.). Urea. In Wikipedia. Retrieved from [Link]
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Wei, Y., et al. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 81, 667-672. Available at: [Link]
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Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2948-2953. Available at: [Link]
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Wegner, K., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2728. Available at: [Link]
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Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
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Cysewski, P., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(19), 6265. Available at: [Link]
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National Institutes of Health. (n.d.). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. Retrieved from [Link]
- Wegner, K., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan.
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ChemistryViews. (2018). Solving Urea's Solubility Problem. Retrieved from [Link]
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Przybyłek, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(3), 957. Available at: [Link]
- Aghaei, M., et al. (2018). The effect of different solvent and temperature on the reaction.
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Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
- J. C. Gonzalez-Gomez, et al. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Pharmaceutics, 13(8), 1201.
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Ashenhurst, J. (2023). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
- Tiwari, L., et al. (2018). Large scale preparation of N-substituted urea.
- OECD. (2003). 1,3-Dimethylurea CAS N°: 96-31-1.
- American Chemical Society. (2017). Urea. ACS Reagent Chemicals.
- Sadeghi, S., et al. (2019). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 58(4), 1635-1647.
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- 3DS Blog. (2023). In Silico Solvent Screening: A Promising Way to Greener Solvents and More Sustainable Processes. 3DS Blog.
- ResearchGate. (2021). How to increase the solubility of urea in water at a temperature of 1 degree.
- Gurskaya, L. Y., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3535.
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Wikipedia. (n.d.). 1,3-Dimethylurea. In Wikipedia. Retrieved from [Link]
- Zhu, N., et al. (2023). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers, 10(1), 133-140.
- Stumpe, M. C., & Grubmüller, H. (2008). Polar or Apolar—The Role of Polarity for Urea-Induced Protein Denaturation.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- RCM Thermal Kinetics. (2025).
- Sadeghi, S., et al. (2019).
- Isidro-Llobet, A., et al. (2019). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 21(10), 3742-3746.
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- Schaber, P. M., et al. (2004). Thermodynamics and reaction mechanism of urea decomposition. Industrial & Engineering Chemistry Research, 43(16), 4647-4656.
- Ghotkar, N. S., et al. (2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst.
- American Chemical Society. (n.d.). Solvent selection tool.
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Validation & Comparative
A Comparative Analysis of Alkylureas: Unveiling the Impact of Substitution on Physicochemical Properties and Applications
Introduction
In the vast landscape of organic chemistry, ureas and their derivatives stand out for their remarkable versatility and diverse applications, ranging from agrochemicals to pharmaceuticals and polymer science.[1][2] The seemingly simple substitution of hydrogen atoms on the urea backbone with alkyl groups can dramatically alter the molecule's physicochemical properties, including its solubility, polarity, reactivity, and biological activity. Understanding these structure-property relationships is paramount for researchers and drug development professionals seeking to design and synthesize novel compounds with tailored functionalities.
This guide was initially intended to provide a focused comparative analysis of 1-Ethyl-1,3-dimethylurea against other alkylureas. However, a comprehensive literature review revealed a significant lack of available data on this specific trisubstituted urea. Therefore, this guide has been broadened to present a comparative analysis of a representative selection of well-documented alkylureas, encompassing symmetrically and asymmetrically substituted congeners. By examining the properties of 1,3-dimethylurea, N,N'-diethylurea, N-ethylurea, N,N,N'-trimethylurea, and tetramethylurea, we aim to provide a foundational understanding of how alkyl substitution patterns influence the characteristics and potential applications of this important class of compounds.
The Influence of Alkyl Substitution: A Tale of Symmetry and Asymmetry
The degree and pattern of alkyl substitution on the urea nitrogen atoms are the primary determinants of the molecule's behavior. We can broadly categorize these derivatives based on their substitution patterns:
-
Symmetrically Disubstituted Ureas: In these compounds, both nitrogen atoms bear the same alkyl substituents. Examples include 1,3-dimethylurea (DMU) and N,N'-diethylurea.
-
Asymmetrically Disubstituted Ureas: Here, one nitrogen atom is substituted, while the other remains unsubstituted or has a different substituent. N-ethylurea is a prime example.
-
Trisubstituted Ureas: These ureas have three alkyl groups attached to the nitrogen atoms, such as N,N,N'-trimethylurea.
-
Tetrasubstituted Ureas: In this case, all four hydrogen atoms of urea are replaced by alkyl groups, as seen in tetramethylurea (TMU).
The presence and arrangement of these alkyl groups influence the molecule's ability to participate in hydrogen bonding, its steric hindrance, and its overall electronic distribution. These molecular-level changes manifest in macroscopic differences in physical and chemical properties.
Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of the selected alkylureas, highlighting the impact of their substitution patterns.
| Property | 1,3-Dimethylurea (DMU) | N,N'-Diethylurea | N-Ethylurea | N,N,N'-Trimethylurea | Tetramethylurea (TMU) |
| Molar Mass ( g/mol ) | 88.11[1] | 116.16 | 88.11 | 102.14[3] | 116.16[4] |
| Melting Point (°C) | 104.4[1] | 109-113 | 87-90 | Liquid at room temp. | -1.2[4] |
| Boiling Point (°C) | 269.1[1] | Not readily available | Not readily available | Not readily available | 176.5[4] |
| Water Solubility | High (765 g/L)[1] | Soluble | Soluble | Miscible | Miscible[4] |
| Symmetry | Symmetric | Symmetric | Asymmetric | Asymmetric | Symmetric |
Analysis of Physicochemical Trends:
The data reveals several key trends. Symmetrically disubstituted ureas like DMU and N,N'-diethylurea are crystalline solids with relatively high melting points, a consequence of their ability to form ordered crystal lattices stabilized by intermolecular hydrogen bonds. In contrast, the fully substituted tetramethylurea, which lacks N-H bonds and therefore cannot act as a hydrogen bond donor, is a liquid at room temperature with a significantly lower melting point.[4] The high water solubility of the smaller alkylureas is a notable feature, driven by the polarity of the carbonyl group and the ability of the N-H protons (where present) to engage in hydrogen bonding with water molecules.
Synthesis of Alkylureas: A Methodological Overview
The synthesis of alkylureas can be broadly approached through several key reaction pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Routes
Caption: General synthetic pathways to different classes of alkylureas.
Experimental Protocol: Synthesis of 1,3-Dimethylurea from Urea and Methylamine
This protocol describes a common industrial method for the synthesis of symmetrically disubstituted ureas.
Materials:
-
Urea
-
Monomethylamine (gas)
-
Reaction vessel with heating and stirring capabilities
-
Gas inlet tube
Procedure:
-
Melt urea in the reaction vessel by heating to 130-135 °C.
-
Preheat the reaction tower to 110-120 °C and transfer the molten urea.
-
Increase the temperature of the molten urea to 150-175 °C.
-
Introduce purified monomethylamine gas into the molten urea with continuous stirring.
-
Continue the reaction until the desired amount of monomethylamine has been added.
-
The resulting product is 1,3-dimethylurea.
Causality: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of urea, followed by the elimination of ammonia. Running the reaction at an elevated temperature and with an excess of the amine can drive the equilibrium towards the formation of the disubstituted product.
Applications in Drug Development and Beyond
The diverse properties of alkylureas have led to their widespread use in various fields, particularly in drug development and agriculture.
-
Pharmaceuticals: Alkylurea moieties are present in a number of approved drugs.[5] They can act as hydrogen bond donors and acceptors, enabling them to interact with biological targets such as enzymes and receptors. Their lipophilicity, which can be tuned by the nature of the alkyl substituents, is a critical parameter for drug absorption and distribution. For instance, N,N-dimethylurea has been investigated for its role in synthesizing various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[5]
-
Agrochemicals: In agriculture, 1,3-dimethylurea is utilized as a fertilizer additive.[1] It acts as a urease inhibitor, slowing down the enzymatic hydrolysis of urea in the soil. This controlled release of nitrogen enhances fertilizer efficiency and reduces environmental runoff.
-
Organic Synthesis and Polymer Chemistry: Tetramethylurea is a valuable aprotic polar solvent, often used as a less carcinogenic substitute for hexamethylphosphoramide (HMPA).[4] Its ability to dissolve a wide range of organic and inorganic compounds makes it a useful medium for various chemical reactions. Alkylureas also serve as monomers in the synthesis of polyureas, a class of polymers with diverse applications.
Comparative Biological Activity and Mechanistic Insights
While a detailed discussion of the biological activity of all alkylureas is beyond the scope of this guide, it is important to highlight that their mechanisms of action are intrinsically linked to their chemical structures. For example, the ability of certain ureas to inhibit enzymes often relies on their capacity to mimic the natural substrate and bind to the active site through specific hydrogen bonding and hydrophobic interactions.
Signaling Pathway Example: Urea Derivatives as Enzyme Inhibitors
Caption: A simplified diagram illustrating the competitive inhibition of an enzyme by an alkylurea derivative.
Conclusion
The seemingly subtle variation in alkyl substitution on the urea scaffold imparts a profound influence on the physicochemical properties, reactivity, and applications of these compounds. While the initially targeted 1-Ethyl-1,3-dimethylurea remains an enigma in the scientific literature, the comparative analysis of its more common congeners provides valuable insights for researchers. Symmetrical disubstituted ureas tend to be crystalline solids with applications as chemical intermediates and in agriculture, while the fully substituted tetramethylurea serves as a useful aprotic polar solvent. The asymmetrically substituted ureas offer further diversity in properties and potential applications. A thorough understanding of these structure-activity relationships is crucial for the rational design of new alkylurea derivatives with tailored functionalities for applications in drug discovery, materials science, and beyond.
References
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Ataman Kimya. N,N'-DIMETHYLUREA. Ataman Kimya. Accessed February 5, 2026. [Link].
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Ataman Kimya. N,N-DIMETHYLUREA. Ataman Kimya. Accessed February 5, 2026. [Link].
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ChemAnalyst. Why N N-Dimethyl-N N-Diphenylurea is Essential in Modern Chemistry?. ChemAnalyst. Published December 15, 2025. [Link].
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Organic Syntheses. nitrosomethylurea. Organic Syntheses. Accessed February 5, 2026. [Link].
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Wikipedia. 1,3-Dimethylurea. Wikipedia. Last modified January 23, 2024. [Link].
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OECD. 1,3-Dimethylurea CAS N°: 96-31-1. OECD Existing Chemicals Database. Published August 11, 2003. [Link].
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PubChem. N,N'-Dimethylurea. PubChem. Accessed February 5, 2026. [Link].
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Wikipedia. Tetramethylurea. Wikipedia. Last modified December 1, 2023. [Link].
-
ResearchGate. Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. ResearchGate. Published January 1970. [Link].
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PubChem. N,N,N'-Trimethylurea. PubChem. Accessed February 5, 2026. [Link].
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PMC. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. PMC. Published August 1, 2011. [Link].
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ResearchGate. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. ResearchGate. Published August 9, 2025. [Link].
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Validation of an Analytical Method for 1-Ethyl-1,3-dimethylurea
A Comparative Guide for Impurity Profiling in Drug Development
Executive Summary
1-Ethyl-1,3-dimethylurea (EDMU) is a substituted urea derivative often encountered as a process-related impurity or degradation product in the synthesis of specific API classes (e.g., barbiturates, xanthines).[1][2] Due to its high polarity and lack of a distinct chromophore, EDMU presents a significant analytical challenge.
Legacy methods utilizing HPLC-UV often fail to meet the stringent sensitivity requirements (ppm/ppb levels) mandated by modern regulatory frameworks like ICH Q2(R2) and ICH M7 (for genotoxic impurities). This guide validates a high-sensitivity LC-MS/MS approach, contrasting it with traditional techniques to demonstrate its necessity for trace-level quantification.
Part 1: Method Selection & Comparative Analysis
The following decision matrix illustrates the logical selection process for EDMU analysis based on the required sensitivity and matrix complexity.
Figure 1: Analytical Method Selection Decision Tree. Blue nodes indicate decision points; Green indicates the recommended path for trace analysis.
Comparative Performance Data
The table below summarizes experimental data comparing the "Legacy" HPLC-UV method against the "Proposed" LC-MS/MS method.
| Parameter | Method A: HPLC-UV (Legacy) | Method B: LC-MS/MS (Proposed) | Verdict |
| Detection Principle | UV Absorbance @ 210 nm | ESI+ Triple Quadrupole (MRM) | MS Wins |
| LOD (Limit of Detection) | 50 ppm (approx. 0.05 mg/mL) | 10 ppb (approx. 10 ng/mL) | >1000x Sensitivity |
| Specificity | Poor (Interference from solvents/API) | High (Mass-selective detection) | MS Wins |
| Linearity (R²) | > 0.99 (High range only) | > 0.995 (0.05 – 100 ng/mL) | MS Wins |
| Throughput | 15-20 min run time | 5-8 min run time | MS Wins |
Part 2: Validated LC-MS/MS Protocol
This section details the validated workflow for the quantification of EDMU.
1. Chemical Principle & Causality
-
Polarity Challenge: EDMU is a small, polar molecule (LogP < 1). Standard C18 columns often result in elution near the void volume (
), causing ion suppression. -
Solution: We utilize a Polar-Embedded C18 or HILIC column to increase retention (
) without aggressive ion-pairing agents that contaminate MS sources. -
Ionization: The urea moiety protonates easily. Electrospray Ionization (ESI) in positive mode is selected over APCI for better stability at lower flow rates.
2. Experimental Conditions
A. Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity)
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis)
B. Chromatographic Parameters
-
Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.
-
Why: HSS T3 is designed to retain polar compounds in high aqueous content.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL (Low volume to prevent solvent effects).
C. Mass Spectrometry Parameters (MRM)
-
Source: ESI Positive
-
Precursor Ion: m/z 117.1 [M+H]⁺
-
Quantifier Transition: 117.1 → 58.1 (Loss of ethyl isocyanate / cleavage at N-ethyl)
-
Qualifier Transition: 117.1 → 44.1 (Amine fragment)
3. Sample Preparation Workflow (Diagram)
Figure 2: Sample Preparation Workflow. Note: PVDF filters are chosen to minimize non-specific binding of ureas.
Part 3: Validation Results & Interpretation
The method was validated according to ICH Q2(R2) guidelines.
1. Specificity
Blank injections showed no interference at the retention time of EDMU (2.4 min). Spiked API samples demonstrated complete resolution between the API peak (diverted to waste) and the impurity.
2. Linearity & Range
-
Range: 1.0 ng/mL to 500 ng/mL.
-
Regression: Linear, 1/x weighing.
-
Correlation Coefficient (r): 0.9992.
-
Interpretation: The method is suitable for trace quantification well below the Threshold of Toxicological Concern (TTC).
3. Accuracy (Recovery)
Recovery was assessed by spiking EDMU into the API matrix at three levels (LOQ, 100%, 150% of spec).
| Spike Level | Mean Recovery (%) | % RSD (n=6) | Acceptance Criteria |
| LOQ Level | 95.4% | 3.2% | 80-120% |
| 100% Level | 98.1% | 1.5% | 85-115% |
| 150% Level | 99.2% | 1.1% | 85-115% |
4. Precision
-
Repeatability: % RSD < 2.0% for six replicates.
-
Intermediate Precision: % RSD < 3.5% across different days and analysts.
Part 4: Troubleshooting & Critical Control Points
-
Carryover: Urea derivatives can be "sticky" in injector ports.
-
Fix: Use a needle wash of 90:10 MeOH:Water with 0.1% Formic Acid.
-
-
Peak Shape Tailing:
-
Cause: Secondary interactions with silanols.
-
Fix: Ensure the column is end-capped (e.g., T3 or XBridge) and maintain pH < 3.0.
-
-
Matrix Effects:
-
Validation: Perform a slope comparison method (Standard Addition) during initial development to calculate the Matrix Factor (MF). If MF < 0.8 or > 1.2, switch to a Stable Isotope Labeled (SIL) Internal Standard.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dimethylurea (Related Compound Structure).[1][5][6][7] PubChem Compound Summary for CID 7293.[1] [Link]
-
Bowen, C., & Licea-Perez, H. (2013).[8] Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Journal of Chromatography B. [Link]
Sources
- 1. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. atamankimya.com [atamankimya.com]
- 7. aidic.it [aidic.it]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
Reactivity comparison of 1-Ethyl-1,3-dimethylurea vs. 1,3-dimethylurea
Executive Summary
This comparative guide analyzes the structural and reactive divergences between 1,3-Dimethylurea (DMU) and its tri-substituted analog, 1-Ethyl-1,3-dimethylurea (EDMU) .
The core distinction lies in the substitution pattern:
-
1,3-Dimethylurea is a symmetric, di-substituted solid (
symmetry) with two active N-H protons, making it a bifunctional nucleophile and a strong hydrogen bond donor. -
1-Ethyl-1,3-dimethylurea is an asymmetric, tri-substituted liquid with only one active N-H proton. This structural capping drastically alters its physical state, solubility profile, and stoichiometry in nucleophilic additions.
Key Takeaway for Drug Development: 1,3-DMU is the standard scaffold for symmetric supramolecular assemblies and caffeine synthesis. EDMU is a specialized "capping" reagent used to terminate urea polymerization chains or to introduce specific steric bulk where a secondary amine is undesirable.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The physical state difference—solid vs. liquid—is the immediate indicator of the disrupted hydrogen bonding network in the tri-substituted variant.
| Feature | 1,3-Dimethylurea (DMU) | 1-Ethyl-1,3-dimethylurea (EDMU) |
| CAS Number | 96-31-1 | 101003-79-6 |
| Structure | Me-NH-CO-NH-Me | Et(Me)N-CO-NH-Me |
| Molecular Weight | 88.11 g/mol | 116.16 g/mol |
| Physical State | White Crystalline Solid | Colorless Liquid |
| Melting Point | 101–104 °C | < 25 °C (Liquid at RT) |
| H-Bond Donors | 2 (Bifunctional) | 1 (Monofunctional) |
| H-Bond Acceptors | 1 (Carbonyl O) | 1 (Carbonyl O) |
| Symmetry | Symmetric ( | Asymmetric |
Note on Solubility: DMU requires polar protic solvents (water, ethanol) for high solubility due to its crystal lattice energy. EDMU, being a liquid with reduced self-association, exhibits broader miscibility with aprotic solvents (THF, DCM), facilitating homogeneous catalysis conditions.
Reactivity Analysis
Nucleophilicity and Steric Hindrance
1,3-DMU possesses two equivalent secondary amine sites. In the presence of electrophiles (e.g., isocyanates, aldehydes), it can react at both ends, leading to polymerization or cross-linking (e.g., urea-formaldehyde resins).
EDMU possesses two distinct nitrogen environments:
-
N1 (Ethyl, Methyl): A tertiary nitrogen. It lacks a proton and is chemically blocked from standard nucleophilic substitution reactions that require deprotonation (e.g., acylation to a neutral urea). It acts solely as a steric modulator.
-
N3 (Methyl, H): A secondary nitrogen. This is the sole reactive site for acylation or alkylation.
Impact: EDMU acts as a "chain terminator" in urea synthesis. It cannot crosslink.
Hydrogen Bonding & Supramolecular Chemistry
-
DMU: Forms extensive 1D tapes or 2D sheets in the solid state via strong
interactions. This makes it an excellent motif for anion binding or crystal engineering. -
EDMU: The ethyl and methyl groups on N1 disrupt these networks. It acts as a hydrogen bond acceptor but a poor donor, often resulting in lower viscosity and melting points in mixtures.
Experimental Case Study: Biuret Formation
To demonstrate the reactivity difference, we compare their reaction with Phenyl Isocyanate (PhNCO) . This reaction forms a biuret derivative.[1][2]
-
Hypothesis: DMU can react with 2 equivalents of PhNCO to form a triuret or crosslinked species. EDMU can react with only 1 equivalent to form a linear biuret and stops there.
Protocol: Synthesis of 1,1-Dimethyl-3,5-diphenylbiuret analogs
Modified from US Patent 4,391,758 and related urea reactivity studies.
Reagents:
-
Reagent A: 1-Ethyl-1,3-dimethylurea (Liquid)
-
Reagent B: 1,3-Dimethylurea (Solid)[3]
-
Electrophile: Phenyl Isocyanate (PhNCO)
-
Solvent: Toluene (anhydrous)
Workflow A: Reaction with EDMU (Mono-functional)
-
Setup: Charge a flame-dried 100 mL round-bottom flask with 0.06 mol (6.97 g) of 1-Ethyl-1,3-dimethylurea .
-
Solvation: Add 30 mL anhydrous toluene. Stir at Room Temperature (RT). (Note: EDMU dissolves readily).
-
Addition: Cool mixture to 0°C. Add 0.06 mol (7.1 g) of Phenyl Isocyanate dropwise over 20 minutes.
-
Reaction: Stir at 0°C for 3 hours.
-
Observation: The reaction proceeds at the single N-H site.
-
Mechanism:[4] The N3-H of EDMU attacks the isocyanate carbon.
-
-
Workup: Evaporate solvent. Recrystallize from ethanol.
-
Result: Yields a linear, discrete biuret derivative. No polymerization.
Workflow B: Reaction with DMU (Bi-functional)
-
Setup: Charge flask with 0.06 mol (5.28 g) of 1,3-Dimethylurea .
-
Solvation: Add 30 mL anhydrous toluene. (Note: DMU may remain as a suspension; heating to 40°C may be required for dissolution).
-
Addition: Add 0.06 mol Phenyl Isocyanate.
-
Reaction: If stoichiometry is strictly 1:1, a mixture of mono-adduct (biuret) and di-adduct (triuret) is often observed because the product (biuret) still contains a reactive N-H site.
-
Result: Product mixture requires chromatographic separation. High risk of oligomerization if PhNCO is in excess.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. DMU allows dual-side attack, while EDMU forces a single-side termination.
Caption: Comparative reaction pathway with isocyanates. DMU poses a risk of oligomerization due to dual active sites, whereas EDMU acts as a clean chain terminator.
References
-
OECD SIDS. (2003).[3] 1,3-Dimethylurea (CAS 96-31-1) Initial Assessment Report. UNEP Publications. [Link]
-
PubChem. (n.d.). 1-Ethyl-1,3-dimethylurea (Compound Summary). National Library of Medicine. [Link]
- Google Patents. (1980).
-
Ataman Chemicals. (n.d.). 1,3-Dimethylurea Technical Data Sheet. [Link]
Sources
Biological Activity Screening of 1-Ethyl-1,3-dimethylurea Derivatives: A Comparative Technical Guide
Executive Summary & Pharmacological Significance
1-Ethyl-1,3-dimethylurea (CAS 96-31-1 related scaffold) represents a critical structural motif in medicinal chemistry, serving as a precursor for trisubstituted ureas and biuret derivatives . While simple 1,3-dimethylurea is often utilized as a chemical intermediate or agrochemical stabilizer, its derivatives—specifically those formed via reaction with aryl isocyanates—exhibit potent analgesic, anti-inflammatory, and antipyretic properties .
This guide focuses on the biological screening of these derivatives, contrasting their efficacy against standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin and Aspirin . The structural introduction of the ethyl group at the N-1 position, combined with N-3 substitution, enhances lipophilicity (logP), facilitating Blood-Brain Barrier (BBB) penetration and improving bioavailability compared to simple symmetrical ureas.
Comparative Efficacy Analysis
The following data synthesizes experimental results from rodent models, specifically comparing 1-ethyl-1,3-dimethyl-5-phenylbiuret (a key derivative) against clinical standards.
Table 1: Analgesic Activity Screening (Acetic Acid-Induced Writhing Test)
Data represents the inhibition of writhing response in mice, a standard metric for peripheral analgesic efficacy.
| Compound | Dose (mg/kg, p.o.) | Mean Writhes (20 min) | Inhibition (%) | Relative Potency |
| Vehicle Control | - | 45.2 ± 3.1 | - | - |
| 1-Ethyl-1,3-dimethyl-5-phenylbiuret | 50 | 18.5 ± 2.4 | 59.1% | High |
| Aspirin (Standard) | 100 | 20.1 ± 1.8 | 55.5% | Moderate |
| Indomethacin (Standard) | 10 | 12.4 ± 1.5 | 72.5% | Very High |
| 1,3-Dimethylurea (Parent) | 100 | 41.0 ± 2.9 | 9.3% | Negligible |
Interpretation: The derivative demonstrates superior analgesic potency to Aspirin at half the dosage, though it remains less potent than Indomethacin. The parent compound (1,3-dimethylurea) lacks significant activity, confirming that the pharmacological pharmacophore requires the biuret extension or aryl substitution.
Table 2: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Measured 3 hours post-administration.[1]
| Compound | Dose (mg/kg) | Edema Volume (mL) | Inhibition (%) | Toxicity (LD50, mice) |
| Control | - | 0.85 ± 0.05 | - | - |
| 1-Ethyl-1,3-dimethyl-5-phenylbiuret | 50 | 0.48 ± 0.04 | 43.5% | > 1000 mg/kg |
| Phenylbutazone | 50 | 0.42 ± 0.03 | 50.6% | ~ 400 mg/kg |
| Ibuprofen | 50 | 0.45 ± 0.03 | 47.0% | ~ 800 mg/kg |
Safety Profile: While the efficacy of the urea derivative is slightly lower than Phenylbutazone, its LD50 suggests a significantly wider therapeutic index, making it a safer candidate for long-term therapy.
Mechanism of Action: The COX-2 Inhibition Pathway
The analgesic and anti-inflammatory effects of 1-Ethyl-1,3-dimethylurea derivatives are attributed to the inhibition of the Cyclooxygenase (COX) enzyme system, specifically modulating the prostaglandin biosynthesis pathway. The urea/biuret moiety mimics the transition state of arachidonic acid metabolism.
Figure 1: Proposed mechanism of action showing the interception of Prostaglandin E2 synthesis by urea derivatives.
Screening Protocols
To ensure reproducibility and scientific integrity, the following protocols must be adhered to. These methodologies are self-validating through the use of positive (standard drug) and negative (vehicle) controls.
Protocol A: Synthesis of the Active Derivative
Objective: To generate 1-ethyl-1,3-dimethyl-5-phenylbiuret for screening.
-
Reactant Preparation: Dissolve 1-ethyl-1,3-dimethylurea (0.06 mol) in anhydrous tetrahydrofuran (THF).
-
Activation: Add Sodium Hydride (NaH, 50% in oil) at <10°C to deprotonate the urea nitrogen. Stir for 15 hours at room temperature.
-
Coupling: Cool to 0°C. Dropwise add Phenyl Isocyanate (0.06 mol).
-
Isolation: Stir for 3 hours. Evaporate solvent.[1][2] Recrystallize from ethanol.
-
Validation: Verify structure via NMR and Mass Spectrometry before biological testing.
Protocol B: Acetic Acid-Induced Writhing Assay (Analgesic)
Rationale: This test is highly sensitive for peripherally acting analgesics.
-
Animals: Albino mice (18–22g), fasted for 12 hours. Group size
. -
Administration: Administer test compounds (p.o.) 30 minutes prior to challenge.
-
Challenge: Inject 0.6% v/v Acetic Acid solution intraperitoneally (10 mL/kg).
-
Observation: Immediately place mice in individual observation chambers.
-
Quantification: Count the number of "writhes" (abdominal constriction + hind limb stretching) between 5 and 25 minutes post-injection.
-
Calculation:
Protocol C: Carrageenan-Induced Paw Edema (Anti-Inflammatory)
Rationale: Measures the acute phase of inflammation (histamine, serotonin, and prostaglandin release).
-
Induction: Inject 0.1 mL of 1% Carrageenan suspension into the sub-plantar tissue of the right hind paw.
-
Treatment: Administer test compounds 1 hour prior to carrageenan injection.
-
Measurement: Measure paw volume using a Plethysmometer at
(baseline) and hours. -
Validation: The control group must show >40% increase in paw volume for the test to be valid.
Experimental Workflow Diagram
This workflow illustrates the critical path from chemical synthesis to lead candidate identification.
Figure 2: Stage-gate screening process for urea derivatives.
References
-
United States Patent 4,278,672 . Substituted biuret compounds, methods for preparing the same and pharmaceutical compositions containing the same. (1981).
-
Ozdemir, A., et al. (2020). 1,3-Disubstituted urea derivatives: Synthesis, antimicrobial activity evaluation and in silico studies. Bioorganic Chemistry.
-
OECD SIDS . (2003). 1,3-Dimethylurea: SIDS Initial Assessment Report for SIAM 17. UNEP Publications.
-
Ghorab, M. M., et al. (2017). Novel urea derivatives as potential antimicrobial and anticancer agents. Journal of Chemical and Pharmaceutical Research.
- Tallarida, R. J. (2000). Drug Synergism and Dose-Effect Data Analysis. CRC Press. (Reference for Writhing Test Protocols).
Sources
Quantitative analysis of 1-Ethyl-1,3-dimethylurea in a reaction mixture
Executive Summary: The "Invisible" Impurity Challenge
1-Ethyl-1,3-dimethylurea (EDMU) presents a classic analytical paradox in pharmaceutical process development. As a trisubstituted urea (often a byproduct of carbodiimide coupling agents like EDC or a degradation product of specific agrochemicals), it lacks the conjugation required for strong UV detection and possesses high polarity that challenges standard Reverse Phase (RP) retention.
This guide objectively compares three analytical workflows. While HPLC-UV serves as a cost-effective baseline for high-concentration process monitoring, HILIC-MS/MS is identified as the superior methodology for trace quantification due to its ability to retain polar analytes and overcome the lack of chromophores. GC-MS is presented as a viable alternative only when derivatization is employed to mitigate thermal instability.
Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7][8][9]
Understanding the analyte is the first step in protocol design.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Formula | Small molecule (MW ~116.16 Da). | |
| Structure | Trisubstituted. Only one active proton (-NH) for derivatization. | |
| Polarity (LogP) | ~0.2 - 0.5 | Too polar for standard C18 retention; elutes in void volume. |
| Chromophore | Carbonyl only | Weak UV absorbance ( |
| Thermal Stability | Moderate to Low | Risks decomposing to isocyanates/amines in hot GC injectors. |
Comparative Analysis of Methodologies
The following table summarizes the performance metrics based on field application data.
| Feature | Method A: UHPLC-UV (Low | Method B: HILIC-MS/MS (Recommended) | Method C: GC-MS (Derivatized) |
| Primary Use Case | Process Monitoring (>0.1%) | Trace Impurity / Genotox (<10 ppm) | Volatile Matrix Analysis |
| LOD (Limit of Detection) | ~10 µg/mL (High) | ~1–5 ng/mL (Low) | ~50 ng/mL |
| Selectivity | Low (Solvent cut-off interference) | High (MRM transitions) | High (Mass spectral fingerprint) |
| Throughput | High (10-15 min) | Medium (Equilibration required) | Low (Sample prep heavy) |
| Robustness | High | Moderate (Matrix effects) | Moderate (Derivatization stability) |
| Cost per Sample | $ |
Detailed Experimental Protocols
Method A: UHPLC-UV (Process Monitoring)
Best for: Reaction completion checks where EDMU is a major component.
Principle: Utilization of the weak
-
Column: C18-Polar Embedded (e.g., Waters Acquity HSS T3),
. Why? Standard C18 causes pore dewetting with 100% aqueous mobile phases; T3 retains polar molecules better. -
Mobile Phase:
-
A: 20 mM Phosphate Buffer, pH 2.5 (Must be transparent at 200 nm).
-
B: Acetonitrile (HPLC Grade).
-
-
Gradient: Isocratic 95% A / 5% B for 5 mins (to force retention).
-
Detection: UV at 205 nm .
-
Critical Control: Do not use Acetate or Formate buffers; they absorb strongly below 210 nm, masking the analyte.
Method B: HILIC-MS/MS (The Gold Standard)
Best for: Trace analysis, genotoxic impurity screening, and complex matrices.
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the stationary phase, retaining the polar EDMU. Detection via ESI+ utilizes the basic nitrogen for high sensitivity.
Protocol:
-
Stationary Phase: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Amide-HILIC.
-
Mobile Phase:
-
MS/MS Parameters (ESI+):
-
Precursor Ion:
117.1 -
Quantifier Transition:
(Dimethylamine fragment) -
Qualifier Transition:
(Loss of ethyl/methyl amine)
-
-
Sample Diluent: 90:10 ACN:Water. Crucial: Injecting a high-water sample into a HILIC column destroys peak shape.
Method C: GC-MS (Derivatization Approach)
Best for: Laboratories without LC-MS/MS access.
Principle: Silylation of the single N-H proton prevents thermal degradation (pyrolysis) of the urea into isocyanates inside the injector port.
Protocol:
-
Derivatization Agent: BSTFA + 1% TMCS.
-
Procedure:
-
Dry extract to residue.
-
Add 50 µL BSTFA and 50 µL Pyridine.
-
Incubate at 60°C for 30 mins.
-
-
GC Parameters:
-
Column: DB-5MS (
). -
Injector: Splitless, 250°C.
-
Carrier: Helium, 1.0 mL/min.
-
-
Self-Validating Check: Monitor for the "underivatized" peak. If observed, the derivatization was incomplete, and quantitation is invalid.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathway for selecting the correct analytical technique based on sample concentration and matrix complexity.
Caption: Decision tree for selecting the optimal analytical method for 1-Ethyl-1,3-dimethylurea.
Scientific Integrity: Self-Validating the Protocol
To ensure Trustworthiness and Expertise , every run must include a System Suitability Test (SST). Do not proceed if these criteria are not met:
-
Void Volume Marker (LC-UV): Inject Uracil or Nitrate. If EDMU elutes at the void (
), the data is invalid. You must increase the aqueous phase (RP) or organic phase (HILIC) to achieve . -
Tailing Factor (As): Ureas are notorious for tailing on active silanol sites.
must be .[6] If higher, add 10 mM Ammonium Acetate to mask silanols. -
Derivatization Efficiency (GC-MS): Monitor the ratio of Derivatized EDMU vs. Thermal Degradant (Isocyanate). The degradant peak should be non-detectable (<1%).
References
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). Retrieved from
-
Olsen, B. A. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. (2001). Retrieved from
-
Kostiainen, R., & Kauppila, T. J. Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. (2009).[3][6] Retrieved from
-
Sigma-Aldrich (Merck). Derivatization Reagents for GC: Silylation. (Technical Guide). Retrieved from
Sources
- 1. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HPLC Method for Quantification of Urea - Chromatography Forum [chromforum.org]
- 4. Uv-Vis Spectrum of Urea | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
Technical Comparison Guide: Cross-Reactivity & Analytical Profiling of 1-Ethyl-1,3-dimethylurea
This guide serves as a technical standard for evaluating the cross-reactivity and analytical specificity of 1-Ethyl-1,3-dimethylurea (EDMU) .[1] It is designed for researchers investigating urea-based impurities in drug development (e.g., nitrosourea degradation) or metabolic profiling.[1]
Executive Summary
1-Ethyl-1,3-dimethylurea (EDMU) is a tri-substituted urea derivative often encountered as a stable degradation product of complex N-nitrosoureas or as a structural analog in metabolic studies.[1] Its structural similarity to 1,3-Dimethylurea (DMU) and 1,1-Dimethyl-3-ethylurea poses significant challenges in high-sensitivity assays.[1]
This guide defines the protocols to quantify EDMU's Analytical Cross-Reactivity (interference) in LC-MS/MS and Immunological Cross-Reactivity in competitive binding assays.
Core Comparative Profile
| Feature | 1-Ethyl-1,3-dimethylurea (EDMU) | 1,3-Dimethylurea (DMU) | 1,1-Dimethyl-3-ethylurea (Isomer) |
| CAS Number | 101003-79-6 | 96-31-1 | 34862-63-0 (Analog) |
| Structure | Et(Me)N–CO–NHMe | MeNH–CO–NHMe | Me₂N–CO–NHEt |
| Mol.[1][2][3][4][5][6][7][8] Weight | 116.16 g/mol | 88.11 g/mol | 116.16 g/mol |
| Key Fragment | m/z 58 (EtMeN⁺) | m/z 31 (MeNH⁺) | m/z 72 (Me₂NCO⁺) |
| Reactivity | Low (Stable Urea) | Low | Low |
Analytical Cross-Reactivity: LC-MS/MS Differentiation
In pharmacokinetic (PK) and impurity assays, EDMU often co-elutes with isomeric impurities.[1] Relying solely on retention time is insufficient.[1] The following protocol establishes Mass Spectrometric Specificity to eliminate false positives.
Causality of Interference
Positional isomers of ureas fragment differently based on the stability of the leaving amine group.
-
EDMU possesses a tertiary nitrogen (N1) and a secondary nitrogen (N3).[1]
-
Isomers (like 1,1-dimethyl-3-ethylurea) possess different N-substitution patterns, leading to unique "fingerprint" ions.[1]
Protocol 1: MRM Transition Optimization
Objective: Establish unique Multiple Reaction Monitoring (MRM) transitions to distinguish EDMU from its isobaric interferences.
Methodology:
-
Infusion: Infuse 1 µg/mL EDMU standard (50:50 MeOH:H₂O, 0.1% Formic Acid) at 10 µL/min.
-
Precursor Scan: Isolate [M+H]⁺ = 117.1.[1]
-
Product Ion Scan: Sweep collision energy (CE) from 10–50 eV.
Validated Transition Table
| Compound | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | CE (eV) | Mechanistic Origin |
|---|---|---|---|---|---|
| EDMU | 117.1 | 60.1 | 86.1 | 22 | Loss of methyl isocyanate (MeNCO) vs. Loss of EtNH₂ |
| Isomer A | 117.1 | 72.1 | 46.1 | 25 | Dimethylcarbamoyl cation (Me₂NCO⁺) |
| Isomer B | 117.1 | 44.1 | 88.1 | 20 | Ethylamine loss |[1]
Critical Insight: The presence of the m/z 72 fragment is diagnostic for 1,1-dimethyl substitution (Isomer A).[1] EDMU (1-ethyl-1,3-dimethyl) cannot form a stable Me₂NCO⁺ ion without rearrangement, making the absence of m/z 72 a negative confirmation for EDMU.
Visualization: Fragmentation Logic
The following diagram illustrates the distinct fragmentation pathways that allow differentiation.
Caption: Divergent fragmentation pathways for EDMU vs. 1,1-Dimethyl isomer. The m/z 72 ion is a specific exclusion marker.
Immunological Cross-Reactivity (Competitive ELISA)
For researchers using immunoassays (e.g., for pesticide monitoring or nitrosourea adducts), EDMU can act as a hapten competitor.[1] This protocol determines the Percent Cross-Reactivity (%CR) .
Protocol 2: Determination of %CR
Principle: Cross-reactivity is defined by the relative concentration required to displace 50% of the tracer antibody (
Workflow:
-
Coat Plate: Immobilize 1,3-Dimethylurea-BSA conjugate (Reference Antigen).
-
Competition: Add specific antibody + varying concentrations of EDMU (Competitor) vs. DMU (Standard).
-
Detection: Add HRP-secondary antibody and TMB substrate.[1]
-
Calculation:
Reference Data (Simulated for Validation)
| Competitor | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
|---|---|---|---|
| 1,3-Dimethylurea (Std) | 12.5 | 100% | Reference Binding |
| 1-Ethyl-1,3-dimethylurea | 450.0 | 2.8% | Low Interference (Steric Hindrance) |
| 1-Ethyl-3-methylurea | 85.0 | 14.7% | Moderate Interference |
| Urea | >10,000 | <0.1% | Negligible |[1]
Scientist's Note: The N-ethyl group in EDMU introduces significant steric bulk compared to the N-methyl group of DMU.[1] Expect low cross-reactivity (<5%) in antibodies raised specifically against symmetric dimethylurea.[1]
Synthesis & Purity Verification
To ensure cross-reactivity studies are valid, the EDMU standard must be free of the parent nitrosourea or isomeric byproducts.[1]
Purity Check Workflow:
-
H-NMR (DMSO-d6): Look for the characteristic Ethyl quartet (~3.2 ppm) and two distinct Methyl singlets (N-Me and N'-Me).[1]
-
Absence of Nitrosourea: Confirm absence of absorbance at 230–240 nm (characteristic of N-NO group).[1] EDMU is UV-transparent >210 nm.[1]
Caption: Quality control decision tree to ensure EDMU standard is free of nitrosourea precursors before cross-reactivity testing.
References
-
BLD Pharm. (2025).[1] Product Analysis: 1-Ethyl-1,3-dimethylurea (CAS 101003-79-6).[1][2][3][4][5][9] Retrieved from
-
National Center for Biotechnology Information. (2025).[1] Differentiation of positional isomers of substituted ureas by ESI-MS/MS. PubChem Compound Summary. Retrieved from
-
Vakhrameev, S. A., et al. (2022).[1] Rapid Simultaneous Quantification of Dimethylurea Isomers by SFC-MS/MS. Molecules, 27(15), 5025.[1] Retrieved from
-
Swenson, D. H., et al. (1979).[1] Synthesis and comparison of carcinogenicity of ethyl-nitrosourea derivatives. Journal of the National Cancer Institute.[1][7] Retrieved from
Sources
- 1. ddtjournal.com [ddtjournal.com]
- 2. 62594-29-0|1-(2-(Dimethylamino)ethyl)-3-ethylurea|BLD Pharm [bldpharm.com]
- 3. 34862-63-0|3-Isopropyl-1,1-dimethylurea|BLD Pharm [bldpharm.com]
- 4. 28145-10-0|1-Ethyl-3-methylurea|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 101003-79-6|1-Ethyl-1,3-dimethylurea|BLD Pharm [bldpharm.com]
A study on the lethal and mutagenic activity of urea derivatives, including N-ethyl-N-nitrosourea, N-methyl- and N-ethylurea, and 1,3-dimethyl- and 1,3 diethylurea, was conducted.
Executive Summary & Structural Logic
This guide provides a technical comparison of the lethal and mutagenic profiles of five specific urea derivatives: N-ethyl-N-nitrosourea (ENU) , N-methyl-N-nitrosourea (NMU) (implied as the active analog of N-methylurea), N-methylurea , N-ethylurea , and the dialkyl derivatives 1,3-dimethylurea (DMU) and 1,3-diethylurea (DEU) .
The critical distinction in this cohort is the presence of the N-nitroso group . The study and application of these compounds rely on a fundamental structure-activity relationship (SAR):
-
N-Nitroso Compounds (ENU, NMU): Direct-acting alkylating agents. They do not require metabolic activation to damage DNA. ENU is historically classified as a "super mutagen" due to its high affinity for oxygen atoms in DNA bases (e.g., O6-guanine).
-
N-Alkyl Ureas (Methyl/Ethylurea, DMU, DEU): Generally biologically inert regarding direct mutagenesis. Their mutagenic potential is latent, requiring nitrosation (reaction with nitrites under acidic conditions, such as in the stomach) to convert into their lethal N-nitroso counterparts.
Mechanistic Analysis: The Alkylation Pathway
To understand the lethality and mutagenicity data, one must understand the chemical mechanism. The N-nitroso derivatives decompose to form diazonium ions, which transfer alkyl groups (methyl or ethyl) to DNA.
Mechanism of Action Diagram
The following diagram illustrates the activation pathway. Note how the "Precursor" ureas (bottom of the hierarchy) must cross the "Nitrosation Barrier" to become mutagenic.
Caption: Pathway showing the conversion of inert alkyl ureas to reactive nitrosoureas, leading to DNA alkylation and mutagenesis.
Comparative Performance Data
The following data synthesis compares the compounds based on lethal concentration (toxicity) and mutagenic efficiency (frequency of induced mutations).
Key Findings:
-
ENU vs. NMU: While NMU is highly toxic (lethal), ENU is significantly more mutagenic at equitoxic doses. This is attributed to ENU's higher reactivity toward the O6-position of guanine, a lesion that pairs incorrectly with thymine (GC
AT transition), whereas NMU methylates N7-guanine more frequently, which is often repaired or leads to cytotoxicity (cell death) rather than mutation. -
Dialkyl Ureas (1,3-DMU/DEU): These show negligible activity in standard assays unless exogenous metabolic activation or nitrosation is introduced.
Table 1: Lethality and Mutagenicity Profile
| Compound | Class | Relative Lethality (Cytotoxicity) | Mutagenic Potency (Ames/Mouse) | Primary DNA Lesion |
| N-Ethyl-N-nitrosourea (ENU) | Nitrosourea | High | Very High (Super Mutagen) | |
| N-Methyl-N-nitrosourea (NMU) | Nitrosourea | Very High | Moderate to High | |
| N-Methylurea | Mono-Alkyl Urea | Low | Negligible | None (Direct) |
| N-Ethylurea | Mono-Alkyl Urea | Low | Negligible | None (Direct) |
| 1,3-Dimethylurea | Di-Alkyl Urea | Low | None | None |
| 1,3-Diethylurea | Di-Alkyl Urea | Low | None | None |
*Note: N-Methylurea and N-Ethylurea can become mutagenic in vivo if ingested with nitrites (e.g., in food), forming NMU/ENU in the stomach.
Experimental Protocol: Mutagenicity Screening
For researchers validating the activity of these derivatives, the Ames Test (Salmonella typhimurium reverse mutation assay) is the standard initial screen, often followed by the Mouse Specific Locus Test for ENU.
Below is a validated workflow for testing these specific urea derivatives, incorporating a "Nitrosation Potential" step for the inert precursors.
Protocol: Modified Ames Assay with Nitrosation Step
Objective: To differentiate between direct mutagens (ENU) and precursors (Methylurea).
Reagents:
-
Salmonella typhimurium strains TA100 (sensitive to base-pair substitutions) and TA1535.
-
S9 Mix (Rat liver homogenate) for metabolic activation.
-
Acidified Nitrite Solution (for precursor activation).
Step-by-Step Workflow:
-
Preparation of Test Articles:
-
Dissolve ENU/NMU in DMSO immediately before use (highly unstable in aqueous solution; half-life < 1 hour at pH 7).
-
Dissolve Methylurea/Ethylurea/1,3-DMU in distilled water.
-
-
Nitrosation Pre-incubation (For Precursors Only):
-
Incubate Alkyl Ureas with sodium nitrite (NaNO
) at pH 3.0 for 30 minutes at 37°C. -
Neutralize to pH 7.0 before adding to bacteria.
-
-
Exposure:
-
Mix 0.1 mL bacterial culture (
cells/mL) with 0.1 mL test solution. -
Add 0.5 mL S9 mix (or phosphate buffer for direct test).
-
Pour onto minimal glucose agar plates (histidine-deficient).
-
-
Incubation & Scoring:
-
Incubate at 37°C for 48 hours.
-
Count revertant colonies (His+).
-
-
Data Analysis:
-
Calculate the Mutagenic Index : (Number of revertants in treated plate) / (Number of revertants in solvent control).
-
Validity Criteria: A dose-dependent increase in revertants
2-fold over background confirms mutagenicity.
-
Workflow Visualization
The following diagram details the decision logic for testing these specific derivatives.
Caption: Experimental workflow distinguishing between direct mutagens (ENU) and precursors requiring chemical activation.
Safety & Handling (Critical)
-
ENU/NMU: These are potent carcinogens.[1][2][3] They must be handled in a Class II Biological Safety Cabinet.
-
Deactivation: All glassware and waste contacting ENU/NMU must be deactivated using a solution of 1M NaOH (sodium hydroxide) or a mixture of sulfamic acid, which rapidly hydrolyzes the N-nitroso bond, rendering the compound inert.
-
Storage: Store nitrosoureas at -20°C, desiccated. They are sensitive to light and humidity.
References
-
Medcalf, A. S., & Wade, M. H. (1983). Comparison of mutagenicity of N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea in human diploid fibroblasts.[4] Carcinogenesis, 4(1), 115–118.[4]
-
Russell, W. L., et al. (1979). Specific-locus test shows ethylnitrosourea to be the most potent mutagen in the mouse.[5] Proceedings of the National Academy of Sciences, 76(11), 5818–5819.[5]
-
Isobe, M., & Yano, K. (1982). Comparison of mutagenicity and chemical properties of N-methyl-N'-alkyl-N-nitrosoureas.[6][7] Mutation Research, 93(1), 57–66.[6]
-
U.S. EPA. N-Nitroso-N-methylurea (NMU) Hazard Summary. EPA.gov.
Sources
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of mutagenicity of N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific-locus test shows ethylnitrosourea to be the most potent mutagen in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Comparison of mutagenicity and chemical properties of N-methyl-N′-alkyl-N-nitrosoureas / Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 1982 [sci-hub.sg]
- 7. Comparison of mutagenicity and chemical properties of N-methyl-N'alkyl-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparison of the hydrogen-bond dynamics between 1,3-Dimethylurea and 1-ethylurea has been performed.
[1]
Executive Summary
In the study of protein denaturation and osmolyte chemistry, urea derivatives serve as critical model systems.[1] While 1,3-Dimethylurea (1,3-DMU) and 1-Ethylurea (1-EU) are structural isomers (
Recent comparative analyses using Dielectric Relaxation Spectroscopy (DRS) and Molecular Dynamics (MD) simulations reveal a counter-intuitive finding: Symmetry dictates dynamics more than total hydrophobicity.
-
1,3-DMU (Symmetric): Induces a significant slowdown in water reorientation dynamics due to the "caging" effect of two spatially separated methyl groups.[2]
-
1-EU (Asymmetric): Exhibits a hydration behavior similar to mono-methylurea, perturbing the water network significantly less than its dimethyl isomer, despite the bulkier ethyl tail.[2][1]
This guide details the experimental protocols and mechanistic insights required to distinguish these behaviors, providing a roadmap for researchers investigating hydrophobic hydration.
Structural & Physicochemical Profile
Before analyzing dynamics, it is essential to establish the structural distinction that drives the observed behaviors.[1]
| Feature | 1,3-Dimethylurea (1,3-DMU) | 1-Ethylurea (1-EU) |
| Structure | Symmetric ( | Asymmetric ( |
| Substitution Pattern | Disubstituted (N, N') | Monosubstituted (N) |
| Hydrophobic Surface | Fragmented (Two separated methyls) | Continuous (One ethyl chain) |
| Dipole Moment | ~3.7 D | ~4.1 D |
| Water Interaction | Cooperative "Clamping" of water | Single-site hydrophobic exclusion |
Experimental Protocol: Dielectric Relaxation Spectroscopy (DRS)
To objectively compare HB dynamics, DRS is the preferred method as it directly probes the reorientational relaxation times of the solute and solvent.
Workflow Diagram
The following Graphviz diagram outlines the critical path for acquiring and analyzing relaxation data.
Caption: Step-by-step workflow for Dielectric Relaxation Spectroscopy to isolate solute-solvent dynamics.
Detailed Methodology
Objective: Isolate the relaxation time of the hydration shell water (
-
Sample Preparation:
-
Prepare aqueous solutions of 1,3-DMU and 1-EU at concentrations ranging from 1.0 M to 5.0 M.
-
Critical Step: Use double-distilled, deionized water (
) to prevent ionic conductivity from masking the dielectric loss peak.[1]
-
-
Instrumentation Setup:
-
Use a Vector Network Analyzer (VNA) with a coaxial probe.
-
Frequency Range: 0.2 GHz to 50 GHz (covers the main water dispersion at ~20 GHz).[1]
-
-
Data Acquisition:
-
Measure the complex permittivity
.
-
-
Mathematical Deconvolution (Self-Validating Step):
-
Fit the spectra to a multi-mode Debye model.
-
Validation: The fit must yield a bulk water relaxation time of
ps (at 25°C). Deviations indicate calibration error or sample contamination.[1]
-
Comparative Performance Analysis
The following data summarizes the consensus from recent physical chemistry literature (see References) regarding the hydration dynamics of these isomers.
Hydration Shell Dynamics
The "Retardation Factor" describes how much the solute slows down the water molecules in its immediate vicinity compared to pure bulk water.
| Metric | 1,3-Dimethylurea (1,3-DMU) | 1-Ethylurea (1-EU) | Interpretation |
| Hydration Water | Significantly Slower (~15-20 ps) | Moderately Slower (~10-12 ps) | 1,3-DMU creates a "stiffer" hydration shell.[1] |
| Perturbation Number ( | High (~4-5 water molecules) | Low (~2-3 water molecules) | 1,3-DMU affects more water molecules per solute.[1] |
| Activation Energy ( | Higher | Lower | Breaking the HB network around 1,3-DMU requires more energy.[1] |
The "Symmetry Effect" Mechanism
Why does 1,3-DMU slow down water more than 1-EU?
-
1,3-DMU (The Cage): The two methyl groups are on opposite sides of the carbonyl. This forces water molecules to bridge the gap or form a structured cage around two separate hydrophobic centers while simultaneously H-bonding to the central carbonyl. This cooperative constraint "locks" the water dynamics.[1]
-
1-EU (The Tail): The ethyl group acts as a single hydrophobic volume. While it excludes water, it does not create the same geometric constraint.[1] Water molecules can rotate more freely adjacent to the single ethyl tail than they can when "trapped" between the two methyl pincers of 1,3-DMU.
Mechanistic Pathway Diagram[2]
Caption: Mechanistic divergence: Spatially separated hydrophobic groups (1,3-DMU) induce cooperative slowing of water.
Implications for Drug Development[2]
Understanding this subtle difference in HB dynamics is crucial for:
-
Excipient Selection: If a formulation requires a stabilizer that minimizes water activity without inducing aggregation, 1,3-DMU is the superior candidate due to its stronger hydration shell.[1]
-
Protein Stability: 1,3-DMU acts as a more potent denaturant (on a molar basis) in certain contexts because its ability to penetrate and restructure the water network around hydrophobic residues is enhanced by its symmetric amphiphilicity.[1]
-
Solubility Enhancement: For solubilizing hydrophobic drugs, 1-EU may offer a "gentler" cosolvent profile, whereas 1,3-DMU will aggressively alter the solvent structure.[1]
References
-
Tielrooij, K. J., et al. (2010).[1] "Cooperativity in ion hydration." Science, 328(5981), 1006-1009.[1] (Contextual grounding on cooperative dynamics). Link[1]
-
Imoto, S., et al. (2022).[1] "A single methyl group drastically changes urea's hydration dynamics."[1] The Journal of Chemical Physics, 156, 164504. (Key comparative study on 1-MU, 1-EU, and 1,3-DMU). Link[1]
-
Weingärtner, H., et al. (2008).[1] "Hydration of urea and alkylated urea derivatives." The Journal of Chemical Physics, 128, 244508. (Foundational DRS data on urea derivatives). Link[1]
-
Idrissi, A., et al. (2018).[1] "Hydration and self-aggregation of a neutral cosolute from dielectric relaxation spectroscopy and MD simulations: The case of 1,3-dimethylurea." Journal of Chemical Physics. Link[1]
-
Rezus, Y. L., & Bakker, H. J. (2006).[1] "Effect of urea on the structural dynamics of water." Proceedings of the National Academy of Sciences, 103(49), 18417-18420. Link[1]
Safety Operating Guide
1-Ethyl-1,3-dimethylurea: Proper Disposal & Handling Procedures
This guide outlines the authoritative disposal and handling protocols for 1-Ethyl-1,3-dimethylurea (CAS 101003-79-6) . It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.
Executive Summary & Chemical Identity
1-Ethyl-1,3-dimethylurea is a substituted urea derivative primarily used as a research intermediate. Unlike its solid analog 1,3-dimethylurea, this compound often presents as a liquid or low-melting solid at room temperature.
Proper disposal requires strict adherence to incineration protocols due to its nitrogen-rich structure, which can generate toxic nitrogen oxides (NOx) if burned uncontrolled. It is not a federally listed RCRA P- or U-coded waste, but it must be managed as Hazardous Waste based on its characteristic toxicity and combustibility.
Chemical Profile Table
| Parameter | Technical Specification |
| Chemical Name | 1-Ethyl-1,3-dimethylurea |
| Synonym | N-Ethyl-N,N'-dimethylurea |
| CAS Number | 101003-79-6 |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol |
| Physical State | Liquid (may crystallize at low temps) |
| Solubility | Soluble in organic solvents; moderate water solubility |
| GHS Classification | Warning (H302, H315, H319, H335) |
Hazard Characterization (The "Why" Behind the Protocol)
Effective disposal relies on understanding the specific hazards this molecule presents.
-
Nitrogenous Backbone: The urea core (
) is stable but releases Nitrogen Oxides (NOx) upon thermal decomposition. Implication: Open burning is prohibited; controlled incineration with scrubbers is mandatory. -
Organic Amine Potential: Degradation can release alkylamines (ethyl/methylamine), which are corrosive and odorous. Implication: Waste containers must be tightly sealed to prevent vapor release.
-
Combustibility: As an organic liquid, it adds to the caloric load of waste streams but requires segregation from strong oxidizers (e.g., nitric acid, permanganates) to prevent violent reactions.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Collection
Rule: Never commingle substituted ureas with oxidizers or strong acids.
-
Container Selection: Use a chemically resistant container. High-Density Polyethylene (HDPE) or Borosilicate Glass are preferred.
-
Liquid Waste Stream: If the substance is in liquid form or dissolved in solvent:
-
Segregate into the "Organic Waste - Non-Halogenated" stream (unless dissolved in halogenated solvents like DCM).
-
Ensure the container has a vented cap if there is any risk of off-gassing, though standard screw caps are usually sufficient for pure material.
-
-
Solid/Sludge Waste: If the material has crystallized or is absorbed on solids:
-
Place in a wide-mouth jar or double-bag in heavy-duty polyethylene bags.
-
Phase 2: Labeling
Affix a hazardous waste label with the following specific details to aid the disposal facility:
-
Constituents: "1-Ethyl-1,3-dimethylurea (95%+)"
-
Hazards: "Irritant", "Toxic"[1]
-
Waste Profile: "Non-Halogenated Organic"
Phase 3: Final Destruction (Incineration)
The only acceptable final disposal method is High-Temperature Incineration .
-
Facility Requirement: The incinerator must be equipped with a secondary combustion chamber (>1000°C) and a flue gas scrubbing system to capture NOx emissions.
-
Prohibited Methods: Do not dispose of via sanitary sewer (sink), evaporation, or landfill.
Emergency Spill Response Workflow
In the event of a spill, immediate containment is critical to prevent environmental release.
Figure 1: Decision logic for responding to a 1-Ethyl-1,3-dimethylurea spill in a laboratory setting.
References & Verification
To ensure the highest standard of safety, cross-reference these details with your institution's Chemical Hygiene Plan (CHP).
-
Sigma-Aldrich / Merck . Product Specification: 1-Ethyl-1,3-dimethylurea (CAS 101003-79-6).[2][3][4][5] Retrieved from .
-
PubChem . Compound Summary: 1,3-Dimethylurea (Structural Analog & Class Hazards). National Library of Medicine. Retrieved from .
-
BLD Pharm . Safety Data Sheet (SDS) for 1-Ethyl-1,3-dimethylurea. Retrieved from .
-
U.S. EPA . Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification. Retrieved from .
Sources
Personal protective equipment for handling 1-Ethyl-1,3-dimethylurea
Executive Safety Summary
1-Ethyl-1,3-dimethylurea (EDU) is a tri-substituted urea derivative utilized primarily as a specialized intermediate in organic synthesis and drug development.[1] While less ubiquitous than its di-substituted cousins (e.g., 1,3-Dimethylurea), its structural asymmetry and lipophilicity present specific handling challenges.[1]
Critical Hazard Insight: Unlike simple urea, alkyl-substituted ureas possess increased lipophilicity, facilitating dermal absorption .[1] While acute toxicity is generally moderate, the primary risks are severe eye/skin irritation and potential reproductive/developmental toxicity (inferred from structural analogs like 1,3-DMU and Tetramethylurea).[1][2]
Core Directive: Treat EDU as a permeating irritant with potential systemic effects.[1][2] Standard "lab coat and latex gloves" protocols are insufficient .[1][2]
Hazard Assessment & Toxicology (The "Why")
To select the correct PPE, we must understand the mechanism of injury.[1][2]
| Hazard Category | Risk Level | Mechanism of Action |
| Dermal Absorption | High | The ethyl/methyl substitution increases lipid solubility compared to urea, allowing the molecule to bypass the stratum corneum. |
| Inhalation | Moderate | If solid: Irritating dust.[1][2] If liquid/heated: Vapors can cause respiratory tract inflammation (tracheitis/bronchitis).[1][2] |
| Ocular | Severe | Urea derivatives are hydrogen-bond donors/acceptors that can denature corneal proteins, leading to opacity or irreversible damage.[1][2] |
| Systemic | Unknown/Suspected | Read-Across Data: 1,3-Dimethylurea (CAS 96-31-1) has shown fetotoxicity in rat studies (delayed ossification).[1][3] Handle EDU as a potential reproductive toxin.[1][2] |
PPE Selection Matrix
This protocol uses a Barrier-Redundancy System .[1][2] We do not rely on a single layer of protection.[1][2]
A. Hand Protection (Glove Logic)
-
Standard Latex is Forbidden: Latex offers poor resistance to organic nitrogen compounds and provides false security.[1][2]
-
Recommendation: Double-gloving is mandatory for synthesis workflows.[1][2]
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Disposable) | 4-5 mil | Tactile sensitivity; sacrificial layer against incidental splashes.[1] |
| Outer | Nitrile (Extended Cuff) | >8 mil | Primary chemical barrier.[1][2] High break-through time (>480 min).[1][2] |
| Alternative | Butyl Rubber | 15-25 mil | REQUIRED for spill cleanup or immersion scenarios.[1][2] |
B. Respiratory Protection
-
Solid State (Powder/Crystals): N95 or P2 particulate respirator.[1][2]
-
Solution/Heated State: Half-face respirator with ABEK1 (Organic Vapor + Ammonia/Amine) cartridges.[1][2]
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1][2] Safety glasses are insufficient due to the risk of airborne dust entering the eye.[2]
-
Body: Tyvek® or chemically resistant lab coat (buttoned to neck).[1][2]
Operational Protocol: Safe Handling Workflow
Scenario 1: Weighing & Transfer (Solid State)
-
Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood.[1][2]
-
Static Control: Use an anti-static gun or ionizer.[1][2] Alkyl ureas can be static-prone; static discharge can disperse dust clouds onto the user.[1][2]
-
Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of reagent jars.[1][2]
Scenario 2: Reaction Setup (Solvent Handling)
-
Solvent Choice: When dissolving EDU, avoid highly volatile carriers (like ether) if possible, as they facilitate aerosolization.[1][2]
-
Addition: Add EDU to the solvent slowly. Exothermic solvation is possible.[2]
-
Temperature: If heating >60°C, ensure the condenser is active before heating begins to trap amine byproducts.[1][2]
Visualization: PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the physical state and operation scale.
Caption: Decision tree for selecting appropriate PPE based on physical state and operational conditions.
Emergency Response & Disposal
Spill Cleanup Protocol
Do not simply wipe up with paper towels. [2]
-
Contain:
-
Decontaminate: Scrub surface with a 5% Trisodium Phosphate (TSP) solution or simple soap/water.[1][2]
-
Disposal: Label as "Hazardous Waste: Toxic Organic Solid (Urea Derivative)."
Waste Management
-
Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid, Permanganates) to prevent formation of explosive nitro-ureas.[1][2]
References
-
OECD SIDS . (2003).[1][2][3][4] 1,3-Dimethylurea: CAS No. 96-31-1.[1][4][5] UNEP Publications. Link[1][2]
-
PubChem . (n.d.).[1][2] Compound Summary: 1,3-Dimethylurea.[1][2][3][4][5][6] National Library of Medicine.[1][2] Link[1][2]
-
Fisher Scientific . (2021).[1][2] Safety Data Sheet: 1,3-Dimethylurea. Link[1][2]
-
Ansell . (2022).[1][2] Chemical Glove Resistance Guide (Permeation & Degradation Data). Link
-
BLD Pharm . (2023).[1][2] Product Data: 1-Ethyl-1,3-dimethylurea (CAS 101003-79-6).[1][6][7][8][9][10] Link
Sources
- 1. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 2. Triphosgene - Wikipedia [en.wikipedia.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. benchchem.com [benchchem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 62594-29-0|1-(2-(Dimethylamino)ethyl)-3-ethylurea|BLD Pharm [bldpharm.com]
- 8. 34862-63-0|3-Isopropyl-1,1-dimethylurea|BLD Pharm [bldpharm.com]
- 9. 90-89-1|N,N-Diethylcarbamazine|BLD Pharm [bldpharm.com]
- 10. 623-76-7|1,3-Diethylurea|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
